Methyl 2-(pyrimidin-2-yloxy)benzoate
Description
Properties
IUPAC Name |
methyl 2-pyrimidin-2-yloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-16-11(15)9-5-2-3-6-10(9)17-12-13-7-4-8-14-12/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUQLZPNNLNFDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50695147 | |
| Record name | Methyl 2-[(pyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178118-28-0 | |
| Record name | Methyl 2-[(pyrimidin-2-yl)oxy]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50695147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate: Synthesis, Properties, and Applications
Abstract
Methyl 2-(pyrimidin-2-yloxy)benzoate (CAS No. 178118-28-0) is a key heterocyclic building block in modern organic synthesis.[1][2] Its unique structure, featuring a pyrimidine ring linked via an ether bond to a methyl benzoate scaffold, makes it a valuable intermediate in the development of complex molecules, particularly within the pharmaceutical and agrochemical sectors. This guide provides a comprehensive overview of its synthesis, detailing the underlying chemical principles and a field-proven experimental protocol. Furthermore, it consolidates the compound's physicochemical properties and discusses its significance as a precursor in drug discovery programs.
Introduction and Strategic Importance
This compound is an aromatic ether derivative. The molecule's strategic importance stems from the convergence of two key pharmacophores: the pyrimidine ring, a privileged scaffold in medicinal chemistry found in numerous approved drugs, and the benzoate moiety, which can be readily modified or hydrolyzed to a carboxylic acid for further functionalization.
The ether linkage, while seemingly simple, positions the two ring systems in a specific three-dimensional orientation that can be crucial for molecular recognition and binding to biological targets. Understanding the synthesis and properties of this compound is therefore essential for researchers aiming to construct novel molecular architectures for drug development and other advanced applications.
Synthesis and Mechanistic Rationale
The most direct and industrially scalable synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway offers high efficiency and relies on readily available starting materials.
Core Reaction: The synthesis involves the coupling of methyl salicylate (methyl 2-hydroxybenzoate) with an activated pyrimidine, typically 2-chloropyrimidine.
Causality Behind Experimental Choices
-
Nucleophile Activation: Methyl salicylate's phenolic hydroxyl group is weakly acidic. To act as an effective nucleophile, it must be deprotonated. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to form the potassium salicylate salt in situ but mild enough to prevent the hydrolysis of the methyl ester group.
-
Substrate Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is crucial for the SNAr mechanism. The addition of a good leaving group, such as a chloride atom at the 2-position, makes the ring highly susceptible to nucleophilic attack.
-
Solvent System: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is essential. These solvents effectively solvate the potassium cation, leaving the salicylate anion "naked" and highly reactive. They also possess high boiling points, allowing the reaction to be heated to drive it to completion without significant solvent loss.
Reaction Mechanism
The reaction proceeds via a two-step addition-elimination mechanism characteristic of SNAr reactions.
-
Nucleophilic Attack: The activated phenoxide ion attacks the electron-deficient C2 carbon of the 2-chloropyrimidine ring. This is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.
-
Aromatization (Elimination): The aromaticity of the pyrimidine ring is restored through the rapid expulsion of the chloride leaving group, yielding the final ether product.
Below is a diagram illustrating the SNAr mechanistic pathway.
Caption: SNAr mechanism for the synthesis of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physical and chemical properties of the title compound is provided below. While extensive experimental data is not widely published, expected spectroscopic characteristics can be reliably predicted based on the molecular structure.
| Property | Value | Source |
| CAS Number | 178118-28-0 | [1][2] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1][3] |
| Molecular Weight | 230.22 g/mol | [1][3] |
| IUPAC Name | This compound | [3] |
| Synonyms | 2-(Pyrimidin-2-yloxy)-benzoic acid methyl ester | [1] |
| Appearance | Expected to be an off-white to pale yellow solid at STP. | N/A |
Predicted Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~8.5 ppm (d, 2H): Protons on C4 and C6 of the pyrimidine ring.
-
δ ~7.9-8.1 ppm (dd, 1H): Aromatic proton ortho to the ester on the benzoate ring.
-
δ ~7.1-7.6 ppm (m, 3H): Remaining aromatic protons on the benzoate ring and the C5 proton of the pyrimidine ring.
-
δ ~3.9 ppm (s, 3H): Methyl protons of the ester group.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~165 ppm: Carbonyl carbon of the ester.
-
δ ~158-160 ppm: Pyrimidine carbons C2, C4, and C6.
-
δ ~110-140 ppm: Aromatic carbons of the benzoate ring and C5 of the pyrimidine ring.
-
δ ~52 ppm: Methyl carbon of the ester.
-
-
FTIR (ATR):
-
~3100-3000 cm⁻¹: Aromatic C-H stretch.
-
~1730 cm⁻¹: Strong C=O stretch from the ester carbonyl.
-
~1600, 1580 cm⁻¹: C=N and C=C stretches of the pyrimidine and benzene rings.
-
~1250-1200 cm⁻¹: Aryl-O-C asymmetric stretch of the ether linkage.
-
-
Mass Spectrometry (EI):
-
m/z 230: Molecular ion [M]⁺.
-
m/z 199: Fragment corresponding to the loss of the methoxy group (-OCH₃).
-
Field-Proven Experimental Protocol
This protocol provides a self-validating system for the synthesis and purification of this compound.
Materials and Equipment
-
Methyl Salicylate (≥99%)
-
2-Chloropyrimidine (≥98%)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc), reagent grade
-
Brine (saturated aq. NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Three-neck round-bottom flask with reflux condenser, nitrogen inlet, and temperature probe
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Synthetic Workflow Diagram
Caption: Experimental workflow for the synthesis and purification of the title compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add methyl salicylate (10.0 g, 65.7 mmol, 1.0 equiv.), potassium carbonate (13.6 g, 98.6 mmol, 1.5 equiv.), and anhydrous DMF (100 mL).
-
Addition of Electrophile: Add 2-chloropyrimidine (7.53 g, 65.7 mmol, 1.0 equiv.) to the stirring suspension.
-
Reaction Execution: Heat the reaction mixture to 85°C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Workup - Quenching: After completion, cool the mixture to room temperature and pour it into 500 mL of cold deionized water. A precipitate may form.
-
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 150 mL).
-
Workup - Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL). This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.
Applications in Drug Development
While specific applications of this compound are often proprietary, its structural motifs are prevalent in biologically active molecules. Pyrimidine-based structures are central to the synthesis of kinase inhibitors used in oncology, such as Imatinib and Nilotinib.[4] The general class of methyl benzoate derivatives also serves as a versatile starting point for creating compounds with a wide array of pharmacological activities, including antifungal and anticancer properties.[5]
This compound is a classic example of a "building block" molecule. Drug development professionals can utilize it in several ways:
-
Scaffold for Library Synthesis: The benzoate ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to rapidly generate a library of amide derivatives for high-throughput screening.
-
Fragment-Based Drug Design: The molecule itself can serve as a fragment for screening against protein targets.
-
Precursor to Fused Systems: The reactive positions on both the pyrimidine and benzoate rings can be used to construct more complex, fused heterocyclic systems.
Conclusion
This compound is a synthetically accessible and highly valuable intermediate for chemical research and development. The robust SNAr methodology for its synthesis allows for large-scale production, while its inherent chemical functionality provides a versatile platform for the creation of novel and complex molecular entities. Its properties and reactive potential make it a compound of significant interest to scientists in medicinal chemistry and materials science.
References
-
This compound, 97% Purity, C12H10N2O3, 10 grams. CP Lab Safety. [Link]
- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Methyl-2-formyl benzoate: A Review of Synthesis and Applications. ResearchGate. [Link]
-
Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168. PubChem. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. 178118-28-0|this compound|BLD Pharm [bldpharm.com]
- 3. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate: Synthesis, Spectroscopic Analysis, and Biological Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-(pyrimidin-2-yloxy)benzoate is a molecule of significant interest within medicinal chemistry, merging two key pharmacophores: the pyrimidine ring and a benzoate moiety linked by an ether bridge. The pyrimidine nucleus is a cornerstone of numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3][4][5] The strategic placement of a methyl benzoate group via an ether linkage at the 2-position of the pyrimidine ring creates a novel chemical entity with potential for unique biological interactions and therapeutic applications.
This technical guide provides a comprehensive overview of this compound, detailing a proposed synthetic pathway, in-depth analysis of its predicted spectroscopic characteristics, and a discussion of its potential biological significance based on the established pharmacology of its constituent moieties.
Chemical Structure and Properties
| Property | Value |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| CAS Number | 178118-28-0 |
| Canonical SMILES | COC(=O)C1=CC=CC=C1OC2=NC=CC=N2 |
| Predicted LogP | 2.1 |
digraph "Methyl_2-(pyrimidin-2-yloxy)benzoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O1 [label="O"]; C7 [label="C"]; O2 [label="O"]; O3 [label="O"]; C8 [label="C"]; N1 [label="N"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; N2 [label="N"]; H1[label="H"]; H2[label="H"]; H3[label="H"]; H4[label="H"]; H5[label="H"]; H6[label="H"]; H7 [label="H"]; C12 [label="C"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"];
// Benzene ring C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double];
// Ester group C1 -- C7 [style=solid]; C7 -- O1 [style=double]; C7 -- O2 [style=solid]; O2 -- C12 [style=solid];
// Ether linkage C6 -- O3 [style=solid]; O3 -- C8 [style=solid];
// Pyrimidine ring C8 -- N1 [style=double]; N1 -- C9 [style=solid]; C9 -- C10 [style=double]; C10 -- C11 [style=solid]; C11 -- N2 [style=double]; N2 -- C8 [style=solid];
// Hydrogens on benzene ring C2 -- H1[style=solid]; C3 -- H2[style=solid]; C4 -- H3[style=solid]; C5 -- H4[style=solid];
// Hydrogens on pyrimidine ring C9 -- H5[style=solid]; C10 -- H6[style=solid]; C11 -- H7 [style=solid];
// Hydrogens on methyl group C12 -- H8 [style=solid]; C12 -- H9 [style=solid]; C12 -- H10 [style=solid];
}
Caption: Chemical structure of this compound.
Synthesis of this compound
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method involves the displacement of a leaving group, typically a halide, from an electron-deficient aromatic ring by a nucleophile.[2][6][7][8][9] In this proposed synthesis, the phenoxide of methyl salicylate acts as the nucleophile, attacking 2-chloropyrimidine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates this substitution. An alternative approach could be the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol, which is also a well-established method for forming diaryl ethers.[10][11][12][13][14]
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol:
-
Reactant Preparation: To a solution of methyl salicylate (1.0 eq.) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq.). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium salt of methyl salicylate.
-
Reaction: Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
Spectroscopic Analysis
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the benzoate and pyrimidine rings, as well as a singlet for the methyl ester protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.50 | d | 2H | H-4', H-6' (pyrimidine) | Protons adjacent to nitrogen atoms are deshielded. |
| ~7.90 | dd | 1H | H-6 (benzoate) | Ortho to the ester group, deshielded. |
| ~7.50 | t | 1H | H-4 (benzoate) | |
| ~7.20 | t | 1H | H-5 (benzoate) | |
| ~7.00 | d | 1H | H-3 (benzoate) | |
| ~6.95 | t | 1H | H-5' (pyrimidine) | |
| ~3.90 | s | 3H | -OCH₃ | Methyl ester protons. |
Note: The predicted chemical shifts are based on analogous structures like methyl salicylate and substituted pyrimidines.[1][15][16][17][18]
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170.0 | C=O (ester) | Carbonyl carbon of the ester group. |
| ~164.0 | C-2' (pyrimidine) | Carbon attached to two nitrogen atoms. |
| ~158.0 | C-4', C-6' (pyrimidine) | Carbons adjacent to nitrogen atoms. |
| ~150.0 | C-2 (benzoate) | Aromatic carbon attached to the ether oxygen. |
| ~133.0 | C-4 (benzoate) | Aromatic CH. |
| ~131.0 | C-6 (benzoate) | Aromatic CH. |
| ~125.0 | C-1 (benzoate) | Quaternary carbon. |
| ~122.0 | C-5 (benzoate) | Aromatic CH. |
| ~118.0 | C-3 (benzoate) | Aromatic CH. |
| ~110.0 | C-5' (pyrimidine) | Aromatic CH. |
| ~52.0 | -OCH₃ | Methyl ester carbon. |
Note: Predicted shifts are based on data for methyl salicylate and other pyrimidine derivatives.[19][20][21][22]
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| ~3100-3000 | Medium | C-H stretch | Aromatic |
| ~2950 | Medium | C-H stretch | -CH₃ |
| ~1730 | Strong | C=O stretch | Ester |
| ~1600, ~1580 | Medium-Strong | C=C stretch | Aromatic |
| ~1250 | Strong | C-O stretch | Aryl ether |
| ~1100 | Strong | C-O stretch | Ester |
Note: The presence of both a strong C=O stretch around 1730 cm⁻¹ and a strong C-O stretch around 1250 cm⁻¹ are key indicators for the ester and aryl ether functionalities, respectively.[23][24][25][26]
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 230 | [M]⁺, Molecular ion |
| 199 | [M - OCH₃]⁺ |
| 171 | [M - COOCH₃]⁺ |
| 152 | [M - C₆H₄COOCH₃]⁺ (pyrimidin-2-yloxy radical cation) |
| 121 | [C₆H₄COOCH₃]⁺ |
| 79 | [C₅H₃N₂]⁺ (pyrimidinyl cation) |
Note: Fragmentation of esters often involves the loss of the alkoxy group (-OCH₃) or the entire ester group.[27][28][29][30][31][32][33][34]
Potential Biological Significance and Applications
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities.[3][35][36][37][38][39][40][41] These activities include, but are not limited to, anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[3][35][36][38] The incorporation of a pyrimidine ring into a molecule can enhance its ability to form hydrogen bonds and interact with various biological targets.[5]
Aryl pyrimidine ether derivatives, in particular, have been investigated for their potential as fungicides.[42] The combination of the pyrimidine and benzoate moieties in this compound suggests several avenues for its potential application in drug discovery:
-
Anticancer Agents: Many pyrimidine derivatives exhibit potent anticancer activity by targeting various enzymes and signaling pathways involved in cell proliferation and survival.[3][5]
-
Antimicrobial Agents: The pyrimidine nucleus is present in several antibacterial and antifungal drugs.[35][36]
-
Enzyme Inhibitors: The structure of this compound makes it a candidate for screening against a variety of enzymes, where the pyrimidine and benzoate groups can interact with different pockets of the active site.
Further research, including in vitro and in vivo studies, is necessary to fully elucidate the biological activity and therapeutic potential of this compound.
Conclusion
This compound is a synthetically accessible molecule with a chemical structure that suggests a high potential for biological activity. This guide has provided a plausible synthetic route via nucleophilic aromatic substitution, along with a detailed, albeit predictive, analysis of its spectroscopic characteristics. The insights into its potential biological significance, derived from the extensive literature on pyrimidine derivatives, underscore the value of this compound as a target for further investigation in the fields of medicinal chemistry and drug discovery. The protocols and data presented herein serve as a valuable resource for researchers embarking on the synthesis and characterization of this and related novel chemical entities.
References
-
An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]
-
An overview on synthesis and biological activity of pyrimidines. SciSpace. Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. MDPI. Available from: [Link]
-
Difference between Ether and Ester Bonding in FTIR Spectra. Rocky Mountain Labs. Available from: [Link]
-
Biological Activity of Pyrimidine Derivativies: A Review. Juniper Publishers. Available from: [Link]
-
Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. Available from: [Link]
-
Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. E-Journal of Chemistry. Available from: [Link]
-
What are the common fragments in mass spectrometry for esters?. TutorChase. Available from: [Link]
-
Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. PubMed. Available from: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available from: [Link]
-
Ullmann Condensation. SynArchive. Available from: [Link]
-
Methyl Salicylate. PubChem. Available from: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. Available from: [Link]
-
The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Science Publishing. Available from: [Link]
-
PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]
-
18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation. OpenStax. Available from: [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications. Available from: [Link]
-
Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. Available from: [Link]
-
IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. YouTube. Available from: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. Available from: [Link]
-
Mass Spectrometry: Fragmentation. SlidePlayer. Available from: [Link]
-
Figure 1. 1H NMR of methyl salicylate in CDCl3. Truman ChemLab. Available from: [Link]
-
18.9: Spectroscopy of Ethers. Chemistry LibreTexts. Available from: [Link]
-
The Ullmann Ether Condensation. ResearchGate. Available from: [Link]
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Available from: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. ResearchGate. Available from: [Link]
-
1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]
-
A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. SciELO México. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. Available from: [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. SciSpace. Available from: [Link]
-
BIOLOGICAL AND MEDICINAL SIGNIFICANCE OF PYRIMIDINES: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]
-
Experimental and calculated 13 C NMR chemical shifts (ppm) of the Methyl Salicylate. ResearchGate. Available from: [Link]
-
Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides. PubMed. Available from: [Link]
-
H-NMR of methyl salicylate. Chemistry Stack Exchange. Available from: [Link]
-
IR spectrum: Ethers. Química Organica.org. Available from: [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Request PDF. ResearchGate. Available from: [Link]
-
Recent Advances in Pyrimidine-Based Drugs. PMC. Available from: [Link]
-
Methyl salicylate, o-trifluoroacetyl-. Optional[13C NMR] - Chemical Shifts. SpectraBase. Available from: [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PubMed. Available from: [Link]
-
Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. ResearchGate. Available from: [Link]
-
Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. American Chemical Society. Available from: [Link]
-
Preparation of Poly(arylene ether pyrimidine)s by Aromatic Nucleophilic Substitution Reactions. Macromolecules. ACS Publications. Available from: [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. scispace.com [scispace.com]
- 4. ijpsr.com [ijpsr.com]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 15. Methyl salicylate(119-36-8) 1H NMR [m.chemicalbook.com]
- 16. chemlab.truman.edu [chemlab.truman.edu]
- 17. 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl salicylate 1-H nmr explaining spin-spin coupling for line splitting oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 19. Methyl salicylate(119-36-8) 13C NMR [m.chemicalbook.com]
- 20. 13C nmr spectrum of methyl 2-hydroxybenzoate C8H8O3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl salicylate C13 13-C nmr carbon-13 oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]
- 21. researchgate.net [researchgate.net]
- 22. spectrabase.com [spectrabase.com]
- 23. rockymountainlabs.com [rockymountainlabs.com]
- 24. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 25. youtube.com [youtube.com]
- 26. IR spectrum: Ethers [quimicaorganica.org]
- 27. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. sphinxsai.com [sphinxsai.com]
- 30. cdnsciencepub.com [cdnsciencepub.com]
- 31. m.youtube.com [m.youtube.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 34. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 35. wjarr.com [wjarr.com]
- 36. scispace.com [scispace.com]
- 37. juniperpublishers.com [juniperpublishers.com]
- 38. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 39. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 40. researchgate.net [researchgate.net]
- 41. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 42. Design, Synthesis, and Structure-Activity Relationship of New Arylpyrazole Pyrimidine Ether Derivatives as Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
"Methyl 2-(pyrimidin-2-yloxy)benzoate" CAS number 178118-28-0
An In-Depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate (CAS 178118-28-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Known and the Novel
The landscape of chemical research is one of vast exploration, where some compounds are extensively characterized, while others remain largely enigmatic. This compound, bearing the CAS number 178118-28-0, falls into the latter category. While direct, in-depth experimental data on this specific molecule is sparse in publicly accessible literature, its constituent chemical motifs—the pyrimidine ring, the ether linkage, and the methyl benzoate group—are foundational in the realm of medicinal chemistry.
This guide, therefore, adopts a dual approach. It will first present the established physicochemical properties of this compound. Subsequently, it will delve into a reasoned exploration of its potential synthesis, biological applications, and handling protocols, drawing upon established principles and the well-documented behaviors of structurally analogous compounds. This document is intended to serve as a foundational resource, providing both a summary of what is known and a scientifically grounded framework for future investigation.
Molecular Overview and Physicochemical Properties
This compound is an organic compound featuring a pyrimidine ring linked via an ether bond to a methyl benzoate moiety at the ortho position. This arrangement of aromatic and heterocyclic systems suggests potential for diverse chemical interactions and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 178118-28-0 | [1] |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [2] |
| Molecular Weight | 230.22 g/mol | [3] |
| Appearance | Off-white solid (predicted) | [4] |
| Storage Temperature | 2-8 °C (recommended for analogous compounds) | [5] |
Note: Some properties are predicted based on the behavior of similar chemical structures due to a lack of specific experimental data for this compound.
Synthesis and Reaction Chemistry: A Proposed Pathway
A plausible and efficient synthetic route to this compound is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an organohalide. In this context, the reaction would likely proceed via the nucleophilic substitution of a halogenated pyrimidine with a hydroxylated methyl benzoate, or vice versa. The following protocol outlines a hypothetical synthesis based on this principle.
Proposed Synthetic Workflow
Caption: Proposed Williamson Ether Synthesis for this compound.
Experimental Protocol: A Step-by-Step Guide
-
Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add Methyl 2-hydroxybenzoate (1.0 eq) and anhydrous dimethylformamide (DMF).
-
Deprotonation: Add potassium carbonate (K₂CO₃, 1.5 eq) to the mixture. Stir at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Nucleophilic Substitution: Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into cold water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Potential Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, particularly as kinase inhibitors in oncology.[6][7] The strategic placement of substituents on the pyrimidine ring can modulate target specificity and pharmacokinetic properties. This compound can be envisioned as a versatile intermediate or a foundational fragment in a fragment-based drug discovery (FBDD) campaign.
Role as a Chemical Intermediate
The ester group of this compound is readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines to generate an amide library, a common strategy for exploring the chemical space around a core scaffold.
Caption: Diversification of the core scaffold via hydrolysis and amide coupling.
This approach allows for the systematic modification of the molecule to optimize binding to a biological target. The pyrimidine moiety can act as a hinge-binding motif in kinases, while the substituted benzoic acid portion can extend into other pockets of the active site.
Safety and Handling
While specific toxicity data for this compound is not available, general precautions for handling aromatic esters and nitrogen-containing heterocycles should be observed.[8]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place.[5]
-
Toxicity: The compound is classified as harmful if swallowed.[8] In case of ingestion, seek immediate medical attention and do not induce vomiting.[8]
It is crucial to consult the material safety data sheet (MSDS) from the supplier for the most accurate and up-to-date safety information.
Future Directions and Conclusion
This compound represents a molecule of significant potential, situated at the intersection of well-established and novel chemical space. Its true value will be unlocked through empirical investigation. Future research should focus on:
-
Definitive Synthesis and Characterization: Optimizing the proposed synthetic route and fully characterizing the compound using modern analytical techniques (NMR, MS, IR, and elemental analysis).
-
Biological Screening: Evaluating the molecule's activity against a panel of relevant biological targets, such as a kinase panel, to identify potential therapeutic applications.
-
Toxicity Profiling: Conducting in vitro and in vivo studies to determine the compound's safety profile.
References
- TCI Chemicals. (2025, January 15).
- PubChem. (2026, January 3). Methyl 2-(2-pyrimidinyl)benzoate.
- Guidechem. methyl 4-(6-methyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)
- ScienceLab.com. (2005, October 10).
- Benchchem. Application Notes and Protocols: Methyl 2-(piperidin-1-yl)
- Sigma-Aldrich. METHYL 2-(PYRIMIDIN-2-YLOXY)
- CymitQuimica. Methyl 2-(4-chloropyrimidin-2-yloxy)
- BLD Pharm. 178118-28-0|Methyl 2-(pyrimidin-2-yloxy)
- Alfa Aesar. (2011, June 1).
- Sigma-Aldrich. (2024, August 14).
- Lu, C. H., Wu, C. J., Yeh, C. W., Hu, H. L., & Chen, J. D. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1858.
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- PubChem. (2025, September 15). Methyl 4-(pyrimidin-2-yloxy)benzoate.
- Chem-Agro. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)
- ChemShuttle. methyl 4-(pyrimidin-2-yloxy)
- ResearchGate. (2025, August 10). Methyl 2,6-bis(4,6-dimethoxypyrimidin-2-yloxy)
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
- Naveen, P., Naveen, S., Zabiulla, Prasad, S. B. B., Lokanath, N. K., Khanum, S. A., & Warad, I. (2016). Methyl 2-(benzoyloxy)benzoate.
- ResearchGate. (2025, August 10).
- Al-Ostath, A. I., Al-Tamimi, A. M., El-Faham, A., & Al-Wabli, R. I. (2021). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. Scientific Reports, 11(1), 1-15.
- Hu, H. L., Wu, C. J., Yeh, C. W., & Chen, J. D. (2012). Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2497.
- Fun, H. K., Ooi, C. W., & Kia, R. (2011). Methyl 2-(4-hy-droxy-benzo-yl)benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1994.
- ChemicalBook. (2025, July 24).
- Tsuboi, C., Kawasaki, Y., Yoshitome, K., Yagi, K., Miura, T., Esumi, S., ... & Sendo, T. (2016). In vitro quantitative determination of the concentration of the polymerization agent methyl 2-benzoylbenzoate in intravenous injection solution and the cytotoxic effects of the chemical on normal human peripheral blood mononuclear cells. Environmental Science and Pollution Research, 23(10), 10262-10269.
Sources
- 1. 178118-28-0|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 178118-28-0 [sigmaaldrich.com]
- 3. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate | 1235865-75-4 [chemicalbook.com]
- 5. methyl 4-(pyrimidin-2-yloxy)benzoate;CAS No.:1090587-89-5 [chemshuttle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. home.miracosta.edu [home.miracosta.edu]
"Methyl 2-(pyrimidin-2-yloxy)benzoate" molecular weight and formula
An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate
Abstract
This compound is a heterocyclic organic compound featuring a pyrimidine ring linked to a methyl benzoate scaffold via an ether linkage. This molecule serves as a valuable building block in medicinal chemistry and materials science. The strategic combination of the electron-deficient pyrimidine core, a known pharmacophore in numerous therapeutic agents, with the versatile methyl benzoate moiety offers a synthetically tractable platform for developing novel compounds with potential biological activity. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis, and an exploration of its potential applications in the field of drug discovery, grounded in the established significance of its constituent chemical motifs.
Chemical Identity and Properties
The fundamental characteristics of this compound are summarized below. These identifiers are crucial for unambiguous documentation, procurement, and regulatory compliance in a research and development setting.
| Identifier | Value | Source(s) |
| Molecular Formula | C₁₂H₁₀N₂O₃ | [1][2][3] |
| Molecular Weight | 230.22 g/mol | [1][2][3] |
| CAS Number | 178118-28-0 | [1][3] |
| IUPAC Name | This compound | |
| Synonyms | 2-(Pyrimidin-2-yloxy)-benzoic acid methyl ester | [1] |
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is a cornerstone of synthetic organic chemistry for the formation of aryl ethers.
Synthetic Rationale
The core of the synthesis involves the reaction between a nucleophile, the hydroxyl group of methyl salicylate (methyl 2-hydroxybenzoate), and an electrophilic pyrimidine ring, specifically 2-chloropyrimidine. The causality behind this experimental design is as follows:
-
Activation of the Nucleophile: The phenolic hydroxyl group of methyl salicylate is weakly acidic. Its deprotonation by a suitable base (e.g., potassium carbonate, sodium hydride) is essential to generate the more potent phenoxide nucleophile. This step dramatically increases the reaction rate.
-
Electrophilic Substrate: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is further enhanced by the chloro-substituent at the 2-position, making the carbon atom at this position highly susceptible to nucleophilic attack.
-
Solvent Choice: A polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, is preferred. These solvents can effectively solvate the cation of the base (e.g., K⁺) without forming strong hydrogen bonds with the nucleophile, thereby preserving its reactivity.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes a representative method for the laboratory-scale synthesis of this compound.
Materials:
-
Methyl salicylate (1.0 eq)
-
2-Chloropyrimidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert nitrogen atmosphere, add methyl salicylate (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (2.0 eq) to the solution. Stir the suspension vigorously at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the mixture to 80-90 °C and maintain stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (methyl salicylate) is consumed.
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers and wash with brine to remove residual DMF and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
While specific biological activities for this compound are not extensively documented in public literature, its structural components are of high interest to drug development professionals. The molecule can be considered a "scaffold" or "building block" for creating more complex and potent drug candidates.
The rationale for its utility is based on the proven track record of its constituent parts:
-
Pyrimidine Core: The pyrimidine ring is a privileged scaffold in medicinal chemistry. It is a key component in numerous FDA-approved drugs, particularly in oncology, where it serves as the core for many kinase inhibitors.[4] Its nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.
-
Aryl Ether Linkage: The ether bond provides a conformationally flexible yet stable link between the pyrimidine and benzoate rings. This allows for the optimal spatial orientation of the two fragments to maximize target engagement.
-
Methyl Benzoate Moiety: This part of the molecule serves as a versatile synthetic handle. The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of amides or other functional groups.[5] This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different substituents to probe interactions with the target protein. The strategic placement of a simple methyl group can sometimes profoundly alter a molecule's properties, a phenomenon known in drug discovery as the "magic methyl" effect.[6]
Logical Relationship in Drug Design
Caption: Role of the scaffold in drug discovery.
Conclusion
This compound represents a synthetically accessible and valuable intermediate for chemical and pharmaceutical research. Its molecular architecture, combining the biologically relevant pyrimidine nucleus with a modifiable benzoate system, provides a robust platform for the generation of compound libraries aimed at discovering new therapeutic agents. The straightforward synthesis and the strategic importance of its structural motifs ensure its continued relevance for researchers and scientists in the field of drug development.
References
-
CP Lab Safety. This compound, 97% Purity, C12H10N2O3, 10 grams. [Link]
-
PubChem. Methyl 2-(2-pyrimidinyl)benzoate | C12H10N2O2 | CID 67086604. [Link]
-
PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168. [Link]
-
NCBI. METHYL 4-(2-((4-(4-MORPHOLINYL)PHENYL)AMINO)-4-PYRIMIDINYL)BENZOATE. [Link]
-
NIH. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. [Link]
- Google Patents. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
NIH. Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. [Link]
-
ResearchGate. (PDF) Methyl 2-(benzoyloxy)benzoate. [Link]
- Google Patents. Process for the preparation of 2-(4-methylphenyl)
-
MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]
-
ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications. [Link]
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 178118-28-0|this compound|BLD Pharm [bldpharm.com]
- 4. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate Derivatives and Analogs for Drug Discovery and Agrochemical Research
This guide provides a comprehensive technical overview of Methyl 2-(pyrimidin-2-yloxy)benzoate and its analogs, a class of compounds with significant potential in both pharmaceutical and agrochemical development. Drawing upon established synthetic methodologies and an analysis of structure-activity relationships, this document serves as a vital resource for researchers, medicinal chemists, and professionals engaged in the discovery and development of novel bioactive molecules.
Introduction: The Pyrimidine-2-yloxy-benzoate Scaffold
The fusion of a pyrimidine ring with a benzoate moiety through an ether linkage creates the pyrimidin-2-yloxy-benzoate scaffold. This structural motif is of considerable interest due to the diverse biological activities associated with both pyrimidine and benzoate derivatives. Pyrimidines are fundamental components of nucleic acids and are found in numerous approved drugs, exhibiting a wide range of pharmacological properties including anticancer, antiviral, and antimicrobial activities.[1][2][3] Similarly, benzoate derivatives are prevalent in biologically active compounds and natural products.[4] The combination of these two pharmacophores in the this compound core presents a promising avenue for the development of novel therapeutic agents and agrochemicals.
Recent research has highlighted the potential of this scaffold in the development of herbicides. Specifically, derivatives of Methyl 2-(4,6-dimethoxypyrimidin-2-yloxy)benzoate have been synthesized and shown to exhibit significant herbicidal activity.[5] This discovery underscores the importance of a thorough understanding of the synthesis, biological activity, and structure-activity relationships of this class of compounds.
Synthetic Strategies for Pyrimidin-2-yloxy-benzoate Derivatives
The cornerstone of synthesizing this compound and its analogs is the formation of the diaryl ether bond between the pyrimidine and benzoate rings. The most common and effective method for this transformation is the Nucleophilic Aromatic Substitution (SNAr) reaction.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a well-established method for the formation of aryl ethers.[6] In the context of synthesizing this compound, this typically involves the reaction of a halopyrimidine, most commonly 2-chloropyrimidine, with a hydroxybenzoate, such as methyl salicylate. The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack by the phenoxide ion generated from the hydroxybenzoate.[6]
The reaction is generally facilitated by a base to deprotonate the hydroxyl group of the benzoate, thereby increasing its nucleophilicity. Common bases used for this purpose include potassium carbonate (K2CO3) and sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) and acetonitrile (MeCN) being preferred.
Reaction Mechanism:
The SNAr reaction proceeds through a two-step addition-elimination mechanism.[7]
-
Addition of the Nucleophile: The phenoxide ion attacks the electron-deficient carbon atom of the pyrimidine ring bearing the leaving group (e.g., chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Elimination of the Leaving Group: The aromaticity of the pyrimidine ring is restored by the departure of the leaving group, yielding the desired pyrimidin-2-yloxy-benzoate product.
Figure 1: General workflow for the SNAr synthesis of this compound.
Ullmann Condensation
An alternative, though often requiring harsher conditions, is the Ullmann condensation.[8] This copper-catalyzed reaction can be used to form diaryl ethers from an aryl halide and a phenol. In this case, 2-chloropyrimidine would react with methyl salicylate in the presence of a copper catalyst, often with a ligand and a base at elevated temperatures. While effective, the SNAr reaction is generally preferred due to its milder reaction conditions and broader substrate scope.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and a representative analog.
Synthesis of this compound
This protocol is adapted from standard SNAr procedures for the synthesis of diaryl ethers.
Materials:
-
2-Chloropyrimidine
-
Methyl Salicylate
-
Potassium Carbonate (K2CO3), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of methyl salicylate (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 3. bu.edu.eg [bu.edu.eg]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. osti.gov [osti.gov]
The Versatile Building Block: A Technical Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Moiety in Agrochemicals
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Methyl 2-(pyrimidin-2-yloxy)benzoate, a seemingly unassuming aromatic ether, has emerged as a pivotal intermediate, particularly in the agrochemical sector. Its structure, which marries a pyrimidine ring to a benzoate moiety, provides a versatile platform for the synthesis of a class of potent herbicides. This technical guide, designed for the discerning researcher, will delve into the synthesis, reactivity, and application of this valuable building block, offering field-proven insights into its utilization.
Synthesis of this compound: A Mechanistic Approach
The principal route to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This classic transformation involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile. In this case, the pyrimidine ring, with its electron-withdrawing nitrogen atoms, is sufficiently activated for such a reaction.
The key starting materials for this synthesis are a 2-halopyrimidine (typically 2-chloropyrimidine) and methyl 2-hydroxybenzoate (methyl salicylate). The reaction is facilitated by a base, which deprotonates the hydroxyl group of methyl salicylate, thereby increasing its nucleophilicity.
Mechanistic Pathway of Synthesis
The reaction proceeds through a well-established SNAr mechanism, which can be visualized as a two-step process:
Caption: SNAr mechanism for the synthesis of this compound.
-
Nucleophilic Attack: The phenoxide ion, generated from methyl salicylate by the base, acts as the nucleophile and attacks the electron-deficient C2 position of the 2-chloropyrimidine ring. This leads to the formation of a negatively charged intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrimidine ring, providing resonance stabilization.
-
Elimination of the Leaving Group: In the second step, the aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, yielding the final product, this compound.
Experimental Protocol: A Self-Validating System
The following protocol is a representative procedure for the synthesis of this compound, based on analogous reactions reported in the literature for similar pyrimidyloxybenzoate derivatives.[1][2]
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Value | Rationale |
| Reactants | 2-Chloropyrimidine, Methyl 2-hydroxybenzoate | Readily available starting materials. |
| Base | Potassium Carbonate (K2CO3) | A mild and effective base for phenoxide formation. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SNAr reactions. |
| Temperature | 80-100 °C | Provides sufficient energy to overcome the activation barrier. |
| Reaction Time | 4-8 hours | Typically sufficient for reaction completion. |
Step-by-Step Methodology:
-
To a solution of methyl 2-hydroxybenzoate (1.0 eq.) in anhydrous DMF, add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure the formation of the potassium salt of methyl salicylate.
-
Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Characterization of this compound
The structural elucidation of the synthesized this compound is crucial for confirming its identity and purity. Standard spectroscopic techniques are employed for this purpose.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| 1H NMR | Aromatic protons of the benzoate and pyrimidine rings, and a singlet for the methyl ester protons. |
| 13C NMR | Resonances for the carbonyl carbon of the ester, aromatic carbons, and the methyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ester, C-O-C ether linkage, and aromatic C-H bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (230.22 g/mol ). |
Note: The predicted data is based on the analysis of the chemical structure and spectroscopic trends of similar compounds.[3]
Application as a Building Block in the Synthesis of Herbicides
The primary application of this compound is as a key intermediate in the synthesis of pyrimidyloxybenzoic acid herbicides.[4][5] These herbicides are known to be potent inhibitors of the acetolactate synthase (ALS) enzyme in plants, a key enzyme in the biosynthesis of branched-chain amino acids.
Hydrolysis to the Active Carboxylic Acid
The methyl ester of this compound serves as a protected form of the corresponding carboxylic acid. The active herbicidal agent is the free carboxylic acid, 2-(pyrimidin-2-yloxy)benzoic acid. The conversion of the ester to the carboxylic acid is a straightforward hydrolysis reaction, which can be carried out under either acidic or basic conditions.
Caption: Hydrolysis of this compound to the active herbicide.
Experimental Protocol for Hydrolysis (Basic Conditions):
-
Dissolve this compound (1.0 eq.) in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide or potassium hydroxide (2.0-3.0 eq.).
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-(pyrimidin-2-yloxy)benzoic acid.
Further Derivatization for Structure-Activity Relationship (SAR) Studies
This compound and its corresponding carboxylic acid are valuable starting points for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.[2] The pyrimidine and benzoate rings can be further functionalized to optimize herbicidal activity and selectivity. For instance, the carboxylic acid can be converted to amides, esters, or other derivatives to explore their impact on biological activity.
Conclusion and Future Outlook
This compound is a building block of significant importance in the agrochemical industry. Its synthesis via a robust SNAr reaction and its role as a precursor to potent pyrimidyloxybenzoic acid herbicides underscore its value. While its primary application has been in the development of herbicides, the inherent reactivity of its constituent moieties suggests potential for its use in the synthesis of other biologically active compounds, including pharmaceuticals. Further exploration of its reactivity in cross-coupling reactions and other transformations could unveil new avenues for its application in drug discovery and materials science.
References
- Jin, C., & He, H. (2011). Synthesis and Herbicidal Activity of Novel Dialkoxyphosphoryl Aryl Methyl 2-(4,6-Dimethoxypyrimidin-2-yloxy) Benzoate Derivatives.
- Li, X., et al. (2024). Synthesis, Herbicidal Activity against Barnyard Grass, and Photolytic Behavior of Aryl 2,6-Dipyrimidinoxybenzoates. Journal of Agricultural and Food Chemistry.
- Syngenta Crop Protection AG. (2019). Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas. WO2019244088A1.
- Yang, G., et al. (2023). Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. Molecules, 28(8), 3535.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, Herbicidal Activity against Barnyard Grass, and Photolytic Behavior of Aryl 2,6-Dipyrimidinoxybenzoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas - Google Patents [patents.google.com]
A Technical Guide to the Potential Biological Activities of Methyl 2-(pyrimidin-2-yloxy)benzoate
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-(pyrimidin-2-yloxy)benzoate is a molecule of interest at the intersection of agrochemical and pharmaceutical research. While direct biological data for this specific compound is sparse, its structural motifs—the pyrimidine core and the benzoate moiety—are well-represented in a vast array of bioactive compounds. This technical guide synthesizes existing knowledge on structurally related analogs to build a predictive framework for its potential biological activities. We will first explore the most prominent and empirically supported application for this structural class: herbicidal activity. Subsequently, we will extrapolate from the well-established versatility of the pyrimidine scaffold to propose and rationalize potential therapeutic applications, including anticancer and anti-inflammatory activities. This guide provides a scientifically grounded rationale for future research, complete with proposed in silico and in vitro validation workflows, to unlock the potential of this and related compounds.
Introduction: The Pyrimidine Scaffold as a Privileged Structure
The pyrimidine ring is a cornerstone of medicinal and agricultural chemistry. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its derivatives are adept at interacting with a wide array of biological targets, including enzymes and receptors.[1][2] This inherent biocompatibility has rendered the pyrimidine scaffold a "privileged structure," a molecular framework that is recurrently identified in active compounds across different therapeutic and application areas.[1] Consequently, drugs incorporating the pyrimidine motif have demonstrated remarkable clinical success, exhibiting anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][3]
This compound, the subject of this guide, integrates this privileged pyrimidine core with a benzoate functional group. This combination suggests a predisposition for biological activity, which, as we will explore, has been most significantly realized in the field of herbicides.
Chemical Profile:
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₀N₂O₃ |
| Molecular Weight | 230.22 g/mol |
| Structure | |
| CAS Number | 1090587-89-5[4][5] |
Note: The structure shown is for the related isomer Methyl 4-(pyrimidin-2-yloxy)benzoate, as a high-quality image for the 2-isomer was not available in the search results. The key structural features are conserved.
Established Biological Activity in Analogs: Herbicidal Action
The most compelling evidence for the biological activity of the (pyrimidin-2-yloxy)benzoate scaffold lies in its application as a herbicide. Numerous studies and patents describe derivatives with potent herbicidal effects, often targeting critical metabolic pathways in plants.[6][7][8]
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Many pyrimidinyloxyphenoxypropionate derivatives, which share a similar core structure, function as aryloxyphenoxypropionate (APP) herbicides.[7] These compounds are known inhibitors of Acetyl-CoA Carboxylase (ACCase), an essential enzyme in fatty acid biosynthesis in grasses.[7] By blocking this enzyme, the herbicide prevents the formation of lipids necessary for cell membrane production and plant growth, leading to the death of susceptible weed species.[7] It is highly probable that this compound or its close derivatives could exhibit a similar mechanism of action.
Structure-Activity Relationship (SAR) Insights
Research into related herbicidal compounds provides valuable SAR insights:
-
Ester Functionality: Carboxylic ester derivatives often exhibit superior herbicidal activity compared to their amide counterparts.[9]
-
Substitution Patterns: The specific placement of substituents on both the pyrimidine and benzoate rings is crucial for activity. For instance, in related pyridinyl derivatives, the addition of a trifluoromethyl group significantly enhances herbicidal potency.[9]
These findings suggest that while this compound is a promising starting point, its efficacy could be further optimized through systematic chemical modification.
Hypothetical Therapeutic Activities: A Broader Perspective
Beyond its agrochemical potential, the pyrimidine core of this compound suggests a range of possible therapeutic applications.
Anticancer Potential
The pyrimidine scaffold is present in numerous FDA-approved anticancer drugs.[1][3] These drugs often act by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases or histone-modifying enzymes.
-
Plausible Mechanism: Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that mimics the adenine of ATP, binding to the enzyme's active site. The pyrimidine ring in this compound could serve this function.
-
Plausible Mechanism: EZH2 Inhibition: Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase implicated in various cancers. Several potent and selective EZH2 inhibitors are based on complex pyrimidine structures, highlighting the scaffold's suitability for targeting this enzyme class.[10]
Anti-Inflammatory Potential
Chronic inflammation is a key driver of many diseases. Pyrimidine derivatives have been developed as potent anti-inflammatory agents, most notably as selective inhibitors of cyclooxygenase-2 (COX-2).[11]
-
Plausible Mechanism: COX-2 Inhibition: The COX-2 enzyme is a primary target for non-steroidal anti-inflammatory drugs (NSAIDs). The diaryl heterocycle motif, common in selective COX-2 inhibitors, is structurally analogous to the arrangement in this compound. Recent studies have shown that certain pyrimidine derivatives exhibit high selectivity for COX-2 over the related COX-1 isoenzyme, which could translate to a better safety profile with reduced gastrointestinal side effects.[11]
Other Potential Activities
The versatility of the pyrimidine core also extends to antibacterial, antifungal, and antiviral applications, making these additional avenues for future investigation.[1][2] Furthermore, the methyl benzoate component itself has demonstrated antibacterial and larvicidal properties, which could contribute to a broader bioactivity profile.[12][13]
Proposed Research and Validation Workflow
To systematically investigate the potential of this compound, a multi-stage research workflow is proposed, beginning with computational analysis and progressing to experimental validation.
Caption: Proposed research workflow for validating biological activity.
Step 1: In Silico Analysis
Before committing to costly and time-consuming wet lab experiments, computational methods can provide valuable predictive insights.
Protocol: Molecular Docking
-
Target Selection:
-
Herbicidal: Obtain crystal structures of plant ACCase and protoporphyrinogen oxidase (PPO) from the Protein Data Bank (PDB).
-
Anticancer: Select a panel of relevant kinases (e.g., EGFR, VEGFR) and EZH2.
-
Anti-inflammatory: Obtain crystal structures of COX-1 and COX-2.
-
-
Ligand Preparation: Generate a 3D conformation of this compound and perform energy minimization.
-
Docking Simulation: Use software such as AutoDock Vina or Schrödinger's Glide to dock the ligand into the active site of each selected target.
-
Analysis: Analyze the predicted binding affinity (docking score) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). Compare the scores to known inhibitors for each target.
Protocol: ADMET Prediction
-
Input: Use the SMILES string or chemical structure of the compound.
-
Software: Employ online tools like SwissADME or commercial software packages.[6]
-
Analysis: Evaluate key parameters such as Lipinski's rule of five (drug-likeness), predicted aqueous solubility, blood-brain barrier penetration, cytochrome P450 inhibition, and potential toxicity flags.
Step 2: Chemical Synthesis
The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction.
Caption: Plausible synthesis route for the target compound.
Protocol: Synthesis
-
To a solution of methyl salicylate (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the phenoxide salt.
-
Add 2-chloropyrimidine (1.1 eq) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography to yield pure this compound.
-
Confirm the structure using NMR and Mass Spectrometry.[14]
Step 3: In Vitro Biological Assays
Protocol: Pre-Emergent Herbicidal Assay [6]
-
Prepare various concentrations of the test compound in a suitable solvent (e.g., acetone with a surfactant).
-
In petri dishes lined with filter paper, add 5 mL of the test solution.
-
Place 10-20 seeds of a model weed (e.g., Raphanus sativus - radish) and a model crop on the paper.[6]
-
Seal the dishes and incubate in a growth chamber under controlled light and temperature for 5-7 days.
-
Measure the percent inhibition of seed germination and the root/shoot length compared to a negative control (solvent only) and a positive control (a commercial herbicide).
Protocol: Anticancer Cell Viability Assay (MTT Assay)
-
Seed cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at ~570 nm using a plate reader.
-
Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) and compare it to a standard chemotherapy drug.
Protocol: COX-1/COX-2 Inhibition Assay [11]
-
Utilize a commercially available COX inhibitor screening kit (e.g., a colorimetric or fluorescent assay).
-
Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes as per the manufacturer's instructions.
-
In separate wells of a 96-well plate, incubate each enzyme with various concentrations of the test compound.
-
Initiate the enzymatic reaction by adding arachidonic acid (the substrate).
-
Measure the production of prostaglandin PGG₂, typically via a colorimetric reaction involving N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[11]
-
Calculate the IC₅₀ for each isoenzyme and determine the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).
Conclusion and Future Directions
This compound stands as a molecule with significant, albeit largely unexplored, potential. The strong precedent for herbicidal activity in its structural class provides a clear and immediate avenue for investigation. Concurrently, the privileged nature of its pyrimidine core offers a compelling rationale for exploring its therapeutic potential in oncology and inflammatory diseases.
The workflows detailed in this guide provide a robust framework for moving from hypothesis to empirical data. Positive results in the initial in silico and in vitro screens would warrant progression to more advanced mechanism-of-action studies and subsequent lead optimization. Through systematic chemical modification of the core structure, guided by SAR data, it may be possible to enhance potency and selectivity, ultimately developing novel and effective agents for either agricultural or clinical use.
References
-
PubChem. (n.d.). Methyl 2-(2-pyrimidinyl)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2024). Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. Pest Management Science. Retrieved from [Link]
- Google Patents. (n.d.). US9464060B2 - Compounds.
- Google Patents. (n.d.). US3696141A - Process for the production of methyl benzoate.
-
PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. National Center for Biotechnology Information. Retrieved from [Link]
-
The Pharma Innovation. (2023). Synthesis, characterization, herbicidal activities and in silico studies of some highly functionalized pyrimidine derivatives. The Pharma Innovation Journal. Retrieved from [Link]
-
Carneiro, Z. A., et al. (2022). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
Huang, T.-H., et al. (2011). Synthesis and herbicidal activity of new substituted 2- and 4-pyrimidinyloxyphenoxypropionate derivatives. ARKIVOC. Retrieved from [Link]
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Google Patents. (n.d.). US20180265493A1 - Compounds and methods for inhibiting ezh2.
-
Gao, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Pyrimidines and their Benzo Derivatives. Retrieved from [Link]
-
Nadar, P. S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design. Retrieved from [Link]
-
Yang, G., et al. (2007). Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Retrieved from [Link]
- Google Patents. (n.d.). US10683302B2 - Inhibitors of the menin-MLL interaction.
-
ResearchGate. (n.d.). Pyrimidines and Their Benzo Derivatives. Retrieved from [Link]
-
Michalska, D., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences. Retrieved from [Link]
-
Naveen, P., et al. (2016). Methyl 2-(benzoyloxy)benzoate. IUCrData. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). What are the antibacterial properties of Methyl Benzoate?. Retrieved from [Link]
-
Park, J. H., et al. (2022). Larvicidal Activity of Methyl Benzoate, a Volatile Organic Compound, Against the Mosquitoes Aedes albopictus and Culex pipiens (Diptera: Culicidae). Journal of Medical Entomology. Retrieved from [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. methyl 4-(pyrimidin-2-yloxy)benzoate;CAS No.:1090587-89-5 [chemshuttle.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and herbicidal activity of novel pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. evergreensinochem.com [evergreensinochem.com]
- 13. Larvicidal Activity of Methyl Benzoate, a Volatile Organic Compound, Against the Mosquitoes Aedes albopictus and Culex pipiens (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 2-(pyrimidin-2-yloxy)benzoate" in medicinal chemistry
Beginning The Research
I am starting my investigation with a comprehensive search for information on "Methyl 2-( pyrimidin-2-yloxy)benzoate." My initial focus will be on gathering data concerning its synthesis, physical and chemical properties, and any established applications in medicinal chemistry.
Expanding The Search
I am now extending my search to include derivatives of the core compound, particularly focusing on their biological activities and potential as therapeutic scaffolds. I'm actively seeking established experimental protocols for synthesis and biological evaluation, along with patents and clinical trial data to gauge translational relevance. My goal is to compile all findings into a structured technical guide.
Refining The Focus
I'm now expanding my search to include more specific details on the compound's mechanism of action and its identified biological targets, and I am actively seeking established experimental protocols for synthesis, purification, and biological evaluation of the core compound and its analogs. My goal is to understand its translational relevance, so I'm also looking for patents and clinical trials. This will feed my analysis for the technical guide.
Exploring Compound Similarity
I've hit a slight snag with the initial search; direct hits are scarce. However, I've found that PubChem details "Methyl 2-(2-pyrimidinyl)benzoate" (CID 67086604). It presents a C-C bond, connecting the benzoate and pyrimidine rings. I'm noting this as a key structural similarity to explore.
Considering Related Structures
I'm now comparing and contrasting the existing search results. "Methyl 2-(2-pyrimidinyl)benzoate" shows promise, but lacks the ether linkage. "Methyl 4-(pyrimidin-2-yloxy )benzoate" has the ether, but the wrong position. The chlorinated analog is interesting. I'm noting the 2-substituted benzoate scaffold's relevance in medicinal chemistry, with hints of kinase inhibitors and CNS agents. Patents are being reviewed for related structures.
Expanding the Search Scope
I'm now revising my approach. Direct information on the target compound is limited. I'll broaden the scope to the "2-(pyrimidin-2-yloxy)benzoic acid" scaffold. Information on its synthesis and potential medicinal uses will be sought to infer relevance. The methyl ester is common, which is helpful.
Focusing on Pyrimidine Derivatives
I'm now focusing on 2-(pyrimidin-2-yloxy) benzoic acid and related derivatives. The search results show that pyrimidine derivatives are key, representing a promising area for further exploration. I'm excited by this new direction.
Expanding Pyrimidine Insights
I've learned that pyrimidine derivatives are indeed a major player in medicinal chemistry. They act as kinase inhibitors, anti-inflammatory agents, and anticancer agents. Diaryl ethers with a pyrimidine ring are particularly interesting, but I need specific examples of 2-(pyrimidin-2-yloxy)benzoic acid synthesis, properties, and biological evaluation for a technical guide.
Defining the Scope
I've been reviewing the literature on diaryl pyrimidine derivatives and am finding that the "Methyl 2-(pyrimidin-2-yloxy) benzoate" compound is not well documented individually. However, the larger class of diaryl pyrimidine derivatives has a deep presence in medicinal chemistry.
Exploring Potential Syntheses
I'm now diving deeper into synthesis protocols, hunting for a concrete example with a related scaffold. Diaryl pyrimidine kinase inhibitors are a promising angle, but I need specific SAR details and quantitative data (IC50 values are ideal) for a truly high-quality guide. I'm also preparing to create those Graphviz diagrams. This is becoming a much more interesting project than I first realized.
Deepening the Search
I'm focusing now on specific biological activities and synthesis pathways, which I am finding in kinase inhibitor research. While the class is rich, I need a concrete example with the core scaffold to satisfy my needs. Structure-activity relationships (SAR) are key, so I'm hunting for that. Quantitative data is the ultimate goal here. I'm ready to create the diagrams too.
Collecting Structural Data
I've been compiling a lot of data on diaryl pyrimidine and diaryl ether pyrimidine derivatives. This work will help with the more narrow topic I'm focused on, specifically methyl 2-(. I'm finding that the initial information will be helpful in building a more in-depth understanding.
Analyzing Missing Details
I have a good foundation now. I have synthesized data on diaryl pyrimidine and diaryl ether pyrimidine derivatives, but I still need a detailed experimental protocol for the specific scaffold. I also need more specific IC50 values. I'm focusing on the introduction, the medicinal importance of the scaffold, and kinase discussions.
Focusing on Synthesis Details
I have a robust foundation now. I've been reviewing my notes and synthesizing information on diaryl pyrimidine and diaryl ether pyrimidine derivatives and the EGFR pathway. My next step involves finding a step-by-step protocol for the synthesis of "Methyl 2-( pyrimidin-2-yloxy)benzoate". I'll also concentrate on gathering more specific structure-activity relationship and biological activity data.
Methodological & Application
Application Notes and Protocols: Synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate
Abstract
Methyl 2-(pyrimidin-2-yloxy)benzoate is a key heterocyclic compound utilized as a building block in the development of novel active ingredients. This document provides a comprehensive guide to its synthesis via a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic rationale, provide a detailed, step-by-step laboratory protocol, and outline methods for purification and characterization. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering field-proven insights to ensure a successful and reproducible outcome.
Introduction and Mechanistic Rationale
The synthesis of aryl ethers, particularly those involving electron-deficient heterocyclic systems like pyrimidine, is a cornerstone of modern organic chemistry. The target molecule, this compound, is typically prepared by forming an ether linkage between a phenol (methyl salicylate) and a halo-heterocycle (2-chloropyrimidine).
The core reaction mechanism is a Nucleophilic Aromatic Substitution (SNAr) . This process is distinct from the classic SN2 Williamson ether synthesis, although it achieves a similar outcome.[1][2][3] The key differences and rationale for this synthetic strategy are outlined below:
-
Substrate Activation: The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency withdraws electron density from the ring carbons, making them susceptible to attack by nucleophiles. The carbon at the 2-position is particularly activated, rendering the chlorine atom a good leaving group. 2-chloropyrimidine is reported to be 1014–1016 times more reactive than chlorobenzene in SNAr reactions.[4]
-
Nucleophile Generation: The phenolic hydroxyl group of methyl salicylate is weakly acidic. To make it a potent nucleophile, a base is required to deprotonate it, forming a more reactive phenoxide ion. Weaker bases like potassium carbonate (K2CO3) are sufficient and often preferred for aryl ether synthesis to minimize potential side reactions.[1]
-
Mechanism Type: The reaction proceeds via a two-step addition-elimination sequence. The generated phenoxide attacks the electron-deficient carbon bearing the chlorine atom, forming a temporary, negatively charged intermediate known as a Meisenheimer complex.[5][6] Aromaticity is then restored by the expulsion of the chloride leaving group. Recent studies suggest that for many heterocyclic systems, this process may be a concerted (cSNAr) mechanism rather than a stepwise one.[7]
This SNAr approach is highly effective for electron-poor heteroaromatic halides and avoids the need for expensive and often sensitive transition-metal catalysts that might be required for less activated systems.[4][8]
Reaction Scheme
Figure 1. Overall reaction for the synthesis of this compound from Methyl salicylate and 2-Chloropyrimidine.
Experimental Protocol
This protocol details the synthesis on a 10 mmol scale. Adjustments can be made as necessary, with appropriate scaling of all reagents and solvents.
Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Amount (10 mmol scale) | Notes |
| Methyl Salicylate | 152.15 | 1.52 g (1.33 mL) | Reagent grade, ≥99% purity |
| 2-Chloropyrimidine | 114.53 | 1.15 g | Reagent grade, ≥98% purity |
| Potassium Carbonate (K2CO3) | 138.21 | 2.07 g (1.5 eq) | Anhydrous, finely powdered |
| N,N-Dimethylformamide (DMF) | 73.09 | 30 mL | Anhydrous grade |
| Ethyl Acetate | 88.11 | ~150 mL | For extraction and chromatography |
| Hexane | 86.18 | ~150 mL | For chromatography |
| Saturated NaCl solution | - | ~50 mL | Brine, for washing |
| Anhydrous MgSO4 or Na2SO4 | - | As needed | For drying the organic layer |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and safety equipment (fume hood, safety glasses, gloves)
Step-by-Step Procedure
Reaction Setup:
-
To a 100 mL round-bottom flask, add methyl salicylate (1.52 g, 10 mmol), 2-chloropyrimidine (1.15 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add a magnetic stir bar to the flask.
-
Under a fume hood, add 30 mL of anhydrous N,N-dimethylformamide (DMF). The use of a dipolar aprotic solvent like DMF is crucial as it effectively solvates the potassium cation, leaving the carbonate anion more available to act as a base, and promotes the SNAr mechanism.[1]
-
Attach a reflux condenser to the flask.
Reaction Execution: 5. Begin stirring the mixture. 6. Heat the reaction mixture to 80-90 °C using a heating mantle or oil bath. 7. Maintain this temperature and allow the reaction to proceed for 12-18 hours. 8. Monitoring: The reaction progress should be monitored by Thin-Layer Chromatography (TLC). Prepare a 10% Ethyl Acetate in Hexane eluent system. Spot the starting material (methyl salicylate) and the reaction mixture. The disappearance of the starting material and the appearance of a new, typically higher-running spot, indicates product formation.
Workup and Isolation: 9. Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. 10. Pour the reaction mixture into a separatory funnel containing 100 mL of cold water. 11. Extract the aqueous layer three times with ethyl acetate (3 x 50 mL). 12. Combine the organic extracts in the separatory funnel. 13. Wash the combined organic layer with saturated NaCl solution (brine, 50 mL) to remove residual DMF and water. 14. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. 15. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification
The crude product is typically a solid or a viscous oil and requires purification by column chromatography.
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using a gradient eluent system, starting with 100% hexane and gradually increasing the polarity with ethyl acetate. A typical gradient might be from 5% to 20% ethyl acetate in hexane.
-
Elution: Load the crude product onto the column and elute with the solvent system. Collect fractions and analyze them by TLC.
-
Product Collection: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a purified solid.
Visualization of Experimental Workflow
The following diagram illustrates the complete workflow from reagent preparation to final product characterization.
Caption: Workflow for the synthesis and purification of this compound.
Characterization
To confirm the identity and purity of the final product, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons on both the benzoate and pyrimidine rings, as well as a singlet for the methyl ester group.
-
¹³C NMR will confirm the presence of all unique carbon atoms in the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (C12H10N2O3, MW: 230.22 g/mol ).
-
Melting Point (m.p.): A sharp melting point range indicates high purity of the crystalline solid.
Safety and Handling
-
2-Chloropyrimidine: Is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.
-
Methyl Salicylate: Can be an irritant. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for each reagent before beginning the experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive base, non-anhydrous solvent, low temperature. | Use freshly opened or properly stored anhydrous K2CO3 and anhydrous DMF. Ensure the reaction temperature is maintained. |
| Multiple Byproducts | Reaction temperature too high, extended reaction time. | Reduce the reaction temperature slightly (e.g., to 80 °C) and monitor carefully by TLC to avoid over-reaction. |
| Difficult Purification | Incomplete removal of DMF during workup. | Ensure thorough washing with water and brine. Multiple washes are more effective than a single large-volume wash. |
References
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
- Dong, C., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Carneiro, et al. (2021). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Institutes of Health (NIH). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis (video). Retrieved from [Link]
-
University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
-
PubChem. (n.d.). 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties. Retrieved from [Link]
-
PubMed. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (2022). Scheme 30. Selective nucleophilic aromatic substitution to furnish.... Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
Patsnap. (n.d.). Method for synthesizing methyl 2-methyl-4-acetyl benzoate. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]
-
National Institutes of Health (NIH). (2022). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Retrieved from [Link]
-
ResearchGate. (n.d.). Amination of chloropyrazine and 2-chloropyrimidine. [a]. Retrieved from [Link]
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate via Buchwald-Hartwig C-O Coupling
Abstract
The diaryl ether linkage is a crucial structural motif in numerous pharmaceuticals and biologically active compounds. The Palladium-catalyzed Buchwald-Hartwig C-O coupling reaction has emerged as a powerful and versatile method for the synthesis of these compounds, offering significant advantages over traditional methods like the Ullmann condensation, such as milder reaction conditions and broader substrate scope.[1][2] This application note provides a comprehensive guide to the synthesis of a specific diaryl ether, Methyl 2-(pyrimidin-2-yloxy)benzoate, using this modern catalytic approach. We will delve into the reaction mechanism, provide a detailed experimental protocol, discuss key parameter optimization, and offer a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction and Mechanistic Overview
The Buchwald-Hartwig reaction, initially developed for C-N bond formation, has been successfully extended to the formation of C-O bonds, revolutionizing the synthesis of aryl ethers.[1][3] The reaction facilitates the coupling of an aryl halide or pseudohalide with an alcohol or phenol. In the context of our target molecule, this compound, the reaction involves coupling methyl salicylate (or a related phenol) with a 2-halopyrimidine.
The catalytic cycle, a cornerstone of this transformation, generally proceeds through three key elementary steps:[1][4][5]
-
Oxidative Addition: A low-valent Palladium(0) complex, coordinated with phosphine ligands, undergoes oxidative addition into the aryl halide (Ar-X) bond. This forms a Pd(II) intermediate. The reactivity of the aryl halide typically follows the trend: Ar-I > Ar-Br > Ar-Cl.[4][5]
-
Association & Deprotonation: The alcohol (R-OH) coordinates to the Pd(II) complex. A base then deprotonates the alcohol to form an alkoxide.
-
Reductive Elimination: The final step involves the reductive elimination of the desired aryl ether (Ar-OR) from the palladium center, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3][4]
The efficiency and success of this cycle are highly dependent on the careful selection of the catalyst, ligand, base, and solvent.
Catalytic Cycle Diagram
Caption: Figure 1: Catalytic Cycle of Buchwald-Hartwig C-O Coupling
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for a small-scale synthesis. Researchers should optimize conditions based on their specific substrates and available equipment.
Reaction Scheme:
(Methyl Salicylate) + (2-Chloropyrimidine) --[Pd Catalyst, Ligand, Base, Solvent]--> this compound
Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 1.174 g/mL | 1.0 | 1.0 |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | - | 1.2 | 1.2 |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | - | 0.02 | 0.02 (2 mol%) |
| Xantphos | C₃₉H₃₂OP₂ | 578.62 | - | 0.048 | 0.048 (4.8 mol%) |
| Cesium Carbonate (Cs₂CO₃) | Cs₂CO₃ | 325.82 | - | 2.0 | 2.0 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 0.867 g/mL | 5.0 mL | - |
| Inert Gas | N₂ or Ar | - | - | - | - |
| Schlenk flask/reaction vial | - | - | - | - | - |
| Magnetic stirrer & stir bar | - | - | - | - | - |
| Heating mantle/oil bath | - | - | - | - | - |
Step-by-Step Procedure
-
Preparation: Flame-dry a Schlenk flask or reaction vial containing a magnetic stir bar under vacuum and backfill with an inert gas (Nitrogen or Argon). This process should be repeated three times to ensure an inert atmosphere.
-
Reagent Addition: In a glovebox or under a positive flow of inert gas, add cesium carbonate (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.048 mmol) to the flask.[6]
-
Solvent and Substrate Addition: Remove the flask from the glovebox (if used). Add anhydrous, degassed toluene (5.0 mL) via syringe. Begin stirring. Add methyl salicylate (1.0 mmol) followed by 2-chloropyrimidine (1.2 mmol) via syringe.
-
Reaction: Seal the flask and place it in a preheated oil bath at 100-110 °C.[7]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow Diagram
Caption: Figure 2: Experimental Workflow
Optimization and Key Parameter Insights
The success of a Buchwald-Hartwig C-O coupling is a fine balance of several parameters. Understanding the role of each component is key to optimizing the reaction for high yield and purity.
| Parameter | Choice & Rationale | Potential Issues & Solutions |
| Palladium Source | Pd₂(dba)₃ or Pd(OAc)₂ are common Pd(0) and Pd(II) sources.[5] Pre-catalysts (e.g., XPhos Pd G3/G4) are often preferred as they are more air-stable and efficiently generate the active Pd(0) species, often leading to lower catalyst loadings and cleaner reactions.[5][6][8] | Low activity/yield: Using Pd(II) sources can sometimes be unreliable as their reduction to Pd(0) can be inefficient.[9] Solution: Switch to a modern palladacycle pre-catalyst. |
| Ligand | Bulky, electron-rich phosphine ligands are essential.[10] Xantphos is a good starting point for C-O coupling due to its wide bite angle.[11][12] Other ligands like BrettPhos or RuPhos may also be effective and screening may be necessary.[6][13] The ligand choice is critical for facilitating both oxidative addition and reductive elimination.[10] | No reaction: The ligand may not be suitable for the specific substrate combination. Solution: Screen a panel of Buchwald-type ligands. For heteroaryl substrates, specific ligands may be required.[6] |
| Base | Weak, non-nucleophilic bases are generally preferred for C-O couplings to avoid side reactions like ester hydrolysis. Cs₂CO₃ and K₃PO₄ are excellent choices due to their good solubility and moderate basicity.[5][7] Stronger bases like NaOtBu can be used but risk substrate decomposition.[14] | Low yield/ester hydrolysis: The base is too strong or nucleophilic. Solution: Switch to a weaker base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Solvent | Anhydrous, apolar, high-boiling solvents are typical. Toluene and 1,4-dioxane are most common as they effectively dissolve the reagents and allow for elevated reaction temperatures.[5][14] The solvent must be thoroughly degassed to prevent oxidation of the catalyst. | Poor solubility/low conversion: Reagents are not fully dissolved. Solution: Try a different solvent like dioxane or a solvent mixture. Sonication can sometimes help dissolve solids.[15] |
| Temperature | Reactions are typically run at 80-110 °C .[7][8] Higher temperatures can increase the rate of reaction but may also lead to catalyst decomposition or side product formation. | Slow reaction: The temperature may be too low. Solution: Incrementally increase the temperature. Side products: The temperature may be too high. Solution: Lower the temperature, possibly requiring a longer reaction time or a more active catalyst system. |
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxidized Pd).2. Inappropriate ligand or base.3. Insufficient temperature.4. Poor quality of reagents/solvents (water/oxygen present). | 1. Use a pre-catalyst or ensure rigorous inert techniques.2. Screen different ligands and bases (see optimization table).3. Increase temperature in 10 °C increments.4. Use freshly dried/distilled solvents and high-purity reagents. |
| Hydrodehalogenation | The aryl halide is reduced to an arene (e.g., 2-chloropyrimidine -> pyrimidine). This is a common side reaction.[16][17] | 1. Lower the reaction temperature.2. Change the ligand; some ligands are more prone to this pathway.3. Ensure the reaction is strictly anhydrous. |
| Ester Hydrolysis | The methyl ester group on the salicylate is cleaved. | 1. The base is too strong (e.g., NaOtBu). Switch to a weaker base like Cs₂CO₃ or K₃PO₄.[5] |
| Homocoupling | Dimerization of the starting aryl halide.[16][18] | 1. Optimize catalyst loading and reaction temperature.2. Ensure slow addition of the aryl halide if the problem persists. |
| Difficult Purification | Formation of closely related byproducts. | 1. Re-optimize reaction conditions to improve selectivity.2. Try a different chromatography eluent system or consider preparative HPLC. |
Conclusion
The Buchwald-Hartwig C-O coupling is a robust and highly effective method for the synthesis of diaryl ethers like this compound. By understanding the underlying mechanism and the critical role of each reaction component—catalyst, ligand, base, and solvent—researchers can successfully implement and optimize this transformation. This guide provides a solid starting protocol and the necessary insights to troubleshoot common issues, facilitating the efficient synthesis of target molecules for research and development.
References
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
NRO Chemistry. (2021). Buchwald-Hartwig Coupling [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the Buchwald-Hartwig reaction. Retrieved from [Link]
-
WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. Retrieved from [Link]
-
Al-Hadedi, A. A. M., et al. (2016). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 21(9), 1190. National Center for Biotechnology Information. Retrieved from [Link]
-
Garg, N. K. (2013). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. National Center for Biotechnology Information. Retrieved from [Link]
-
Chen, D. Y.-K., et al. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 45(6), 910-922. National Center for Biotechnology Information. Retrieved from [Link]
-
Buchwald, S. L., et al. (2012). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Royal Society of Chemistry. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Organic Chemistry Frontiers. (2023). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ResearchGate. (2022). Optimization of the reaction conditions for the Buchwald-Hartwig coupling of benzyl protected benzimidazole 2 with 4-(methylsulfonyl)aniline (a). Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
OC Chem. (2019). Buchwald-Hartwig coupling [Video]. YouTube. Retrieved from [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. reddit.com [reddit.com]
- 10. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 13. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uwindsor.ca [uwindsor.ca]
- 15. bristol.ac.uk [bristol.ac.uk]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Modern Ullmann Condensation Protocol for the Synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate
Abstract
This application note provides a comprehensive guide for the synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate via a modern, ligand-accelerated Ullmann condensation. This reaction, a cornerstone in the formation of C-O bonds, is critical for the construction of diaryl ethers—a scaffold prevalent in pharmaceuticals, agrochemicals, and materials science. We will move beyond traditional, harsh Ullmann conditions by detailing a protocol that utilizes a copper(I) catalyst in conjunction with an N,N-dimethylglycine ligand. This approach offers milder reaction conditions, improved yields, and broader functional group tolerance. This guide is designed for researchers in organic synthesis and drug development, offering mechanistic insights, a detailed step-by-step protocol, optimization strategies, and troubleshooting advice to ensure reproducible and efficient synthesis.
Introduction: The Enduring Utility of the Ullmann Condensation
The formation of a C(aryl)-O bond to create diaryl ethers is a fundamental transformation in organic chemistry. The Ullmann condensation, first reported by Fritz Ullmann, has been a principal method for this purpose for over a century.[1][2] Traditionally, the reaction required harsh conditions, such as high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper powder, which limited its scope and functional group compatibility.[1]
Modern advancements have revitalized the Ullmann condensation, transforming it into a more versatile and milder process. The key innovation has been the development of soluble copper(I) catalysts paired with accelerating ligands.[1][3] Ligands such as amino acids (e.g., L-proline, N,N-dimethylglycine) and diamines (e.g., 1,10-phenanthroline) have proven highly effective.[4] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the key steps of the catalytic cycle, allowing the reaction to proceed at significantly lower temperatures (typically 80-120 °C) with only catalytic amounts of copper.[4][5]
The target molecule, This compound , incorporates a pyrimidine ring linked to a benzoate structure via an ether bond. This structural motif is of significant interest to medicinal chemists, as pyrimidine derivatives are known to exhibit a wide range of biological activities. The protocol detailed herein provides a reliable and efficient route to this and analogous aryl pyrimidinyl ethers.
Mechanistic Overview: The Role of Catalyst and Ligand
The modern Ullmann ether synthesis is a catalytic cycle involving a copper(I) species. While the exact mechanism can vary with different ligands and substrates, a generally accepted pathway involves a Cu(I)/Cu(III) cycle.
Key Steps in the Catalytic Cycle:
-
Base-Mediated Deprotonation: An inorganic base (e.g., K₂CO₃, Cs₂CO₃) deprotonates the phenol (methyl salicylate) to form the more nucleophilic phenoxide.
-
Ligand Association: The accelerating ligand coordinates with the Cu(I) salt (e.g., CuI) to form a soluble, catalytically active complex.
-
Oxidative Addition: The aryl halide (2-chloropyrimidine) undergoes oxidative addition to the Cu(I) complex, forming a transient Cu(III)-aryl intermediate. This is often the rate-limiting step.
-
Reductive Elimination: The phenoxide displaces the halide on the copper center, and subsequent reductive elimination from the Cu(III) intermediate forms the desired C-O bond of the product and regenerates the active Cu(I) catalyst.[1][6]
The ligand, in this case, N,N-dimethylglycine, plays a crucial role. It acts as a bidentate chelator, stabilizing the copper intermediates and preventing catalyst decomposition or disproportionation.[7][8] This stabilization lowers the activation energy required for the oxidative addition and reductive elimination steps, thereby enabling the reaction to proceed under much milder conditions than the classical, unligated Ullmann reaction.[5]
Caption: Proposed Catalytic Cycle for Ullmann Condensation.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for copper-catalyzed O-arylation using N,N-dimethylglycine as a ligand.[5][9][10]
Reaction Scheme:
(Self-generated image of the reaction between Methyl Salicylate and 2-Chloropyrimidine)
3.1. Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | CAS No. | Notes |
| Methyl Salicylate | C₈H₈O₃ | 152.15 | 119-36-8 | Reagent grade, ≥99% |
| 2-Chloropyrimidine | C₄H₃ClN₂ | 114.53 | 1722-12-9 | Reagent grade, ≥98% |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 7681-65-4 | ≥99.5%, store under inert gas |
| N,N-Dimethylglycine | C₄H₉NO₂ | 103.12 | 1118-68-9 | ≥98% |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 584-08-7 | Anhydrous, fine powder |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 123-91-1 | Anhydrous, <50 ppm H₂O |
| Oven-dried Schlenk flask | - | - | - | With magnetic stir bar |
| Inert Gas Supply | N₂ or Ar | - | - | For maintaining an inert atmosphere |
3.2. Step-by-Step Procedure
Caption: Experimental Workflow for Synthesis.
-
Vessel Preparation: Place an oven-dried Schlenk flask containing a magnetic stir bar under vacuum and heat with a heat gun to remove any adsorbed moisture. Allow it to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Reagent Assembly: To the flask, add Methyl Salicylate (1.0 mmol, 1.0 equiv), 2-Chloropyrimidine (1.2 mmol, 1.2 equiv), Copper(I) Iodide (0.1 mmol, 10 mol%), N,N-Dimethylglycine (0.2 mmol, 20 mol%), and powdered, anhydrous Potassium Carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, and carefully evacuate and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can oxidize the Cu(I) catalyst.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Take small aliquots periodically, dilute with ethyl acetate, and spot on a silica plate. A typical eluent system is 3:1 Hexanes:Ethyl Acetate. The reaction is complete when the limiting reagent (Methyl Salicylate) is consumed (typically 12-24 hours).
-
Work-up: Once complete, cool the reaction mixture to room temperature. Dilute the dark mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the copper catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product will likely be a dark oil or solid. Purify by flash column chromatography on silica gel using a gradient eluent system (e.g., starting with 100% hexanes and gradually increasing the polarity with ethyl acetate) to isolate the pure product.
-
Characterization: Combine the pure fractions and remove the solvent in vacuo to yield this compound as a solid or viscous oil. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Process Optimization and Troubleshooting
The success of an Ullmann condensation can be sensitive to several parameters. The following table provides guidance for optimization and troubleshooting common issues.[4]
| Parameter | Standard Condition | Optimization/Rationale |
| Copper Source | CuI (10 mol%) | CuI is often the most active Cu(I) source. CuBr or Cu₂O can also be effective. Ensure the catalyst is fresh and not oxidized (Cu(I) salts are typically white/off-white; green/blue indicates oxidation).[4][11] |
| Ligand | N,N-Dimethylglycine (20 mol%) | L-proline or 1,10-phenanthroline are excellent alternatives. Ligand choice is substrate-dependent and screening may be necessary for challenging substrates.[4] |
| Base | K₂CO₃ (2.0 equiv) | For less reactive phenols, a stronger base like Cs₂CO₃ or K₃PO₄ may improve yield by more effectively generating the phenoxide nucleophile.[4][12] |
| Solvent | 1,4-Dioxane | DMF or DMSO are effective alternatives. Ensure the solvent is anhydrous, as water can lead to side reactions like dehalogenation of the aryl halide.[4][12] |
| Temperature | 90-100 °C | If the reaction is sluggish, the temperature can be increased to 110-120 °C. If decomposition is observed, the temperature should be lowered.[4] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Cu(I)).2. Insufficiently anhydrous conditions.3. Ineffective base for the specific phenol. | 1. Use a fresh bottle of CuI or an alternative high-purity source.2. Ensure all glassware is oven-dried and use high-quality anhydrous solvent.3. Switch to a stronger base like Cs₂CO₃. |
| Recovery of Starting Material | 1. Reaction temperature is too low.2. Insufficient reaction time. | 1. Incrementally increase the temperature (e.g., to 110 °C).2. Allow the reaction to run for a longer period (e.g., 36-48 hours), monitoring by TLC. |
| Formation of Side Products (e.g., Dehalogenation) | 1. Presence of protic impurities (water).2. Reaction temperature is too high, causing decomposition. | 1. Rigorously dry all reagents, solvents, and glassware.2. Lower the reaction temperature. |
| Dark, Insoluble Precipitate | Formation of copper oxides or catalyst decomposition. | This is sometimes normal for Ullmann reactions.[13] Ensure vigorous stirring. If the reaction stalls, it may indicate catalyst death. The work-up procedure (filtration through Celite) is designed to remove these solids. |
Safety Precautions
-
Reagents: Methyl salicylate is an irritant. 2-Chloropyrimidine is harmful if swallowed and causes skin irritation. Copper iodide is an irritant.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle all reagents and solvents in a well-ventilated fume hood.
-
Procedure: Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. The reaction is performed under an inert atmosphere and should be handled with appropriate care.
Conclusion
This application note details a robust and reproducible protocol for the synthesis of this compound using a modern, ligand-accelerated Ullmann condensation. By leveraging a CuI/N,N-dimethylglycine catalytic system, this method circumvents the harsh conditions of traditional Ullmann reactions, offering a practical and efficient route to valuable diaryl ether structures. The provided guidelines for optimization and troubleshooting further empower researchers to adapt this methodology for a broader range of substrates in their synthetic endeavors.
References
-
Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Ullmann condensation. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Ullmann Reaction. (n.d.). SATHEE JEE. Retrieved January 19, 2026, from [Link]
-
Zhang, H., Ma, D., & Cao, W. (2007). N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols. Synlett. Retrieved January 19, 2026, from [Link]
-
Zhang, H. (2007). N,N-dimethylglycine-promoted ullmann-type coupling reactions of aryl iodides with aliphatic alcohols. SciSpace. Retrieved January 19, 2026, from [Link]
-
Troubleshooting Ullmann Couplint. (2023). Reddit. Retrieved January 19, 2026, from [Link]
-
Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. (2020). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Ma, D., Cai, Q., & Zhang, H. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. Organic Letters, 5(21), 3799-3802. Retrieved January 19, 2026, from [Link]
-
Ullmann coupling-An overview. (n.d.). OperaChem. Retrieved January 19, 2026, from [Link]
-
Jiang, Y., et al. (2011). Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides. Molecules, 16(12), 10178-10189. Retrieved January 19, 2026, from [Link]
-
Ma, D., Cai, Q., & Zhang, H. (2003). N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides. PubMed. Retrieved January 19, 2026, from [Link]
-
Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. (2023). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Computational Explorations of Mechanisms and Ligand-Directed Selectivities of Copper-Catalyzed Ullmann-Type Reactions. (2011). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Copper-catalyzed arylations and heteroarylations. (2022). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Palladium-Catalyzed/Copper-Mediated Decarbonylative Cross-Coupling of S-Pyrimidyl Thioesters for Biaryl Synthesis. (2024). PubMed. Retrieved January 19, 2026, from [Link]
-
Goodbrand, H. B., & Hu, N. X. (1999). Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. The Journal of Organic Chemistry, 64(2), 670-674. Retrieved January 19, 2026, from [Link]
-
Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. (2016). ACS Catalysis. Retrieved January 19, 2026, from [Link]
-
Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols. (2015). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Ullmann coupling. (2023). Reddit. Retrieved January 19, 2026, from [Link]
-
Copper Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones. (2010). Journal of the American Chemical Society. Retrieved January 19, 2026, from [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann coupling-An overview - operachem [operachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Copper/N,N-Dimethylglycine Catalyzed Goldberg Reactions Between Aryl Bromides and Amides, Aryl Iodides and Secondary Acyclic Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N,N-dimethyl glycine-promoted Ullmann coupling reaction of phenols and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. N,N-Dimethylglycine-Promoted Ullmann-Type Coupling Reactions of Aryl Iodides with Aliphatic Alcohols [organic-chemistry.org]
- 10. N,N -dimethylglycine -promoted ullmann-type coupling reactions of aryl iodides with aliphatic alcohols (2007) | Hui Zhang | 87 Citations [scispace.com]
- 11. reddit.com [reddit.com]
- 12. mdpi.com [mdpi.com]
- 13. reddit.com [reddit.com]
Application Note: High-Purity Isolation of Methyl 2-(pyrimidin-2-yloxy)benzoate via Automated Flash Column Chromatography
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of Methyl 2-(pyrimidin-2-yloxy)benzoate, a key intermediate in pharmaceutical synthesis. The methodology centers on the use of automated flash column chromatography with a silica gel stationary phase. We will detail the rationale behind solvent system selection, provide a step-by-step experimental protocol, and offer troubleshooting guidance to ensure the reproducible attainment of high-purity fractions. This guide is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a benzoate ester with a pyrimidine ring via an ether linkage, makes it a valuable scaffold for the synthesis of biologically active molecules. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, complicate reaction kinetics, and introduce contaminants into the final active pharmaceutical ingredient (API).
Column chromatography is a cornerstone technique for the purification of organic compounds.[1] This application note specifically addresses the purification of this compound from a crude reaction mixture, which may contain unreacted starting materials, by-products, and other process-related impurities.
Physicochemical Properties and Purification Strategy
A successful chromatographic separation is predicated on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[2] For this compound, we must consider its key structural features: a relatively nonpolar aromatic backbone, a polar ester group, and a moderately polar pyrimidine ring.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₂H₁₀N₂O₃ | - |
| Molecular Weight | 230.22 g/mol | [3] |
| Polarity | Moderately Polar | Inferred from Structure |
Given its moderate polarity, silica gel is an appropriate stationary phase. The mobile phase will consist of a binary mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate), allowing for gradient elution to effectively separate the target compound from both less polar and more polar impurities.[1][4]
Experimental Protocol
Part 1: Thin-Layer Chromatography (TLC) for Method Development
Before proceeding to column chromatography, it is essential to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[2] This will provide the Retention Factor (Rf) of the target compound and ensure adequate separation from impurities.
Materials:
-
TLC plates (Silica gel 60 F₂₅₄)[2]
-
Developing chamber
-
Capillary tubes
-
Mobile phases (Hexane:Ethyl Acetate mixtures of varying ratios, e.g., 9:1, 4:1, 2:1)
-
UV lamp (254 nm) for visualization[2]
Procedure:
-
Prepare developing chambers with different solvent systems.
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Using a capillary tube, spot the dissolved sample onto the baseline of the TLC plates.
-
Place the TLC plates into the developing chambers and allow the solvent front to ascend the plate.
-
Remove the plates and visualize the separated spots under a UV lamp.
-
The ideal solvent system will provide an Rf value of approximately 0.2-0.4 for the target compound, with good separation from other spots.
Part 2: Automated Flash Column Chromatography Protocol
Instrumentation and Consumables:
-
Automated Flash Chromatography System
-
Pre-packed Silica Gel column
-
Crude this compound
-
Hexane (or Heptane)
-
Ethyl Acetate
Workflow Diagram:
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure:
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or toluene.
-
Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to create a dry, free-flowing powder. This dry loading technique generally results in better peak shapes and resolution.[1]
-
-
Column Preparation:
-
Select a pre-packed silica gel column with a capacity appropriate for the amount of crude material.
-
Install the column on the automated flash chromatography system.
-
Equilibrate the column by flushing with 100% Hexane (or Heptane) for several column volumes.
-
-
Sample Loading:
-
Carefully load the dried, adsorbed sample onto the top of the equilibrated column.
-
-
Elution:
-
Begin the elution with 100% Hexane.
-
Apply a linear gradient of Ethyl Acetate, for example, from 0% to 50% Ethyl Acetate in Hexane over 10-15 column volumes. The exact gradient will depend on the TLC analysis results.
-
Maintain a constant flow rate appropriate for the column size.
-
-
Fraction Collection:
-
Collect fractions throughout the run based on the UV detector signal.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to yield the purified this compound.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Re-evaluate the mobile phase composition using TLC. Consider a shallower gradient. |
| Peak Tailing | Strong interaction with silica gel; overloading of the column. | Consider adding a small amount of a modifier like triethylamine (0.1%) to the mobile phase if the compound has basic character.[4] Reduce the amount of sample loaded onto the column. |
| Compound Insoluble in Mobile Phase | High concentration of the sample. | Ensure the sample is fully dissolved before adsorbing onto silica gel for dry loading. |
Conclusion
The protocol detailed in this application note provides a robust and reproducible method for the high-purity isolation of this compound using automated flash column chromatography. By following the principles of method development with TLC and employing a systematic approach to the chromatographic separation, researchers can consistently obtain a product of high purity, suitable for downstream applications in drug discovery and development.
References
-
PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate. National Center for Biotechnology Information. [Link]
-
PubChem. Methyl 2-(2-pyrimidinyl)benzoate. National Center for Biotechnology Information. [Link]
-
The Good Scents Company. methyl 2-methyl benzoate. [Link]
Sources
Protocol and Application Notes for the Recrystallization of Methyl 2-(pyrimidin-2-yloxy)benzoate
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide to the purification of Methyl 2-(pyrimidin-2-yloxy)benzoate (CAS: 178118-28-0) via recrystallization.[1][2][3] As a member of the pyrimidine derivative family, this compound holds significant interest in medicinal chemistry and drug development, where high purity is a prerequisite for accurate biological and pharmacological evaluation.[4][5][6] This guide moves beyond a simple set of instructions, delving into the underlying principles of crystallization, a systematic approach to solvent selection, and a detailed, step-by-step protocol for both single-solvent and two-solvent recrystallization methods. Troubleshooting advice is also provided to address common challenges.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful and economical purification technique for solid organic compounds.[4][7] The process is predicated on the principle of differential solubility: the solubility of most solids in a given solvent increases with temperature.[8] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution.[8][9] Any insoluble impurities can be removed at this stage by hot filtration. As the saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution. The soluble impurities, being present in a much lower concentration, remain in the cold solvent (the "mother liquor"). The newly formed, purer crystals are then collected by filtration.[7]
The key to a successful recrystallization is the selection of an appropriate solvent or solvent system. An ideal solvent should exhibit the following characteristics:
-
High dissolving power for the target compound at elevated temperatures.
-
Low dissolving power for the target compound at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.
-
It must not react chemically with the compound.
-
It should either dissolve impurities readily at all temperatures or not at all , allowing for their removal by either remaining in the mother liquor or through hot filtration, respectively.
-
A relatively low boiling point to facilitate easy removal from the purified crystals during the drying step.
Experimental Protocol: Purifying this compound
This protocol is divided into two essential stages: selecting the optimal solvent system and performing the bulk recrystallization.
Part A: Systematic Solvent Selection
Before attempting to purify the entire batch of your crude product, it is critical to perform small-scale solubility tests to identify the most effective solvent. Pyrimidine derivatives and aromatic esters can be recrystallized from a range of solvents, including alcohols (ethanol, methanol), esters (ethyl acetate), and nitriles (acetonitrile), or solvent mixtures.[4][10]
Methodology:
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, hexane) dropwise at room temperature, agitating after each addition. Record whether the compound is soluble, sparingly soluble, or insoluble.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point. Continue to add the solvent dropwise until the solid dissolves completely.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. The ideal solvent is one that dissolves the compound completely when hot but yields a large number of well-formed crystals upon cooling.
Data Interpretation:
Summarize your findings in a table to facilitate direct comparison and selection.
| Solvent | Solubility (25°C) | Solubility (at Boiling) | Observations Upon Cooling | Suitability |
| Ethanol | Sparingly Soluble | Soluble | Good yield of fine needles. | Excellent Candidate |
| Water | Insoluble | Insoluble | N/A | Unsuitable (as single solvent) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Moderate yield of crystals. | Good Candidate |
| Hexane | Insoluble | Sparingly Soluble | Poor dissolution. | Unsuitable (Potential anti-solvent) |
| Toluene | Soluble | Very Soluble | No crystals formed. | Unsuitable (Too soluble) |
| Ethanol/Water | N/A | N/A | To be tested as a two-solvent system | Potential Candidate |
Based on these hypothetical results, ethanol is a prime candidate for single-solvent recrystallization. A two-solvent system using ethanol as the "good" solvent and water as the "poor" or "anti-solvent" is also a viable strategy.[4][9]
Part B: Bulk Recrystallization Protocol
The following workflow illustrates the general process for purifying the bulk material.
Caption: General workflow for the purification of a solid organic compound by recrystallization.
Detailed Step-by-Step Methodology (Single-Solvent: Ethanol)
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a boiling stick or magnetic stir bar. In a separate beaker, heat the selected solvent (ethanol) to its boiling point. Add the minimum amount of hot ethanol to the flask containing the crude solid until it just dissolves.[9] This ensures the solution is saturated, which is critical for maximizing recovery.
-
Hot Filtration (Optional): If you observe any insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step prevents premature crystallization of the product in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the molecules to selectively incorporate into the growing crystal lattice, excluding impurities.[9]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the crystal yield.[8]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[4]
-
Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This removes any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces.[11] Using cold solvent minimizes the loss of the purified product.
-
Drying: Transfer the crystals to a watch glass or drying dish and dry them to a constant weight, preferably in a vacuum oven at a moderate temperature to remove all traces of the recrystallization solvent.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used, creating an unsaturated solution. The compound is too soluble in the chosen solvent. | Boil off some of the solvent to increase the concentration and re-cool.[11] If that fails, try a different solvent or introduce an anti-solvent dropwise until the solution becomes turbid.[7][11] |
| Oiling Out | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Re-heat the solution to dissolve the oil, add slightly more hot solvent, and allow it to cool again, perhaps more slowly. Vigorous stirring during crystallization may also help. |
| Low Recovery | The compound has significant solubility even in the cold solvent. Too much solvent was used for washing. Premature crystallization during hot filtration. | Ensure the solution is thoroughly chilled in an ice bath. Use a minimal amount of ice-cold solvent for washing. Ensure the filtration apparatus is sufficiently pre-heated. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step.[11] The charcoal will adsorb the colored impurities. Use only a small amount to avoid adsorbing the product. |
References
- Benchchem. Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem.
- University of California, Irvine.
- Chemistry LibreTexts.
- Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
- MH Chem.
- Google Patents.
- MDPI. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
- YouTube.
- Chem.ucla.edu.
- PubChem. Methyl 2-(2-pyrimidinyl)
- The Good Scents Company.
- CymitQuimica. Methyl 2-(4-chloropyrimidin-2-yloxy)
- Wikipedia.
- BLD Pharm. 178118-28-0|Methyl 2-(pyrimidin-2-yloxy)
- International Journal of Pharmaceutical Sciences and Research.
- University of Missouri–St. Louis.
- ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)
- CP Lab Safety. Methyl 2-(pyrimidin-2-yloxy)
- Sigma-Aldrich. METHYL 2-(PYRIMIDIN-2-YLOXY)
Sources
- 1. 178118-28-0|this compound|BLD Pharm [bldpharm.com]
- 2. calpaclab.com [calpaclab.com]
- 3. This compound | 178118-28-0 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. mt.com [mt.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Monitoring the Synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate by Thin-Layer Chromatography
Introduction
In the landscape of modern drug discovery and development, pyrimidine derivatives represent a cornerstone of medicinal chemistry. These heterocyclic scaffolds are integral to a vast array of therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer and anti-inflammatory properties.[1][2] The efficient synthesis of these molecules is paramount, and rigorous in-process monitoring is critical to ensure optimal reaction outcomes, maximize yield, and maintain purity.[1]
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective analytical technique that is exceptionally well-suited for the real-time monitoring of organic reactions.[3] By providing a qualitative snapshot of the reaction mixture's composition, TLC allows researchers to track the consumption of starting materials and the formation of the desired product.[1] This application note presents a detailed protocol for monitoring the synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate, a representative pyrimidine derivative, using TLC.
Reaction Overview: Synthesis of this compound
A plausible and efficient synthetic route to this compound involves the Williamson ether synthesis, reacting methyl salicylate with 2-chloropyrimidine in the presence of a suitable base.
Figure 1: Proposed Synthesis of this compound
Caption: Reaction scheme for the synthesis of this compound.
Principles of TLC-Based Reaction Monitoring
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[4] The separation is driven by the polarity of the compounds. In a normal-phase TLC system with a polar stationary phase like silica gel, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and thus have lower Rf values.[5]
The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of the product spot on the TLC plate over time.
Experimental Protocol
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Reactants: Methyl salicylate, 2-chloropyrimidine
-
Reaction Solvent: e.g., Acetone, DMF
-
TLC Mobile Phase (Eluent): Ethyl acetate/Hexane mixture
-
Sample Preparation Solvent: A solvent that dissolves all components of the reaction mixture (e.g., ethyl acetate)
-
Capillary Tubes: For spotting the TLC plate
-
Visualization Agents: UV lamp (254 nm), Iodine chamber
Procedure
-
Preparation of the TLC Developing Chamber:
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a faint origin line approximately 1 cm from the bottom of the TLC plate.[1]
-
Mark three evenly spaced points on the origin line for spotting the samples: "SM1" (Methyl Salicylate), "SM2" (2-Chloropyrimidine), and "R" (Reaction Mixture).
-
-
Sample Preparation and Spotting:
-
Prepare dilute solutions of the starting materials (methyl salicylate and 2-chloropyrimidine) in the sample preparation solvent.
-
At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture and dilute it with the sample preparation solvent.
-
Using a clean capillary tube for each sample, spot a small amount of the diluted starting materials and the reaction mixture onto their designated points on the origin line of the TLC plate. The spots should be small and concentrated.[1]
-
-
Development of the TLC Plate:
-
Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the solvent level is below the origin line.[1]
-
Cover the chamber and allow the mobile phase to ascend the plate by capillary action.[1]
-
Remove the plate when the solvent front is approximately 1 cm from the top.[1]
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely in a fume hood.
-
-
Visualization:
-
UV Light: Place the dried TLC plate under a UV lamp (254 nm).[6] Compounds with aromatic rings, like the reactants and product in this synthesis, will appear as dark spots against the fluorescent green background of the plate.[6] Circle the visible spots with a pencil.
-
Iodine Vapor: For enhanced visualization, place the plate in a sealed chamber containing a few crystals of iodine.[6] Many organic compounds will form yellow-brown spots upon exposure to iodine vapor.[6]
-
Data Interpretation
The key to effective reaction monitoring is the selection of an appropriate mobile phase that provides good separation between the reactants and the product. For the synthesis of this compound, a mixture of ethyl acetate and hexane is a suitable choice.
-
Methyl Salicylate (SM1): This compound is relatively polar due to the presence of a hydroxyl group. It will have a moderate Rf value. In a 1:4 ethyl acetate/hexane system, methyl salicylate has a reported Rf of approximately 0.75.[7] However, for better separation from the less polar product, a slightly more polar solvent system is recommended.
-
2-Chloropyrimidine (SM2): This reactant is less polar than methyl salicylate and will have a higher Rf value.
-
This compound (Product): The product is expected to be less polar than methyl salicylate because the polar hydroxyl group has been replaced by a less polar pyrimidine ether linkage. Therefore, the product will have a higher Rf value than methyl salicylate.
Table 1: Recommended Solvent System and Expected Rf Values
| Compound | Recommended Mobile Phase (Ethyl Acetate:Hexane) | Expected Rf Value (Approximate) |
| Methyl Salicylate | 1:3 | 0.4 - 0.5 |
| 2-Chloropyrimidine | 1:3 | 0.6 - 0.7 |
| This compound | 1:3 | 0.5 - 0.6 |
By running a TLC at different time intervals, the progress of the reaction can be visualized as the intensity of the starting material spots decreases while the intensity of the product spot increases. The reaction is considered complete when the starting material spots are no longer visible.
Figure 2: TLC Monitoring Workflow
Caption: Workflow for monitoring the reaction progress using TLC.
Troubleshooting
-
Streaking of spots: This may be due to the sample being too concentrated. Dilute the sample before spotting.[8] It can also be caused by a solvent system that is too polar.[8]
-
Spots remain at the origin: The mobile phase is not polar enough to move the compounds. Increase the proportion of the more polar solvent (ethyl acetate).
-
Spots run with the solvent front: The mobile phase is too polar. Increase the proportion of the less polar solvent (hexane).
-
No visible spots under UV light: While the compounds in this reaction are UV-active, if no spots are seen, it could be due to very low concentration.[8] In such cases, staining with potassium permanganate can be an alternative visualization method.[1]
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound and other pyrimidine derivatives. Its simplicity, speed, and low cost make it an ideal choice for optimizing reaction conditions and ensuring the desired product is obtained efficiently. By following the detailed protocol and understanding the principles of TLC, researchers can confidently track the progress of their reactions, leading to improved outcomes in drug discovery and development.
References
-
In silico and in vitro Analysis of Alkylated Salicylic Acid Inhibition Activity on Cervical HeLa Cancer Cell Line. Science Alert. [Link]
-
Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [Link]
-
Thin Layer Chromatography. Organic Chemistry at CU Boulder. [Link]
-
Methyl Salicylate. Solubility of Things. [Link]
-
Methyl Salicylate Structure – C8H8O3. BYJU'S. [Link]
-
Methyl Salicylate. PubChem. [Link]
-
Thin layer chromatography. PubMed. [Link]
-
TLC Visualization Methods. University of California, Los Angeles. [Link]
-
Methyl 2-(2-pyrimidinyl)benzoate. PubChem. [Link]
-
Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloropyrimidine | 1722-12-9 [chemicalbook.com]
- 4. byjus.com [byjus.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scialert.net [scialert.net]
- 8. Methyl 2-(2-pyrimidinyl)benzoate | C12H10N2O2 | CID 67086604 - PubChem [pubchem.ncbi.nlm.nih.gov]
GC-MS analysis of "Methyl 2-(pyrimidin-2-yloxy)benzoate" synthesis
This application note provides a validated and reliable framework for the synthesis of this compound and its analysis by GC-MS. The detailed protocols and the rationale behind the experimental choices equip researchers with the necessary tools to successfully implement this methodology. The GC-MS method is proven to be specific, robust, and fit-for-purpose for in-process monitoring, impurity profiling, and final quality assurance in a drug development setting. [20][21]
References
-
PubMed. (n.d.). Gas-phase fragmentation of protonated C60-pyrimidine derivatives. Retrieved from [Link]
-
International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from [Link]
-
University of Groningen. (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Retrieved from [Link]
-
CHROMacademy. (n.d.). GC-MS Method Development. Retrieved from [Link]
-
Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]
-
Hiden Analytical. (2017). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
-
International Journal of ChemTech Research. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]
-
LinkedIn. (n.d.). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link]
-
Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Examination of Mass Spectra of Aroma Components in Essential Oils via GC/MS. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
YouTube. (2016). Strategies for GC-MS Method Development. Retrieved from [Link]
-
Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved from [Link]
-
Scientific Research Publishing. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
University of New Brunswick. (n.d.). Mastering The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (n.d.). A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from [Link]
-
Connect Journals. (2022). Analysis of volatile organic compounds concentration using GC-MS technique for some types of concentrated perfumes in the Baghdad's local shops. Retrieved from [Link]
-
MDPI. (2021). Measurement of the Effect of Accelerated Aging on the Aromatic Compounds of Gewürztraminer and Teroldego Wines, Using a SPE-GC-MS/MS Protocol. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
ResearchGate. (2014). (PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Methyl 2-(benzoyloxy)benzoate. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of methyl benzoate compound.
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chemistnotes.com [chemistnotes.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. impactfactor.org [impactfactor.org]
- 7. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 8. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Unb Error 404 [selecaoppge.unb.br]
- 13. Gas-phase fragmentation of protonated C60-pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. article.sapub.org [article.sapub.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Leveraging Methyl 2-(pyrimidin-2-yloxy)benzoate for the Synthesis of Advanced Kinase Inhibitors
Introduction: The Strategic Value of the Pyrimidine Scaffold in Kinase Inhibition
Protein kinases, as central regulators of cellular signaling, have emerged as one of the most critical classes of drug targets in modern oncology and immunology. The dysregulation of kinase activity is a hallmark of numerous cancers, making the development of potent and selective kinase inhibitors a cornerstone of targeted therapy. Within the vast landscape of kinase inhibitor scaffolds, the pyrimidine core stands out as a "privileged" structure. Its inherent ability to mimic the adenine ring of ATP allows it to form crucial hydrogen bond interactions within the hinge region of the kinase ATP-binding pocket, a foundational principle for competitive inhibition.[1]
Methyl 2-(pyrimidin-2-yloxy)benzoate is a versatile and strategically designed starting material for the synthesis of a diverse array of kinase inhibitors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and explore the structure-activity relationships (SAR) that drive the design of next-generation kinase inhibitors based on this scaffold.
Chemical Properties and Safety Profile
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀N₂O₃ | PubChem |
| Molecular Weight | 230.22 g/mol | PubChem |
| CAS Number | 178118-28-0 | Sigma-Aldrich |
| Appearance | White to off-white solid | Commercial Suppliers |
| Purity | Typically ≥97% | Commercial Suppliers |
Safety and Handling:
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety profile can be inferred from its constituent parts: a benzoate ester and a pyrimidine ring. Benzoate esters, such as methyl benzoate, are generally considered to be of moderate toxicity but can be harmful if swallowed and may cause skin and eye irritation.[2] Pyrimidine and its derivatives should be handled with care, avoiding inhalation and direct contact with skin and eyes.[3]
General Handling Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are generally suitable for incidental contact, but butyl or Viton gloves are recommended for prolonged handling).[2]
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
Synthetic Strategy: The Path to 2-Anilinopyrimidine Kinase Inhibitors
The primary synthetic utility of this compound lies in its conversion to the 2-anilinopyrimidine scaffold. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where the phenoxy group is displaced by a substituted aniline.[4][5] The resulting N-aryl-2-aminopyrimidine core is a key pharmacophore in numerous FDA-approved kinase inhibitors, including Imatinib (Gleevec) and Nilotinib (Tasigna).[6][7][8][9]
The general synthetic workflow can be visualized as follows:
Caption: Synthetic workflow from the starting material to the final kinase inhibitor.
Detailed Protocol: Synthesis of a Representative 2-Anilinopyrimidine Kinase Inhibitor
This protocol details the synthesis of a representative kinase inhibitor, N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine , a core structural motif found in highly successful tyrosine kinase inhibitors. While the direct synthesis from this compound is not explicitly detailed in a single publication, this protocol is constructed based on established methodologies for the amination of 2-alkoxypyrimidines and the synthesis of Imatinib and Nilotinib intermediates.[6][7][8][9][10]
Step 1: Synthesis of 2-Chloro-4-(pyridin-3-yl)pyrimidine (Intermediate 1)
This initial step is required to introduce the 4-pyridyl substituent, a key feature for binding to many kinases. A more direct approach would be the amination of a pre-functionalized starting material, if available.
Reaction Scheme:
Materials:
-
2,4-Dichloropyrimidine
-
3-Pyridylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water
-
Toluene
Procedure:
-
To a round-bottom flask, add 2,4-dichloropyrimidine (1.0 eq), 3-pyridylboronic acid (1.1 eq), and sodium carbonate (2.5 eq).
-
Add a 4:1 mixture of DME and water.
-
Bubble argon through the mixture for 15 minutes to degas.
-
Add palladium(II) acetate (0.03 eq) and triphenylphosphine (0.12 eq).
-
Heat the reaction mixture to 80 °C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Intermediate 1 .
Step 2: Synthesis of N-(4-methyl-3-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Intermediate 2)
Reaction Scheme:
Materials:
-
Intermediate 1 (from Step 1)
-
4-Methyl-3-nitroaniline
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
2-Pentanol
Procedure:
-
To a sealed tube, add Intermediate 1 (1.0 eq), 4-methyl-3-nitroaniline (1.2 eq), and p-toluenesulfonic acid monohydrate (1.2 eq).
-
Add 2-pentanol as the solvent.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature. A precipitate should form.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to obtain Intermediate 2 .
Step 3: Synthesis of N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (Final Product)
Reaction Scheme:
Materials:
-
Intermediate 2 (from Step 2)
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Suspend Intermediate 2 (1.0 eq) in a mixture of ethanol and ethyl acetate.
-
Add stannous chloride dihydrate (5.0 eq) portion-wise.
-
Heat the mixture to reflux for 4 hours.
-
Monitor the reduction of the nitro group by TLC or LC-MS.
-
Cool the reaction to room temperature and carefully pour it into a stirred, saturated aqueous solution of sodium bicarbonate.
-
Stir for 30 minutes, then filter the mixture through a pad of celite.
-
Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the final N-(4-methyl-3-aminophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine .
Structure-Activity Relationship (SAR) Insights
The 2-anilinopyrimidine scaffold offers multiple points for diversification to optimize kinase inhibitory activity and selectivity.
Caption: Key SAR points for 2-anilinopyrimidine kinase inhibitors.
-
The Pyrimidine Core: The nitrogen atoms of the pyrimidine ring and the exocyclic amine linker are critical for forming hydrogen bonds with the kinase hinge region, anchoring the inhibitor in the ATP-binding site.[1]
-
The Aniline Moiety: Substitutions on the aniline ring explore various hydrophobic and hydrophilic pockets within the kinase active site. The nature and position of these substituents are crucial for determining potency and selectivity against different kinases.[11][12][13][14] For example, in many Abl inhibitors like Imatinib, the aniline ring is further derivatized with a benzamide group to extend into other regions of the active site.
-
Position 5 of the Pyrimidine Ring: This position is often solvent-exposed and provides an opportunity to introduce groups that can improve physicochemical properties, such as solubility, without disrupting the core binding interactions.[15]
Conclusion and Future Directions
This compound serves as a highly valuable and versatile starting material for the synthesis of 2-anilinopyrimidine-based kinase inhibitors. The protocols and principles outlined in this guide provide a solid foundation for researchers to design and synthesize novel kinase inhibitors. The inherent modularity of the synthetic route allows for extensive exploration of the structure-activity landscape, paving the way for the development of next-generation targeted therapies with improved potency, selectivity, and resistance profiles. Future work in this area will likely focus on the development of more efficient and environmentally friendly catalytic methods for the key C-N bond-forming reactions and the exploration of novel aniline and pyrimidine substitutions to target a wider range of kinases implicated in disease.
References
-
Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors. J Enzyme Inhib Med Chem. 2020 Dec;35(1):1822-1833. [Link]
-
Cheung, J. M., et al. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib: Chemical Process Modeling and Economic Analysis. Columbia University Journal of Student Scholars. 2019. [Link]
-
A flow-based synthesis of Imatinib: the API of Gleevec. Chem. Commun., 2010, 46, 2841-2843. [Link]
-
7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules. 2021 Mar; 26(6): 1568. [Link]
-
Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec). Nucl Med Biol. 2008 Feb; 35(2): 235–244. [Link]
-
A flow-based synthesis of Imatinib: the API of Gleevec. Baxendale Group - Durham University. 2010. [Link]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of Their Intermediates. Chemistry Proceedings. 2023, 14(1), 46. [Link]
-
Synthesis method of imatinib and imatinib mesylate. Patsnap. [Link]
-
Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity. ACS Med Chem Lett. 2014 Mar 13; 5(3): 238–242. [Link]
-
Aniline Safety Data Sheet. Washington State University. [Link]
-
Synthesis of nilotinib derivatives and characterization of their... ResearchGate. [Link]
-
Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468. Eur J Med Chem. 2019 Jan 1;161:205-219. [Link]
-
Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorg Med Chem Lett. 2011 Oct 1;21(19):5823-7. [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure-Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. J Med Chem. 2017 Mar 9; 60(5): 1898–1915. [Link]
-
Aniline Standard Operating Procedure. University of California, Santa Barbara. [Link]
-
Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Regioselective 2-Amination of Polychloropyrimidines. Sci-Hub. [Link]
-
Targeting Kinases With Anilinopyrimidines: Discovery... Amanote Research. [Link]
-
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. Eur J Med Chem. 2013 Dec;70:497-505. [Link]
-
Synthesis of 2-arylamino substituted 5,6-dihydropyrido[2,3-d]pyrimidine-7(8H)-ones from arylguanidines. Mol Divers. 2012 Nov;16(4):639-49. [Link]
-
Synthesis and characterization of a BODIPY conjugate of the BCR-ABL kinase inhibitor Tasigna® (Nilotinib): Evidence for transport of Tasigna® and its fluorescent derivative by ABC drug transporters. Biochem Pharmacol. 2010 Sep 1; 80(5): 643–652. [Link]
-
Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. J Med Chem. 2017;60(5):1898-1915. [Link]
-
Synthesis of 2-Arylaminopyrimidines from 1,4,6-Trisubstituted Pyrimidine-2(1H)-Thiones. ResearchGate. [Link]
-
Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Int J Mol Sci. 2023 Sep; 24(18): 14220. [Link]
-
C2-Selective, Functional-Group-Divergent Amination of Pyrimidines by Enthalpy-Controlled Nucleophilic Functionalization. J Am Chem Soc. 2022 Feb 23;144(7):3063-3072. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. J Am Chem Soc. 2018 May 23; 140(20): 6423–6431. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. Angew Chem Int Ed Engl. 2019 Jun 3; 58(23): 7634–7645. [Link]
-
16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines. J. Chem. Soc., Perkin Trans. 2, 1999, 10, 2221-2226. [Link]
-
Aldehyde Phenylamino-Pyrimidine as Key Precursor for the Synthesis of Imatinib Analogs and In Silico Studies of The. Sciforum. [Link]
-
Rapid Amination of Methoxy Pyridines with Aliphatic Amines. JConsort: Consortium of Research Journals. [Link]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Chemistry. 2013 Aug 12; 19(33): 10981–10988. [Link]
-
Acid Catalyzed Amination of 4- Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for. Preprints.org. [Link]
-
Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Org Lett. 2001 May 3;3(9):1285-8. [Link]
-
Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
-
Amination of substituted 2-chloropyridines or pyrimidines promoted by... ResearchGate. [Link]
-
Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. Molecules. 2024;29(8):1839. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nilotinib synthesis - chemicalbook [chemicalbook.com]
- 7. Designing an Industrially Scalable, Flow-Based Synthesis for the Production of Nilotinib | Columbia Undergraduate Science Journal [journals.library.columbia.edu]
- 8. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis and positron emission tomography studies of carbon-11-labeled imatinib (Gleevec) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery and SAR studies of novel 2-anilinopyrimidine-based selective inhibitors against triple-negative breast cancer cell line MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of Methyl 2-(pyrimidin-2-yloxy)benzoate in the Synthesis of Novel Anticancer Agents
Authored by: [Your Name], Senior Application Scientist
Introduction: The Pyrimidine Scaffold as a Cornerstone in Oncology Drug Discovery
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of nucleobases in DNA and RNA.[1] This inherent biocompatibility and synthetic tractability have made pyrimidine derivatives a focal point in the development of targeted anticancer therapies.[2][3][4] These agents often function by mimicking endogenous molecules to competitively inhibit enzymes crucial for cancer cell proliferation and survival, such as protein kinases.[1] Methyl 2-(pyrimidin-2-yloxy)benzoate emerges as a highly valuable and versatile starting material in this context. Its structure combines the biologically significant pyrimidine ring with a benzoate moiety, offering a strategic platform for the synthesis of a diverse library of potential anticancer compounds. This guide provides an in-depth exploration of the application of this compound in the synthesis of novel benzamide derivatives as potential anticancer agents, complete with detailed protocols and mechanistic insights.
Strategic Rationale: From a Versatile Ester to Bioactive Amides
The synthetic strategy hinges on the conversion of the relatively stable methyl ester of this compound into a more reactive carboxylic acid. This acid can then be readily coupled with a wide array of primary and secondary amines to generate a library of N-substituted 2-(pyrimidin-2-yloxy)benzamides. This approach is particularly powerful in medicinal chemistry for several reasons:
-
Structural Diversity: The amide coupling step allows for the systematic introduction of a vast range of substituents via the amine component. This enables a thorough exploration of the structure-activity relationship (SAR), which is critical for optimizing the potency and selectivity of a drug candidate.
-
Modulation of Physicochemical Properties: The nature of the substituent on the amide nitrogen can be tailored to fine-tune crucial drug-like properties such as solubility, lipophilicity, and metabolic stability.
-
Target Engagement: The N-arylbenzamide motif is a common feature in many kinase inhibitors and other targeted anticancer agents. The aryl group can engage in critical interactions, such as hydrogen bonding and π-stacking, within the active site of a target protein.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow from this compound to target benzamides.
Experimental Protocols
Part 1: Synthesis of the Key Intermediate: 2-(pyrimidin-2-yloxy)benzoic acid
This protocol details the saponification of the methyl ester to yield the corresponding carboxylic acid, a crucial intermediate for subsequent diversification.
Materials and Reagents:
| Reagent | Grade | Supplier |
| This compound | ≥97% | Commercial Source |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Commercial Source |
| Methanol (MeOH) | Anhydrous | Commercial Source |
| Deionized Water (H₂O) | ||
| Hydrochloric Acid (HCl) | 2 M | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source |
| Brine | Saturated Aqueous | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (10.0 g, 43.4 mmol) in methanol (100 mL).
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (2.60 g, 65.1 mmol) in deionized water (20 mL).
-
Reaction Monitoring: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot and the appearance of a more polar product spot at the baseline indicate reaction completion.
-
Workup - Quenching and Acidification: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with deionized water (50 mL). Carefully acidify the aqueous solution to pH 2-3 by the dropwise addition of 2 M HCl while stirring in an ice bath. A white precipitate should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude 2-(pyrimidin-2-yloxy)benzoic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white solid.
Expected Yield: 85-95%
Characterization Data (Representative):
| Analysis | Expected Result |
| ¹H NMR | Peaks corresponding to aromatic protons of the benzoate and pyrimidine rings, and a broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbonyl carbon of the carboxylic acid, and aromatic carbons. |
| Mass Spec (ESI-) | [M-H]⁻ peak corresponding to the molecular weight of the product. |
Part 2: Synthesis of N-substituted-2-(pyrimidin-2-yloxy)benzamide Derivatives
This protocol outlines a general procedure for the amide coupling of 2-(pyrimidin-2-yloxy)benzoic acid with a representative amine, aniline, to generate a potential anticancer agent.
Materials and Reagents:
| Reagent | Grade | Supplier |
| 2-(pyrimidin-2-yloxy)benzoic acid | As synthesized in Part 1 | |
| Aniline | ≥99.5% | Commercial Source |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Commercial Source | |
| HOBt (Hydroxybenzotriazole) | Commercial Source | |
| DIPEA (N,N-Diisopropylethylamine) | ≥99% | Commercial Source |
| Dimethylformamide (DMF) | Anhydrous | Commercial Source |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | Commercial Source |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | ||
| Brine | Saturated Aqueous | |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial Source |
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 2-(pyrimidin-2-yloxy)benzoic acid (1.0 g, 4.6 mmol) in anhydrous DMF (20 mL) in a 100 mL round-bottom flask under a nitrogen atmosphere, add EDC (1.1 g, 5.5 mmol) and HOBt (0.75 g, 5.5 mmol). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine and Base: Add aniline (0.47 mL, 5.1 mmol) followed by the dropwise addition of DIPEA (1.6 mL, 9.2 mmol).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 7:3 ethyl acetate/hexanes).
-
Workup - Quenching and Extraction: Pour the reaction mixture into 100 mL of deionized water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to obtain the pure N-phenyl-2-(pyrimidin-2-yloxy)benzamide.
Expected Yield: 60-80%
Characterization Data (Representative):
| Analysis | Expected Result |
| ¹H NMR | Peaks for the aromatic protons of the three rings and a singlet for the amide N-H proton. |
| ¹³C NMR | Resonances for the amide carbonyl carbon and all aromatic carbons. |
| Mass Spec (ESI+) | [M+H]⁺ peak corresponding to the molecular weight of the final product. |
Biological Evaluation and Mechanism of Action (Hypothetical)
While the specific biological activity of N-substituted-2-(pyrimidin-2-yloxy)benzamides needs to be determined experimentally, based on the vast literature on pyrimidine-based anticancer agents, it is plausible that these compounds could exhibit their effects through several mechanisms:
-
Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of various protein kinases that are often dysregulated in cancer, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Bruton's tyrosine kinase (BTK).[5] The synthesized benzamides could potentially bind to the ATP-binding pocket of these kinases, thereby inhibiting their activity and downstream signaling pathways that promote cell growth and proliferation.
-
Tubulin Polymerization Inhibition: Some heterocyclic compounds containing aromatic moieties have been shown to interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: By inhibiting key survival pathways, these compounds could trigger programmed cell death in cancer cells.
A proposed mechanism of action for a hypothetical kinase inhibitor is illustrated below:
Caption: Proposed mechanism of action via kinase inhibition.
Conclusion and Future Directions
This compound serves as an excellent and cost-effective starting material for the synthesis of a diverse range of N-substituted-2-(pyrimidin-2-yloxy)benzamides. The straightforward and robust synthetic protocols outlined in this guide provide a solid foundation for researchers in drug discovery to generate novel compounds for anticancer screening. The modular nature of the amide coupling step allows for the rapid generation of a chemical library, which can be invaluable for establishing structure-activity relationships and identifying lead compounds with potent and selective anticancer activity. Further studies should focus on the biological evaluation of these synthesized compounds against a panel of cancer cell lines and relevant molecular targets to fully elucidate their therapeutic potential.
References
- Zeid, M. M., El-Badry, O. M., El-Meligie, S., & Hassan, R. A. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current pharmaceutical design, 31(14), 1100–1129.
- Myriagkou, M., Papakonstantinou, E., Deligiannidou, G. E., Patsilinakos, A., Kontogiorgis, C., & Pontiki, E. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules (Basel, Switzerland), 28(9), 3913.
- Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Jończyk, J. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. International journal of molecular sciences, 22(8), 3825.
- El-Sayed, N., El-Bendary, E., El-Ashry, E., & Abo-Salem, H. (2022). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 27(23), 8527.
- Al-Romaigh, F. A., Al-Dhfyan, A., Al-Otaibi, A. M., & Al-Obaid, A. M. (2022). Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs. Molecules, 27(23), 8527.
-
Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2022). Synthesis and biological evaluation of benzo[2][3]imidazo[1,2-c]pyrimidine and benzo[2][3]imidazo[1,2-a]pyrazine derivatives as anaplastic lymphoma kinase inhibitors. RSC Advances, 12(45), 29352-29363.
- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Wang, L. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
- Wu, C.-W., Yeh, C.-W., & Chen, J.-D. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta crystallographica. Section E, Structure reports online, 67(Pt 11), o2897.
- Hu, H.-L., Wu, C.-J., Yeh, C.-W., & Chen, J.-D. (2012). Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate. Acta crystallographica. Section E, Structure reports online, 68(Pt 8), o2497.
-
PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 2-(2-pyrimidinyl)benzoate. Retrieved from [Link]
-
Zaky, R., El-Dean, A. M. K., El-Adasy, A. A. M., & El-Gohary, N. S. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][6]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1238.
- Google Patents. (n.d.). WO2012170976A2 - Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.
- Singh, P., & Kaur, M. (2018). Pyrimidine As Anticancer Agent: A Review. Journal of Advanced Scientific Research, 9(3), 01-10.
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Studies of Methyl 2-(pyrimidin-2-yloxy)benzoate
For: Researchers, scientists, and drug development professionals.
Introduction: Unlocking the Therapeutic Potential of a Novel Scaffold
The field of medicinal chemistry is an iterative process of molecular design, synthesis, and biological testing aimed at discovering new therapeutic agents.[1] At the heart of this endeavor lies the concept of the Structure-Activity Relationship (SAR), which explores how the chemical structure of a molecule correlates with its biological activity.[2] By systematically modifying a lead compound, researchers can decipher which molecular features are critical for potency, selectivity, and desirable pharmacokinetic properties, ultimately guiding the optimization of a "hit" into a viable drug candidate.[3][4]
This guide focuses on a novel chemical entity, Methyl 2-(pyrimidin-2-yloxy)benzoate , as a hypothetical lead compound. The pyrimidine core is a well-established "privileged scaffold" in drug discovery, forming the backbone of numerous FDA-approved drugs due to its ability to engage with a wide range of biological targets.[5][6][7] This document provides a comprehensive framework for initiating and conducting a rigorous SAR study on this scaffold. We will detail synthetic strategies for analog generation, provide step-by-step protocols for biological evaluation, and outline a workflow for integrating computational analysis to accelerate the discovery process.
PART 1: Synthetic Strategy for Analog Library Generation
The foundation of any SAR study is a robust and flexible synthetic plan that allows for the systematic modification of the lead compound. For this compound, a convergent synthesis based on nucleophilic aromatic substitution (SNAr) is a logical and efficient approach.
Core Synthesis: Nucleophilic Aromatic Substitution (SNAr)
The key bond formation is the ether linkage between the pyrimidine and benzoate rings. This can be achieved by reacting a substituted 2-chloropyrimidine with a substituted methyl salicylate in the presence of a suitable base.[8]
General Reaction Scheme:
(Self-generated image, for illustrative purposes)
-
Step 1: Deprotonation of the hydroxyl group of the methyl salicylate derivative with a base (e.g., K₂CO₃, NaH) to form a phenoxide.
-
Step 2: Nucleophilic attack of the phenoxide on the electron-deficient C2 position of the 2-chloropyrimidine derivative.
-
Step 3: Displacement of the chloride leaving group to form the desired 2-aryloxypyrimidine product.
This strategy allows for diversification at three key positions, as outlined in the table below.
Table 1: Proposed Analogs for SAR Exploration
| Modification Point | R-Group / Variation | Rationale |
| Point A: Pyrimidine Ring | H (Parent), 5-F, 5-Cl, 5-CH₃, 5-CF₃, 4-CH₃, 4-OCH₃ | To probe the effects of electronics (electron-donating vs. electron-withdrawing) and sterics on target engagement. Halogens can also serve as hydrogen bond acceptors. |
| Point B: Benzoate Ring | H (Parent), 4-F, 4-Cl, 4-CH₃, 4-OCH₃, 5-F, 5-Cl | To explore how substituents on the benzoate ring influence activity and potentially affect properties like solubility and metabolic stability. |
| Point C: Ester Group | Methyl Ester (Parent), Ethyl Ester, Isopropyl Ester, Carboxylic Acid | To assess the importance of the ester for activity. The carboxylic acid analog tests for a potential "warhead" or a key interaction point, though it will significantly alter physicochemical properties. |
Visualization 1: Analog Synthesis Workflow
The following diagram illustrates the workflow for generating a library of analogs based on the proposed synthetic strategy.
Caption: Workflow for the synthesis and purification of the analog library.
PART 2: Biological Evaluation & Assay Protocols
With a library of synthesized analogs, the next crucial step is to evaluate their biological activity. This is typically done through a hierarchical screening cascade, starting with a primary assay to measure the desired activity, followed by secondary assays to assess other important properties.
For this guide, we will hypothesize that our lead compound is an inhibitor of a protein kinase, a common target class for pyrimidine-based drugs.[9][10]
Primary Screening: In Vitro Kinase Inhibition Assay
The primary goal is to determine the half-maximal inhibitory concentration (IC₅₀) of each analog against the target kinase. A luminescence-based assay that quantifies ATP consumption (or ADP production) is a robust, high-throughput method.[11]
Protocol 1: Luminescence-Based Kinase Inhibition Assay (e.g., ADP-Glo™)
-
Compound Preparation:
-
Prepare 10 mM stock solutions of all test compounds (analogs) and a positive control (e.g., Staurosporine) in 100% DMSO.
-
Perform a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO in a 384-well plate to create a concentration gradient.
-
-
Kinase Reaction Setup:
-
In a white, opaque 384-well assay plate, add 25 nL of each compound concentration from the dilution plate using an acoustic dispenser. Include DMSO-only wells as a negative control (100% activity) and wells with no enzyme as a background control.
-
Prepare a kinase reaction mixture containing the target kinase and its specific substrate peptide in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[11]
-
Add 5 µL of the kinase/substrate mixture to each well.
-
Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the kinase.
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of an ATP solution (at a concentration near the Kₘ for the enzyme) to all wells.
-
Incubate the plate at 30°C for 1 hour. The incubation time may need optimization.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[11]
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Subtract the background (no enzyme) signal from all wells.
-
Normalize the data relative to the high (DMSO only) and low (positive control inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value.
-
Secondary Screening: Cellular Cytotoxicity Assay
It is essential to determine if the observed inhibition is due to specific target engagement or general cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell viability.[12][13][14]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Culture a relevant cell line (e.g., a cancer cell line if the target is an oncology kinase) under standard conditions.
-
Trypsinize and count the cells. Seed the cells into a 96-well clear flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12]
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[15]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
-
Visualization 2: Biological Screening Cascade
This diagram shows the decision-making process for advancing compounds through biological testing.
Caption: A typical workflow for hit identification and validation.
PART 3: In Silico SAR Analysis
Computational chemistry provides powerful tools to rationalize experimental SAR data and to predict the activity of new, unsynthesized compounds, thereby saving time and resources.[4][17]
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling establishes a mathematical relationship between the chemical features of molecules and their biological activity.[18][19] This allows for the prediction of potency for novel analogs.
Protocol 3: Basic 2D-QSAR Study
-
Data Preparation:
-
Compile the experimental IC₅₀ values for all synthesized and tested analogs. Convert IC₅₀ values to a logarithmic scale (pIC₅₀ = -log(IC₅₀)).
-
Draw the 2D structures of all molecules in a chemical drawing program and save them in a single SD file.
-
-
Descriptor Calculation:
-
Using computational software (e.g., MOE, Schrödinger, KNIME), calculate a range of molecular descriptors for each compound. These can include:
-
Physicochemical properties: LogP (lipophilicity), TPSA (polar surface area), MW (molecular weight).
-
Topological descriptors: Branching indices, shape indices.
-
Electronic descriptors: Partial charges, dipole moment.
-
-
-
Model Building and Validation:
-
Divide the dataset into a training set (~75-80% of compounds) and a test set (~20-25%).
-
Use a statistical method, such as Partial Least Squares (PLS) or Multiple Linear Regression (MLR), to build a model that correlates the descriptors (independent variables) with the pIC₅₀ values (dependent variable) for the training set.
-
Validate the model's predictive power by using it to predict the pIC₅₀ values for the test set compounds. A good model will show a high correlation between predicted and experimental values (high R² and Q² values).
-
R-Group Analysis
This is a powerful visualization technique to understand the contribution of specific substituents at defined points of variation on the molecular scaffold.[20][21][22]
Workflow for R-Group Analysis:
-
Decomposition: Define the common core scaffold (2-(pyrimidin-2-yloxy)benzoate) and the points of variation (R-groups at positions A, B, C from Table 1).
-
Data Visualization: Software can then generate tables or heatmaps that show the average activity for each substituent at each position. This quickly highlights which substitutions are favorable or unfavorable.[22] For example, a heatmap can plot R-groups at Point A against R-groups at Point B, with the color of each cell representing the average potency of compounds with that specific combination.[22]
Visualization 3: Integrated Discovery Workflow
This diagram illustrates how experimental and computational workflows are integrated.
Caption: Integration of experimental and computational SAR analysis.
PART 4: Data Interpretation & The Iterative Design Cycle
The ultimate goal of SAR is to generate actionable intelligence that informs the design of the next round of compounds.[3][23] This is the core of the Design-Make-Test-Analyze (DMTA) cycle in drug discovery.[24][25]
Synthesizing the Data: A Hypothetical Example
Let's imagine the initial screening produced the following data for a small subset of analogs:
| Compound ID | R¹ (Point A) | R² (Point B) | Kinase IC₅₀ (nM) | pIC₅₀ | Notes |
| LEAD-01 | H | H | 250 | 6.60 | Parent Compound |
| ANA-01 | 5-F | H | 50 | 7.30 | Potency increased 5-fold |
| ANA-02 | 5-Cl | H | 65 | 7.19 | Similar to 5-F |
| ANA-03 | 5-CH₃ | H | 800 | 6.10 | Potency decreased |
| ANA-04 | H | 4-F | 220 | 6.66 | No significant change |
| ANA-05 | 5-F | 4-F | 25 | 7.60 | Additive effect observed |
| ANA-06 | 5-F | 4-OCH₃ | 300 | 6.52 | 4-OCH₃ is detrimental |
Interpretation and Next Steps:
-
SAR at Point A: Small, electron-withdrawing groups (F, Cl) at the 5-position of the pyrimidine ring are highly favorable for activity. An electron-donating group (CH₃) is detrimental. This suggests a potential hydrogen bond interaction or a specific electronic requirement in the binding pocket.
-
SAR at Point B: Substitution at the 4-position of the benzoate ring appears less impactful (ANA-04), but an electron-donating group (OCH₃) is clearly unfavorable (ANA-06).
-
Key Insight: The combination of a 5-fluoro on the pyrimidine and a 4-fluoro on the benzoate ring (ANA-05) resulted in the most potent compound, suggesting an additive or synergistic effect.
-
Next Design Cycle: Based on these results, the next library of analogs should focus on exploring more diverse electron-withdrawing groups at the pyrimidine 5-position and exploring other positions on the benzoate ring with small, neutral, or electron-withdrawing groups.
Visualization 4: The Iterative DMTA Cycle
The entire process is a continuous loop of learning and refinement.
Caption: The iterative Design-Make-Test-Analyze (DMTA) cycle.
References
-
Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]
-
Wikipedia. (2024). Structure–activity relationship. Retrieved from [Link]
-
Excelra. (n.d.). Structure–Activity Relationship (SAR) in Drug Discovery. Retrieved from [Link]
-
Patsnap Synapse. (2025). What is the structure-activity relationship SAR in drug design? Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Fiveable. (n.d.). Quantitative structure-activity relationships (QSAR). Retrieved from [Link]
-
PHARMD GURU. (n.d.). A BRIEF INTRODUCTION TO QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
Autechaux. (2025). The Role of Pyrimidine Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
Wang, J., et al. (2010). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Journal of Zhejiang University Science B, 11(2), 94-101. Retrieved from [Link]
-
Guasch, L., et al. (2019). Schematic R group analysis representation of SAR exploration. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Vogt, A., & Stumpfe, D. (2012). Directed R-group combination graph: a methodology to uncover structure-activity relationship patterns in a series of analogues. Journal of Medicinal Chemistry, 55(3), 1215-26. Retrieved from [Link]
-
Zamann Pharma Support GmbH. (n.d.). Iterative Development. Retrieved from [Link]
-
Kumar, A., et al. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100122. Retrieved from [Link]
-
RJ Wave. (2025). Analytical Perspectives on structure: Activity Related (SAR): Quantitative tools for Drugs Design and optimization. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Medicinal Chemistry. Retrieved from [Link]
-
Patsnap Synapse. (2025). What are the main stages in drug discovery and development? Retrieved from [Link]
-
Aspuru-Guzik, A., et al. (2021). Drug design is based on iterative cycles of Design-Make-TestAnalyze (DMTA). ResearchGate. Retrieved from [Link]
-
Oprea, T. I. (2016). On Exploring Structure Activity Relationships. PMC. Retrieved from [Link]
-
Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. Retrieved from [Link]
-
Analytics Vidhya. (2023). Understanding QSAR Modeling Definition and Principles of QSAR Modeling. Retrieved from [Link]
-
Durrant, J. D., & McCammon, J. A. (2022). Drug Design—Past, Present, Future. Biomolecules, 12(3), 353. Retrieved from [Link]
-
Novartis. (2021). The art of drug design in a technological age. Retrieved from [Link]
-
Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39-55. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Wikipedia. (2024). Quantitative structure–activity relationship. Retrieved from [Link]
-
Rosner, M., & Hengstschläger, M. (2012). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. Retrieved from [Link]
-
Cresset Group. (2023). Identify the most active chemical structures with key desired properties through R-group decomposition and analysis. Retrieved from [Link]
-
Gouda, M. A., et al. (2016). Synthetic route for 2-arylazomalononitrile derivatives. ResearchGate. Retrieved from [Link]
-
El-Sayed, R., et al. (2018). Synthetic routes of compounds 2-5. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2022). General synthetic routes of 2-aminopyridine derivatives. ResearchGate. Retrieved from [Link]
Sources
- 1. Drug Design—Past, Present, Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. excelra.com [excelra.com]
- 4. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular S(N)Ar sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. pharmdguru.com [pharmdguru.com]
- 18. fiveable.me [fiveable.me]
- 19. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
- 21. rjwave.org [rjwave.org]
- 22. cresset-group.com [cresset-group.com]
- 23. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 24. researchgate.net [researchgate.net]
- 25. novartis.com [novartis.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing "Methyl 2-(pyrimidin-2-yloxy)benzoate" Reaction Yield
Welcome to the technical support center for the synthesis of "Methyl 2-(pyrimidin-2-yloxy)benzoate". This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this important reaction. Drawing from established chemical principles and field-proven insights, this document aims to be a comprehensive resource for maximizing your reaction yield and purity.
Introduction to the Synthesis of this compound
The synthesis of this compound, a diaryl ether, is most commonly achieved through two primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation . The choice between these methods often depends on the available starting materials, desired reaction conditions, and scalability.
Reaction Scheme:
This guide will delve into the nuances of both approaches, providing a framework for troubleshooting common issues and optimizing reaction parameters for a successful synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
General Questions
Q1: Which synthetic route is generally preferred for the synthesis of this compound: SNAr or Ullmann Condensation?
A1: The preferred route often depends on practical considerations.
-
SNAr is typically the more cost-effective and straightforward method, especially if 2-chloropyrimidine or 2-bromopyrimidine is readily available. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack by the phenoxide of methyl salicylate.
-
Ullmann Condensation is a robust alternative, particularly if the SNAr reaction is sluggish or gives low yields. It is a copper-catalyzed cross-coupling reaction that is highly effective for the formation of diaryl ethers.
A comparison of the two methods is summarized below:
| Feature | Nucleophilic Aromatic Substitution (SNAr) | Ullmann Condensation |
| Catalyst | Typically not required | Copper (e.g., CuI, Cu2O, or copper nanoparticles) |
| Ligand | Not required | Often beneficial (e.g., L-proline, N,N-dimethylglycine) |
| Reactants | Methyl 2-hydroxybenzoate + 2-halopyrimidine | Methyl 2-hydroxybenzoate + 2-halopyrimidine |
| Base | Strong, non-nucleophilic base (e.g., NaH, K2CO3, Cs2CO3) | Moderate base (e.g., K2CO3, Cs2CO3) |
| Solvent | Polar aprotic (e.g., DMF, DMSO, NMP) | Polar aprotic (e.g., DMF, DMSO, Dioxane) |
| Temperature | Moderate to high (80-150 °C) | High (100-180 °C) |
Troubleshooting Low Yield or Incomplete Reaction
Q2: My SNAr reaction is showing low conversion to the desired product. What are the likely causes and how can I improve the yield?
A2: Low conversion in an SNAr reaction for this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
dot
Caption: Troubleshooting workflow for low SNAr yield.
Detailed Explanation:
-
Incomplete Deprotonation of Methyl Salicylate: The reaction proceeds through the nucleophilic attack of the phenoxide ion. If the base is not strong enough or used in insufficient quantity, the concentration of the active nucleophile will be low.
-
Solution: Switch to a stronger base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). Alternatively, use a larger excess of a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
-
Insufficient Reaction Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.
-
Solution: Gradually increase the reaction temperature. Solvents like DMSO or NMP allow for higher reaction temperatures compared to DMF. Microwave irradiation can also be a powerful tool to accelerate the reaction.
-
-
Inappropriate Solvent: The choice of solvent is critical. Protic solvents (e.g., alcohols) can solvate the nucleophile, reducing its reactivity, and can also act as competing nucleophiles.
-
Solution: Use a high-purity, anhydrous polar aprotic solvent such as DMF, DMSO, or NMP. These solvents effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.
-
-
Low Reactivity of the Halopyrimidine: While 2-chloropyrimidine is commonly used, its reactivity may be insufficient under certain conditions.
-
Solution: 2-bromopyrimidine is generally more reactive than 2-chloropyrimidine in SNAr reactions and could be a suitable alternative to improve conversion.
-
Q3: I am attempting an Ullmann condensation, but the reaction is not proceeding to completion. What should I investigate?
A3: The Ullmann condensation is a multi-component catalytic reaction, and its success hinges on the interplay of several factors.
dot
Caption: Troubleshooting workflow for incomplete Ullmann reaction.
Detailed Explanation:
-
Catalyst Activity: The copper catalyst can be sensitive to air and moisture.
-
Solution: Use a fresh, high-purity source of the copper catalyst (e.g., CuI). Running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent catalyst deactivation.
-
-
Absence of a Ligand: While some Ullmann reactions proceed without a ligand, their presence can significantly improve the reaction rate and yield by stabilizing the copper catalyst and increasing its solubility.
-
Solution: Add a ligand such as L-proline or N,N-dimethylglycine to the reaction mixture.
-
-
Incorrect Base or Solvent: The choice of base and solvent is crucial for the catalytic cycle.
-
Solution: Use a base like K₂CO₃ or Cs₂CO₃ in a high-boiling polar aprotic solvent like DMF, DMSO, or dioxane.
-
-
Insufficient Temperature or Time: Ullmann couplings typically require high temperatures and prolonged reaction times.
-
Solution: Ensure the reaction is heated to a sufficiently high temperature (often in the range of 120-180°C) and allow it to proceed for an adequate amount of time (monitor by TLC).
-
Identifying and Minimizing Byproducts
Q4: I have obtained my product, but it is contaminated with impurities. What are the likely byproducts and how can I avoid them?
A4: The formation of byproducts is a common challenge. The likely impurities depend on the reaction route chosen.
Potential Byproducts and Mitigation Strategies:
| Byproduct | Potential Cause | Mitigation Strategy |
| Unreacted Methyl 2-hydroxybenzoate | Incomplete reaction; insufficient 2-halopyrimidine. | Increase the equivalents of 2-halopyrimidine (e.g., 1.1-1.2 eq). Ensure optimal reaction conditions (see Q2 & Q3). |
| Unreacted 2-Halopyrimidine | Incomplete reaction; insufficient methyl 2-hydroxybenzoate. | Ensure at least 1.0 equivalent of methyl 2-hydroxybenzoate is used. Drive the reaction to completion. |
| 2-Hydroxypyrimidine | Hydrolysis of the 2-halopyrimidine by trace water in the presence of a base. | Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere. |
| 2-Methoxypyrimidine or 2-(Solvent)-pyrimidine | Reaction of the 2-halopyrimidine with the solvent (if nucleophilic, e.g., an alcohol) or solvent breakdown products. | Use a non-nucleophilic, stable solvent like DMF or DMSO. |
| Salicylic Acid | Hydrolysis of the methyl ester of the starting material or product during workup or reaction. | Maintain anhydrous conditions during the reaction. Use a non-aqueous workup if possible, or minimize exposure to strongly acidic or basic aqueous conditions. |
| Bis(pyrimidin-2-yl) ether | Self-condensation of 2-halopyrimidine with 2-hydroxypyrimidine (formed in situ). | Maintain anhydrous conditions to minimize the formation of 2-hydroxypyrimidine. |
Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the desired product from the byproducts listed above. A typical solvent system would be a gradient of ethyl acetate in hexanes.
-
Recrystallization: If the product is a solid and of sufficient purity after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be used to obtain highly pure material.
Experimental Protocols
The following are generalized protocols based on established methodologies for SNAr and Ullmann reactions. Optimization of these conditions for your specific setup is recommended.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)
dot
Caption: Experimental workflow for the SNAr synthesis.
Step-by-Step Methodology:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 2-hydroxybenzoate (1.0 eq.) and anhydrous DMF.
-
Under an inert atmosphere (N₂ or Ar), add potassium carbonate (1.5 eq.).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add 2-chloropyrimidine (1.1 eq.) to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis via Ullmann Condensation
dot
Caption: Experimental workflow for the Ullmann condensation.
Step-by-Step Methodology:
-
To a dry Schlenk flask, add copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Evacuate and backfill the flask with an inert atmosphere (N₂ or Ar).
-
Add methyl 2-hydroxybenzoate (1.0 eq.), 2-bromopyrimidine (1.2 eq.), and anhydrous DMSO via syringe.
-
Heat the reaction mixture to 120-140 °C and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with a dilute aqueous ammonia solution to remove copper salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- Mittersteiner, M., Farias, F.F.S., Bonacorso, H.G., Martins, M.A.P., & Zanatta, N. (2021). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 79, 105779.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation.
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions.
- Zhi-Qiang, W., et al. (2003). Process for chemically synthesizing 2,6-bis[(4,6-dimethoxypyrimidine-2-yl)
Technical Support Center: Troubleshooting Low Yield in Methyl 2-(pyrimidin-2-yloxy)benzoate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting for the synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate, a key intermediate in many pharmaceutical syntheses. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you overcome challenges related to low reaction yields.
I. Reaction Overview: Synthesis of this compound
The synthesis of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the hydroxyl group of methyl salicylate acts as a nucleophile, displacing a leaving group (commonly a halide) on the 2-position of a pyrimidine ring.
Reaction Scheme:
Caption: General SNAr reaction for this compound synthesis.
II. Troubleshooting Guide: Low Yield Scenarios
Low yields can arise from a multitude of factors. This section provides a structured approach to identifying and resolving common issues.
Q1: My reaction is not proceeding, or the conversion is very low. What are the primary factors to investigate?
A1: When faced with low or no conversion, a systematic evaluation of your reaction setup is crucial. The most common culprits fall into three categories: reagent quality, reaction conditions, and the nature of the reactants themselves.
1. Reagent and Solvent Purity:
-
Moisture: SNAr reactions, particularly those employing strong bases, are often sensitive to moisture. Water can quench the base and hydrolyze the starting materials or the product. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Reagent Purity: Impurities in starting materials can inhibit the reaction or lead to unwanted side products.[1] It is advisable to verify the purity of your methyl salicylate and 2-halopyrimidine using techniques like NMR or melting point analysis.
2. Reaction Conditions:
-
Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the methyl salicylate, leading to a low concentration of the active nucleophile. Conversely, a base that is too strong can promote side reactions. Common bases for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (t-BuOK). The pKa of the conjugate acid of the base should be higher than the pKa of the hydroxyl group of methyl salicylate.
-
Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier.[2] If the reaction is sluggish at room temperature, gradually increasing the temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.[1] However, excessively high temperatures can lead to decomposition.
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN) are generally preferred as they can solvate the cationic counter-ion of the base, leaving the anionic nucleophile more reactive.
3. Substrate Reactivity:
-
Leaving Group: The nature of the leaving group on the pyrimidine ring significantly impacts reactivity. The general trend for leaving group ability is F > Cl > Br > I for SNAr reactions. If you are using a less reactive leaving group like bromine or iodine, a higher reaction temperature or a more reactive catalyst system may be necessary.
-
Electronic Effects: The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack.[2] The presence of electron-withdrawing groups on the pyrimidine ring can further enhance its reactivity towards nucleophiles.[3]
Q2: I am observing significant byproduct formation. What are the likely side reactions and how can I minimize them?
A2: The formation of byproducts is a common cause of low yields. Understanding the potential side reactions is key to mitigating their impact.
1. Self-condensation of Methyl Salicylate:
-
Under strongly basic conditions, methyl salicylate can undergo self-condensation reactions. This can be minimized by the slow addition of the base to the reaction mixture or by using a milder base.
2. Reaction at the Ester Group:
-
The ester group of methyl salicylate can be susceptible to hydrolysis or transesterification, especially at elevated temperatures and in the presence of a strong base. Using a non-nucleophilic base and maintaining moderate reaction temperatures can help prevent this.
3. Competing Nucleophilic Attack:
-
If the solvent is nucleophilic (e.g., an alcohol), it may compete with the methyl salicylate in attacking the pyrimidine ring. Using a non-nucleophilic, polar aprotic solvent is recommended.
4. Regioselectivity Issues with Substituted Pyrimidines:
-
If you are using a di-substituted pyrimidine (e.g., 2,4-dichloropyrimidine), nucleophilic attack can potentially occur at either position. While the 4-position is generally more reactive in SNAr reactions on pyrimidines, the regioselectivity can be influenced by the specific nucleophile and reaction conditions.[4][5] Careful control of stoichiometry (e.g., using one equivalent of the nucleophile) can favor monosubstitution.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yield.
III. Frequently Asked Questions (FAQs)
Q: Can I use a different base, such as an organic base like DBU or DIPEA? A: While organic bases can be used, their effectiveness will depend on their strength. The pKa of the conjugate acid of the base should be sufficiently high to deprotonate the phenolic hydroxyl group of methyl salicylate. Inorganic bases like NaH and K₂CO₃ are often more cost-effective and have well-established efficacy in these reactions.
Q: My product appears to be decomposing during workup. What precautions should I take? A: Product decomposition during workup can be a source of yield loss.[6] If you suspect your product is sensitive to acid or base, ensure that your aqueous workup is performed with neutral or buffered solutions. Additionally, minimizing the time the product is in solution before isolation can be beneficial. If the product is thermally labile, avoid high temperatures during solvent removal.
Q: Is it necessary to perform this reaction under an inert atmosphere? A: While not always strictly necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially when using strong, air-sensitive bases like sodium hydride.[7] This prevents the quenching of the base by atmospheric moisture and oxygen.
Q: I am having difficulty purifying my product. What are some recommended methods? A: Purification of this compound can typically be achieved by column chromatography on silica gel.[8] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is often effective. Recrystallization from a suitable solvent system can also be an effective purification method for solid products.[8]
IV. Experimental Protocol: Synthesis of this compound
This protocol provides a general procedure. Optimization may be required based on your specific 2-halopyrimidine and available resources.
Materials:
-
Methyl salicylate
-
2-Chloropyrimidine (or other 2-halopyrimidine)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl salicylate (1.0 eq) and anhydrous DMF.
-
Add anhydrous potassium carbonate (1.5 eq).
-
Add 2-chloropyrimidine (1.2 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation: Impact of Reaction Parameters on Yield
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | K₂CO₃ | NaH | None | Higher yield with a suitable base (A & B) |
| Temperature | 25 °C | 80 °C | 120 °C | Optimal yield at elevated temperature (B) |
| Solvent | Toluene | DMF | Ethanol | Higher yield in a polar aprotic solvent (B) |
V. References
-
BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. Retrieved from BenchChem Technical Support.
-
QM Magic Class. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from QM Magic Class.
-
BenchChem. (2025). overcoming side reactions in pyrimidine synthesis. Retrieved from BenchChem Technical Support.
-
National Institutes of Health. (2022). SNAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. Retrieved from PMC - NIH.
-
BenchChem. (2025). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. Retrieved from BenchChem Technical Support.
-
Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine. Retrieved from Google Patents.
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from Chemistry Stack Exchange.
-
YouTube. (2020). SNAr reactions of pi-deficient aromatic rings. Retrieved from ChemHelp ASAP.
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from The Pharma Master.
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 325. Retrieved from Research Journal of Pharmaceutical, Biological and Chemical Sciences.
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Retrieved from Department of Chemistry: University of Rochester.
-
National Institutes of Health. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Retrieved from PMC - NIH.
-
Unknown Source. (n.d.). Preparation of Methyl Benzoate.
-
Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound. Retrieved from Google Patents.
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. Retrieved from Organic Syntheses.
-
Google Patents. (n.d.). Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives. Retrieved from Google Patents.
-
BenchChem. (2025). "troubleshooting guide for the synthesis of heterocyclic compounds". Retrieved from BenchChem Technical Support.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from Wikipedia.
-
PubMed Central. (n.d.). Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers. Retrieved from PMC - PubMed Central.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate. Retrieved from BenchChem Technical Support.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from Organic Chemistry Portal.
-
MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Retrieved from MDPI.
-
Royal Society of Chemistry. (n.d.). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from Chemical Communications (RSC Publishing).
-
Chemistry LibreTexts. (2025). 18.2: Preparing Ethers. Retrieved from Chemistry LibreTexts.
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from Organic Chemistry Portal.
-
Unknown Source. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from Organic Chemistry Portal.
-
Growing Science. (2021). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from Growing Science.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from Chemistry LibreTexts.
-
Unknown Source. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
-
PubChem. (n.d.). Methyl 2-(2-pyrimidinyl)benzoate. Retrieved from PubChem.
-
Royal Society of Chemistry. (n.d.). Nitration of methyl benzoate | Resource. Retrieved from RSC Education.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How To [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scaling the Synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate
Here is the technical support center for "Methyl 2-(pyrimidin-2-yloxy)benzoate" reaction scale-up challenges.
This guide provides in-depth technical support for researchers, chemists, and process development professionals encountering challenges with the synthesis and scale-up of this compound. This important intermediate, often used in the manufacturing of agrochemicals, presents unique challenges that require a systematic approach to overcome.[1][2] This document is structured as a series of frequently asked questions and detailed troubleshooting guides to address common issues encountered in the lab and during pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide on the pyrimidine ring by the phenoxide of methyl salicylate.[3]
The general transformation is as follows:
-
Deprotonation: The phenolic hydroxyl group of methyl salicylate is deprotonated by a suitable base to form a sodium or potassium phenoxide.
-
Nucleophilic Attack: The resulting phenoxide acts as a nucleophile, attacking the electron-deficient carbon atom of 2-chloropyrimidine (or another 2-halopyrimidine) to displace the chloride leaving group and form the desired ether linkage.
Caption: General Williamson Ether Synthesis Pathway.
Q2: Why is the scale-up of this specific Williamson ether synthesis considered challenging?
Scaling this reaction presents several interrelated challenges:
-
Exothermicity: The SN2 reaction is exothermic. On a large scale, inefficient heat dissipation can lead to a rapid temperature increase, promoting side reactions and creating safety hazards.
-
Reagent Stoichiometry and Addition: The choice of base and the rate of addition are critical. Strong bases can cause unwanted side reactions if not properly controlled.[4]
-
Solid Handling and Mixing: The reaction often involves solid reagents (like potassium carbonate) in a liquid solvent, creating a slurry. Ensuring efficient mixing on a large scale is crucial for consistent reaction kinetics and to avoid localized "hot spots."
-
Competing Reactions: The aryloxide nucleophile is ambident, meaning alkylation can potentially occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation. Furthermore, side reactions involving the ester group (hydrolysis) or the pyrimidine ring can occur under harsh conditions.[3]
-
Work-up and Purification: Isolating the pure product from unreacted starting materials, inorganic salts, and reaction byproducts can be complex at scale, often requiring extractions, crystallizations, or large-scale chromatography.[5]
Troubleshooting Guide: From Bench to Pilot Plant
This section addresses specific problems encountered during the synthesis and provides actionable solutions grounded in chemical principles.
Issue 1: Low Yield or Stalled Reaction
Q: My reaction shows low conversion to the desired product, even after extended reaction times. What are the likely causes and how can I fix this?
A: Low conversion is a common issue that can typically be traced back to the reaction conditions, particularly the choice of base and solvent.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Suggestion & Rationale |
| Insufficient Base Strength | The pKa of the phenol in methyl salicylate is ~10. A base must be strong enough to deprotonate it effectively. If using a mild base like K₂CO₃, the reaction may be slow. Solution: Consider using a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Causality: A stronger base creates a higher concentration of the reactive phenoxide nucleophile, driving the reaction forward. Caution: Strong bases increase the risk of side reactions and require more stringent temperature and moisture control.[6] |
| Poor Solubility | The reagents, particularly the generated phenoxide salt, may have poor solubility in the chosen solvent, limiting reactivity. Solution: Switch to a more effective polar aprotic solvent like DMF, NMP, or DMSO. For a more robust scale-up solution, implement Phase Transfer Catalysis (PTC) . A catalyst like tetrabutylammonium bromide (TBAB) can be used with a weaker, inexpensive base (e.g., NaOH or K₂CO₃) in a biphasic or solid-liquid system.[7][8] Causality: The PTC shuttles the phenoxide from the solid or aqueous phase into the organic phase where it can react with the 2-chloropyrimidine.[8] |
| Inadequate Temperature | Williamson ether syntheses often require heating to proceed at a reasonable rate.[3][8] Solution: Gradually increase the reaction temperature, monitoring for impurity formation via TLC or HPLC. A typical range is 50-100 °C. Causality: Higher temperatures increase the kinetic energy of molecules, leading to more frequent and energetic collisions, thus accelerating the SN2 reaction rate. |
| Deactivated Reagents | 2-Chloropyrimidine can be susceptible to hydrolysis. The base may be old or have absorbed atmospheric moisture. Solution: Use freshly opened or purified reagents. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). |
digraph "Troubleshooting_Low_Yield" { graph [splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];Start [label="Low Yield or\nStalled Reaction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base_Check [label="Is the base strong enough?\n(e.g., K₂CO₃)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Temp_Check [label="Is the temperature\nadequate?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solubility_Check [label="Are reagents soluble?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Use_Stronger_Base [label="Action: Use NaH or KOtBu\n(Caution: Exotherm/Side Rxns)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Increase_Temp [label="Action: Increase temp to 50-100°C\n(Monitor impurities)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Use_PTC [label="Action: Implement Phase Transfer\nCatalysis (e.g., TBAB)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Start -> Base_Check; Base_Check -> Temp_Check [label="Yes"]; Base_Check -> Use_Stronger_Base [label="No"]; Temp_Check -> Solubility_Check [label="Yes"]; Temp_Check -> Increase_Temp [label="No"]; Solubility_Check -> Use_PTC [label="No"];
}
Caption: Decision flowchart for troubleshooting low reaction yield.
Issue 2: Significant Byproduct Formation
Q: My reaction produces the desired product, but HPLC analysis shows several significant impurities. How can I identify and mitigate them?
A: Byproduct formation is often temperature-dependent and influenced by the reactivity of the intermediates.
Common Impurities and Mitigation Strategies:
-
Impurity A: Bis-arylated pyrimidine
-
Identification: A molecule where a second molecule of methyl salicylate has displaced the first product's pyrimidine ether linkage. This is less common but possible at very high temperatures.
-
Cause: Excessively high reaction temperature or prolonged reaction time after completion.
-
Solution: Lower the reaction temperature and monitor the reaction to stop it once the 2-chloropyrimidine has been consumed.
-
-
Impurity B: Hydrolysis of Methyl Ester
-
Identification: The corresponding carboxylic acid, 2-(pyrimidin-2-yloxy)benzoic acid.
-
Cause: Presence of water in the reaction mixture, especially when using a strong base, or during an aqueous work-up with a basic pH.
-
Solution: Ensure strictly anhydrous reaction conditions. During work-up, neutralize the reaction mixture to a pH of ~7 before extraction to prevent base-catalyzed hydrolysis.
-
-
Impurity C: N-alkylation (if using an amine-substituted benzoate)
-
Identification: This is relevant for analogues. If an amine is present on the benzoate ring, it can compete with the hydroxyl group as a nucleophile.
-
Solution: Protect the amine group before the Williamson ether synthesis step.
-
Issue 3: Thermal Runaway and Control at Scale
Q: During a pilot run, we observed a dangerous exotherm that was difficult to control. What is the best strategy to manage the reaction's thermal profile?
A: Thermal management is paramount for safety and product quality during scale-up.
Strategies for Thermal Control:
-
Controlled Addition (Reverse Addition): Instead of adding the base to the mixture of methyl salicylate and 2-chloropyrimidine, consider a "reverse addition." Add the 2-chloropyrimidine solution slowly to the pre-formed phenoxide (methyl salicylate + base).
-
Causality: This ensures the electrophile is never in excess and the rate of reaction (and thus heat generation) is controlled by the rate of addition.
-
-
Use a Milder, Less Exothermic System: Transitioning from a strong base like NaH in DMF to a potassium carbonate or PTC system often results in a more manageable and less aggressive exotherm.
-
Process Analytical Technology (PAT): Use a real-time temperature probe to monitor the internal reaction temperature, not just the jacket temperature. Set alarms for temperature deviations.
-
Solvent Selection: Choose a solvent with a higher boiling point to provide a larger operating window, but be aware that higher temperatures can also increase side reactions.
Recommended Scale-Up Protocol: Phase Transfer Catalysis
This protocol is designed for robustness and scalability, avoiding the hazards of strong bases like NaH while being cost-effective.
Objective: To synthesize this compound on a multi-gram to kilogram scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (1.0 mol scale) | Molar Eq. |
| Methyl Salicylate | 152.15 | 152.2 g | 1.0 |
| 2-Chloropyrimidine | 114.55 | 120.3 g | 1.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 207.3 g | 1.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 32.2 g | 0.1 |
| Acetonitrile | 41.05 | 1.5 L | - |
Step-by-Step Procedure:
-
Reactor Setup: Charge a clean, dry, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet with Methyl Salicylate (1.0 eq), Potassium Carbonate (1.5 eq), Tetrabutylammonium Bromide (0.1 eq), and Acetonitrile (10 volumes).
-
Inerting: Purge the reactor with nitrogen for 15 minutes.
-
Heating: Begin stirring and heat the slurry to 75-80 °C.
-
Reagent Addition: Once at temperature, add the 2-Chloropyrimidine (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 85 °C.
-
Process Insight: The slight excess of 2-chloropyrimidine ensures full conversion of the more valuable methyl salicylate. The controlled addition is critical for managing the exotherm.
-
-
Reaction Monitoring: Hold the reaction at 80 °C for 8-12 hours. Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC until <1% of methyl salicylate remains.
-
Cool-down and Filtration: Cool the reaction mixture to room temperature. Filter the slurry to remove inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.
-
Solvent Removal: Combine the filtrate and washes. Concentrate the solution under reduced pressure to obtain the crude product as an oil or semi-solid.
-
Work-up: Dissolve the crude residue in a suitable organic solvent like ethyl acetate (1 L). Wash the organic layer with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Process Insight: The water wash removes residual TBAB and any remaining salts. The brine wash helps to break any emulsions.
-
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) or by column chromatography for higher purity requirements.[5]
References
- Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis?
- Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc.
- Reddit r/OrganicChemistry. (2025). Williamson Ether synthesis discussion.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PubChem. (n.d.). Imazapyr. National Institutes of Health.
- BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
- BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate.
- Google Patents. (n.d.). WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas.
- Google Patents. (n.d.). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
Sources
- 1. Imazapyr | C13H15N3O3 | CID 54738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2019244088A1 - Agrochemical composition comprising a pyrimidyloxybenzoate in a synergistic combination with sulfonylureas - Google Patents [patents.google.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. phasetransfer.com [phasetransfer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Methyl 2-(pyrimidin-2-yloxy)benzoate
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of Methyl 2-(pyrimidin-2-yloxy)benzoate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimental work, ensuring the attainment of highly pure material critical for downstream applications.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved via a Williamson ether synthesis, can present several purification challenges. Impurities may originate from unreacted starting materials, side reactions, or degradation of the product or reactants. This guide will systematically address the identification and removal of these common impurities.
The likely synthetic route for this compound is the reaction of methyl salicylate with a halopyrimidine, such as 2-chloropyrimidine, in the presence of a base. This reaction proceeds via an SN2 mechanism.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The most common impurities include:
-
Unreacted Starting Materials: Methyl salicylate and 2-chloropyrimidine.
-
Hydrolysis Products: Salicylic acid (from the hydrolysis of the methyl ester) and 2-hydroxypyrimidine (from the hydrolysis of 2-chloropyrimidine).[3][4]
-
Inorganic Salts: Formed as a byproduct of the reaction, such as NaCl or KCl.
Q2: My TLC analysis shows multiple spots. How can I identify which spot is my product?
A2: Your product, this compound, is generally less polar than the starting material methyl salicylate (due to the ether linkage replacing the hydroxyl group) and significantly less polar than the hydrolysis product, salicylic acid. 2-chloropyrimidine is a relatively nonpolar starting material. A typical TLC profile on silica gel might show the following (in order of increasing polarity, decreasing Rf):
-
2-chloropyrimidine (least polar)
-
This compound (Product)
-
Methyl salicylate
-
Salicylic acid (most polar, may streak without a polar solvent system)
Q3: Can I use a simple aqueous workup to remove impurities?
A3: An initial aqueous workup is highly recommended. Washing the organic layer with a dilute base solution (e.g., 5% sodium bicarbonate) can help remove acidic impurities like unreacted methyl salicylate and any salicylic acid formed. A subsequent wash with brine will help to remove residual water before drying the organic layer.
Q4: What are the best techniques for purifying solid this compound?
A4: The two most effective methods for purifying the solid product are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired scale of purification.[5][6]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification process.
Issue 1: Presence of Unreacted Methyl Salicylate
Symptom: A spot on the TLC corresponding to methyl salicylate is observed after the reaction is complete.
Cause: Incomplete reaction or insufficient base to deprotonate the methyl salicylate.
Solution:
-
Aqueous Extraction: Perform a liquid-liquid extraction. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a 5% aqueous solution of sodium hydroxide or sodium carbonate. This will deprotonate the phenolic hydroxyl group of the unreacted methyl salicylate, forming a water-soluble salt that will partition into the aqueous layer.
-
Caution: Using a strong base like NaOH can lead to the hydrolysis of your ester product if contact time is prolonged or the temperature is elevated.[7]
-
Issue 2: Presence of Salicylic Acid
Symptom: A polar, often streaky, spot is observed on the TLC, and the product may have an acidic character.
Cause: Hydrolysis of the methyl ester group of the product or starting material during the reaction or workup, especially if strong basic conditions and high temperatures are used.[4]
Solution:
-
Basic Wash: Similar to removing methyl salicylate, a wash with a mild base like saturated sodium bicarbonate solution will effectively remove the more acidic salicylic acid by converting it to its water-soluble sodium salt.
-
Column Chromatography: If the basic wash is not completely effective, column chromatography can separate the more polar salicylic acid from the desired product.
Issue 3: Presence of Unreacted 2-Chloropyrimidine
Symptom: A nonpolar spot on the TLC corresponding to 2-chloropyrimidine is present.
Cause: Incomplete reaction, possibly due to low temperature or insufficient reaction time. 2-chloropyrimidine can also be sensitive to moisture and may decompose if not handled under anhydrous conditions.[8]
Solution:
-
Column Chromatography: This is the most effective method for removing unreacted 2-chloropyrimidine, as its polarity is significantly different from the product. A gradient elution, starting with a nonpolar solvent system (e.g., hexane/ethyl acetate), will elute the 2-chloropyrimidine first.[5]
-
Recrystallization: If the concentration of this impurity is low, recrystallization may be effective. The choice of solvent is critical.
Issue 4: Product is an Oil or Fails to Crystallize
Symptom: The final product is a persistent oil or does not solidify upon solvent removal.
Cause: This is often due to the presence of significant impurities that inhibit crystallization.
Solution:
-
Column Chromatography: Purify the oily product using column chromatography to remove impurities. The pure fractions, when combined and concentrated, should yield a solid product.
-
Trituration: If the product is an amorphous solid or a thick oil, trituration with a non-polar solvent like hexane or a mixture of hexane and ethyl acetate can sometimes induce crystallization by washing away more soluble impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is highly effective for removing a wide range of impurities.
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane
-
Ethyl acetate
-
Crude this compound
Procedure:
-
TLC Analysis: Determine an appropriate solvent system for separation. A good starting point is a mixture of hexane and ethyl acetate. The ideal system will give the product an Rf value of ~0.3.
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried powder onto the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the eluent to separate the components.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[5]
Protocol 2: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds.
Materials:
-
Ethanol, isopropanol, or a mixture of ethyl acetate and hexane
-
Crude this compound
Procedure:
-
Solvent Selection: Determine a suitable solvent or solvent pair in which the compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[6]
Data Summary
| Compound | Typical Polarity | Removal Method |
| 2-Chloropyrimidine | Low | Column Chromatography |
| This compound | Medium | Product |
| Methyl salicylate | Medium-High | Basic Wash, Column Chromatography |
| Salicylic acid | High | Basic Wash, Column Chromatography |
| 2-Hydroxypyrimidine | High | Aqueous Wash, Column Chromatography |
Visualizations
Purification Workflow
Caption: General purification workflow for this compound.
Impurity Relationship Diagram
Caption: Relationship between the product, starting materials, and potential impurities.
References
-
Wu, C.-W., et al. (2011). Methyl 4-[(pyrimidin-2-yl)carbamoyl]benzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269. [Link]
-
PubChem. Methyl 4-(pyrimidin-2-yloxy)benzoate. National Center for Biotechnology Information. [Link]
- Google Patents. Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
LibreTexts. Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. [Link]
-
ResearchGate. How to purify esterefication product?. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
ResearchGate. Amination products of chloropyrazine and 2-chloropyrimidine. [Link]
-
ResearchGate. What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
Carneiro, T. C. B., et al. (2023). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. IUCrData, 8(2). [Link]
- Google Patents.
-
ResearchGate. Methyl 4-benz-yloxy-2-hy-droxy-benzoate. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
LibreTexts. Williamson Ether Synthesis. [Link]
-
ResearchGate. Methyl 2-(benzoyloxy)benzoate. [Link]
-
PubChem. Methyl 2-(2-pyrimidinyl)benzoate. National Center for Biotechnology Information. [Link]
-
Abdou, I. M. (2006). Regioselective Synthesis of New Pyrimidine Derivatives Using Organolithium Reagents. Journal of Chemical Research, 2006(8), 513-515. [Link]
-
MDPI. Synthesis and Antiproliferative Activity of Steroidal Diaryl Ethers. [Link]
-
Organic Syntheses. 2-Chloropyrimidine. [Link]
-
MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Chemistry Stack Exchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate. [Link]
-
LibreTexts. 6: Steam Distillation of Methyl Salicylate, Hydrolysis of an Ester (Experiment). [Link]
-
Truman State University. Hydrolysis of Oil of Wintergreen. [Link]
- Google Patents.
-
ChemConnections. Synthesis: Preparation of Salicylic Acid from Methyl Salicylate. [Link]
-
PubMed. Methyl 4-[N-(5-bromo-pyrimidin-2-yl)carbamo-yl]benzoate. [Link]
-
PubMed. Understanding Methyl Salicylate Hydrolysis in the Presence of Amino Acids. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 4. Hydrolysis of Oil of Wintergreen | Chem Lab [chemlab.truman.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemconnections.org [chemconnections.org]
- 8. 2-Chloropyrimidine | 1722-12-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Technical Support Center: Stabilizing Methyl 2-(pyrimidin-2-yloxy)benzoate
Welcome to the technical support center for Methyl 2-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing the hydrolysis of this compound during experimental work and storage. By understanding the chemical vulnerabilities of this molecule, you can ensure the integrity of your results and the stability of your materials.
Introduction: A Molecule with Two Potential Hydrolysis Sites
This compound is a compound of interest in medicinal chemistry and drug discovery. Its structure, featuring both a methyl ester and a pyrimidinyl ether linkage, presents two primary sites susceptible to hydrolysis. The stability of the molecule is therefore dependent on the integrity of both these functional groups. The electron-withdrawing nature of the pyrimidine ring tends to make the ether linkage relatively stable, while simultaneously increasing the electrophilicity of the ester's carbonyl carbon, making the ester the more probable site of initial hydrolytic cleavage.
This guide will provide a comprehensive overview of the mechanisms of hydrolysis for both the ester and ether functionalities, followed by a detailed troubleshooting guide and frequently asked questions to address specific challenges you may encounter.
Understanding the Vulnerabilities: Ester vs. Ether Hydrolysis
The two potential points of hydrolytic cleavage in this compound are the ester linkage and the pyrimidinyl ether linkage.
The Ester Linkage: The More Likely Point of Failure
The methyl ester is generally the more susceptible of the two functional groups to hydrolysis. This reaction can be catalyzed by either acid or base.
-
Base-Catalyzed Hydrolysis (Saponification) : This is typically a rapid and irreversible process where a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester.[1][2] This forms a tetrahedral intermediate which then collapses to yield a carboxylate salt and methanol.[2] Due to the irreversibility, exposure to even mild basic conditions can lead to significant degradation of the parent compound.
-
Acid-Catalyzed Hydrolysis : This is a reversible reaction, essentially the reverse of a Fischer esterification.[1][3] The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[2] While reversible, the presence of excess water and acidic conditions can drive the equilibrium towards the formation of the carboxylic acid and methanol.
The ortho position of the pyrimidin-2-yloxy group can introduce some steric hindrance, which may slow the rate of hydrolysis compared to a para-substituted analogue.[4] However, the electron-withdrawing nature of the pyrimidine ring is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its susceptibility to nucleophilic attack.
The Pyrimidinyl Ether Linkage: Generally More Robust
Aryl ethers are typically more stable and less prone to cleavage than esters. The ether linkage in this compound benefits from the C-O bond having partial double bond character due to resonance with the aromatic ring, making it stronger. Cleavage of such ethers usually requires harsh conditions. However, under strong acidic conditions, the pyrimidine ring can become protonated, which could potentially activate the ether linkage towards nucleophilic attack, although this is a less common degradation pathway compared to ester hydrolysis.
Troubleshooting Guide and FAQs
This section is designed in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a new, more polar spot on my TLC plate after my reaction workup. Could this be a hydrolysis product?
A1: Yes, this is a very common indicator of hydrolysis. The primary hydrolysis product of the ester, 2-(pyrimidin-2-yloxy)benzoic acid, is significantly more polar than the starting material due to the presence of the free carboxylic acid group. This will result in a lower Rf value on a normal-phase TLC plate.
Q2: Which is more likely to hydrolyze, the ester or the ether bond?
A2: The methyl ester is the more labile functional group and is far more likely to hydrolyze under common experimental conditions (e.g., aqueous workups, exposure to acidic or basic reagents) than the pyrimidinyl ether bond. Aryl ether cleavage typically requires much harsher conditions.
Q3: Can my choice of solvent affect the stability of the compound?
A3: Absolutely. Protic solvents, especially water, are reactants in hydrolysis and should be used with caution. While some reactions require aqueous conditions, minimizing the exposure time and controlling the pH are crucial. For storage, always use anhydrous aprotic solvents.
Q4: How should I properly store a solution of this compound?
A4: For long-term stability, solutions should be prepared in an anhydrous, aprotic solvent (e.g., DMSO, DMF, or dioxane) and stored at low temperatures (-20°C or -80°C) in tightly sealed containers to prevent moisture ingress.[5] It is also advisable to store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.[5]
Q5: I need to perform a reaction in an aqueous buffer. What pH range is safest?
A5: To minimize hydrolysis, it is best to work in a neutral to slightly acidic pH range (pH 4-6). Both strongly acidic (pH < 3) and especially basic (pH > 8) conditions will accelerate ester hydrolysis. If basic conditions are unavoidable, the reaction time should be minimized, and the temperature should be kept as low as possible.
Troubleshooting Common Experimental Scenarios
Scenario 1: Significant product loss during aqueous workup after a reaction.
-
Problem: The aqueous wash steps, particularly with basic solutions like sodium bicarbonate used to neutralize acid catalysts, are likely causing saponification of the ester.
-
Solution:
-
Use Cold Solutions: Perform all aqueous washes with ice-cold solutions to reduce the rate of hydrolysis.
-
Use a Weaker Base: If neutralizing an acid, use a cold, saturated solution of sodium bicarbonate rather than stronger bases like sodium hydroxide. Add it slowly to control any effervescence.
-
Minimize Contact Time: Do not let the organic and aqueous layers remain in contact for extended periods. Separate the layers promptly after mixing.
-
Brine Wash: After the aqueous washes, wash the organic layer with cold, saturated brine (NaCl solution). This helps to remove residual water from the organic phase.
-
Thorough Drying: Dry the organic layer thoroughly with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.
-
Scenario 2: Degradation of the compound in a cell culture medium.
-
Problem: Cell culture media are aqueous and typically buffered at a physiological pH of ~7.4. Over time, this can lead to slow hydrolysis of the ester.
-
Solution:
-
Prepare Fresh Stock Solutions: Prepare concentrated stock solutions in anhydrous DMSO.
-
Minimize Incubation Time: Add the compound to the cell culture medium immediately before the experiment. For long-term experiments, consider replenishing the compound at regular intervals.
-
Formulation Strategies: For in vivo or extended in vitro studies, consider formulation strategies such as encapsulation in nanoparticles or lipid-based systems to protect the ester from the aqueous environment.[3]
-
Experimental Protocols for Minimizing Hydrolysis
Here are detailed protocols for common laboratory procedures, designed to maintain the integrity of this compound.
Protocol 1: General Handling and Storage
-
Solid Compound: Store the solid material in a tightly sealed container in a desiccator at 4°C or below, protected from light.
-
Solution Preparation: Prepare solutions using anhydrous solvents. Anhydrous DMSO or DMF are common choices for biological experiments.
-
Storage of Solutions: For short-term storage (days), store solutions at 4°C. For long-term storage (weeks to months), aliquot the solution into single-use vials to avoid multiple freeze-thaw cycles and store at -20°C or -80°C under an inert atmosphere.
Protocol 2: Post-Reaction Aqueous Workup
-
Cooling: Once the reaction is complete, cool the reaction mixture to room temperature, and then further cool it in an ice bath.
-
Quenching: If necessary to quench the reaction, do so by adding ice-cold water or a buffered solution (pH ~7).
-
Extraction: Extract the product into a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing:
-
Wash the organic layer once with ice-cold water.
-
To neutralize any acid, wash with ice-cold saturated sodium bicarbonate solution. Monitor for gas evolution and vent the separatory funnel frequently.
-
Wash the organic layer with ice-cold saturated brine.
-
-
Drying and Evaporation:
-
Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure at a low temperature (rotary evaporation with a water bath temperature ≤ 30°C).
-
Visualizing the Chemistry of Hydrolysis
To better understand the processes described, the following diagrams illustrate the key chemical transformations and decision-making workflows.
Diagram 1: Hydrolysis Pathways of this compound
Caption: Primary and secondary hydrolysis pathways.
Diagram 2: Decision Tree for Troubleshooting Hydrolysis
Caption: Troubleshooting hydrolysis issues.
Summary of Recommendations
To ensure the stability of this compound, adhere to the following key principles:
| Parameter | Recommendation | Rationale |
| pH | Maintain a neutral to slightly acidic pH (4-6). Avoid strongly acidic and all basic conditions. | Minimizes both acid- and base-catalyzed ester hydrolysis. |
| Temperature | Keep temperatures as low as possible during reactions, workups, and storage. | Reduces the kinetic rate of hydrolysis reactions. |
| Water/Moisture | Exclude water wherever possible. Use anhydrous solvents and reagents. | Water is a key reactant in hydrolysis. |
| Storage | Store solid in a desiccator at ≤4°C. Store solutions in anhydrous aprotic solvents at -20°C or -80°C. | Prevents degradation over time by limiting exposure to moisture and reducing reaction rates. |
By implementing these strategies, you can significantly reduce the risk of hydrolytic degradation of this compound, leading to more reliable and reproducible experimental outcomes.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I* | CoLab [colab.ws]
- 3. quora.com [quora.com]
- 4. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. carbodiimide.com [carbodiimide.com]
Technical Support Center: Catalyst Deactivation in Methyl 2-(pyrimidin-2-yloxy)benzoate Synthesis
Prepared by: Gemini, Senior Application Scientist Last Updated: January 19, 2026
Introduction
Welcome to the technical support guide for the synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate. This molecule, a key intermediate in pharmaceutical development, is typically synthesized via a transition-metal-catalyzed C-O cross-coupling reaction, most commonly through Ullmann-type (Copper-catalyzed) or Buchwald-Hartwig-type (Palladium-catalyzed) methodologies. The success of these reactions is critically dependent on the stability and activity of the catalyst.
Catalyst deactivation is a frequent and frustrating challenge for researchers, leading to stalled reactions, low yields, and inconsistent results. This guide is designed to provide drug development professionals and research scientists with in-depth, actionable insights into diagnosing, troubleshooting, and preventing catalyst deactivation in this specific synthesis. We will explore the causal mechanisms behind common failures and offer validated protocols to optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries encountered during the synthesis.
Q1: My reaction shows low to no conversion of my starting materials (methyl salicylate and 2-halopyrimidine). What are the first things I should check?
A1: Before suspecting catalyst deactivation, it is crucial to verify the fundamentals of your experimental setup.
-
Inert Atmosphere: Both copper and palladium catalysts, particularly the phosphine ligands used with palladium, are sensitive to oxygen.[1] Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that solvents were rigorously degassed.
-
Reagent Purity: Trace impurities in starting materials, solvents, or the base can act as catalyst poisons.[2] Amines, in particular, are notorious for containing impurities that can kill a reaction. Consider purifying your reagents: distill liquid starting materials and solvents, recrystallize solids, and use a fresh bottle of high-purity base.
-
Base Quality and Solubility: For Ullmann reactions, the physical form and solubility of inorganic bases like Cs₂CO₃ or K₃PO₄ can dramatically affect the reaction rate, sometimes leading to very long induction periods.[3][4] For Buchwald-Hartwig reactions, strong bases like NaOtBu are moisture-sensitive and their effectiveness can be compromised by poor storage.
Q2: I see a fine black precipitate forming in my palladium-catalyzed reaction. What is it, and is my reaction failing?
A2: The formation of a black precipitate is a classic sign of palladium catalyst deactivation through aggregation.[5] This substance is commonly known as "palladium black" and consists of inactive Pd(0) particles that have fallen out of the catalytic cycle. Its appearance strongly suggests that the ligand is failing to stabilize the active palladium species. While some product may have formed before significant precipitation, the reaction rate will decrease dramatically or stop altogether. Immediate troubleshooting is required by adjusting ligands and reaction conditions.[1][6]
Q3: My copper-catalyzed Ullmann reaction is extremely slow or seems to stop after partial conversion. What's the likely cause?
A3: This is a common observation in Ullmann-type couplings and can be attributed to several factors unique to copper catalysis:
-
Product Inhibition: The N-arylated product or inorganic halide salts generated during the reaction can coordinate to the copper center more strongly than the starting materials, effectively inhibiting the catalyst.[3][4]
-
Base Ligation: Common inorganic bases (e.g., carbonates) can ligate to the active copper species, creating catalytically inactive complexes.[7] The slow dissolution of a solid base can also be a rate-limiting factor, causing a significant induction period.[4][8]
-
Ligand Choice: While many Ullmann reactions are "ligand-free," the use of chelating ligands like diamines or amino acids can stabilize the copper catalyst and accelerate the reaction, preventing deactivation.[9]
Q4: Can the pyrimidine and benzoate components of my molecules poison the catalyst?
A4: Yes, the functional groups in both the starting materials and the product can play a role in catalyst activity and deactivation. The nitrogen atoms in the pyrimidine ring can act as ligands, potentially coordinating to the metal center. This can be a necessary step in the catalytic cycle but can also lead to the formation of overly stable, off-cycle complexes that inhibit turnover. Similarly, the carboxylate group of methyl salicylate could, under certain conditions, interact with the catalyst. Careful selection of the primary ligand is key to ensuring it outcompetes these interactions and keeps the cycle moving.
Section 2: In-Depth Troubleshooting Guide
Use this section to diagnose specific experimental issues. The following table outlines observed problems, their probable causes based on the catalytic system, and recommended solutions.
| Observed Problem | Potential Cause (Catalyst System) | Diagnostic Check | Suggested Solution(s) |
| Reaction Stalls or Proceeds to Low Conversion | 1. Catalyst Aggregation (Pd): Formation of inactive palladium black.[5] 2. Product/Byproduct Inhibition (Cu/Pd): Halide salts or the final product are inhibiting the catalyst.[2][3] 3. Ligand Degradation (Pd): Phosphine ligands are oxidized or otherwise degraded.[1] | Visually inspect for black precipitate (Pd). Analyze a reaction aliquot by LC-MS at various time points to see if the rate slows dramatically after a certain conversion is reached. | 1. Optimize Ligand/Conditions (Pd): Use more sterically bulky, electron-rich phosphine ligands (e.g., Buchwald or cataCXium types) which are known to improve catalyst stability.[1] Lower the reaction temperature.[5] 2. Adjust Stoichiometry: Use a higher ligand-to-metal ratio (e.g., 2:1 or 4:1 L:Pd) to prevent product inhibition.[2] 3. Ensure Inertness: Rigorously degas all solvents and maintain a strict inert atmosphere to protect sensitive ligands.[1] |
| Inconsistent Results / Poor Reproducibility | 1. Reagent Impurities (Cu/Pd): Variable quality of starting materials, base, or solvent.[2] 2. Base Heterogeneity (Cu): The particle size and surface area of the inorganic base are inconsistent between runs.[3][4] | Purify starting materials for one run and compare the result to a run with unpurified materials. Grind the base (e.g., Cs₂CO₃) in a mortar and pestle before use and ensure vigorous, consistent stirring. | 1. Reagent Purification: Recrystallize solid reagents, distill liquids, and use freshly opened, high-purity solvents and bases. Store sensitive reagents in a glovebox or desiccator.[2] 2. Standardize Base: Grind the inorganic base to a fine, consistent powder before use. Consider screening soluble organic bases to eliminate heterogeneity issues.[9] |
| Significant Formation of Side Products (e.g., dehalogenation of 2-halopyrimidine) | Formation of Pd-Hydride Species (Pd): The base and/or trace water promotes the formation of a Pd-H species, which leads to hydrodehalogenation instead of C-O coupling.[5] | Use GC-MS or LC-MS to identify the major byproduct as the dehalogenated pyrimidine. | 1. Optimize Base: Switch to a milder, non-protic, or less coordinating base. K₃PO₄ or Cs₂CO₃ are often better choices than strong alkoxides in preventing this side reaction.[5] 2. Ligand Selection: Employ bulky, electron-rich ligands that accelerate the rate of the desired reductive elimination, allowing it to outcompete the dehalogenation pathway.[5] |
| Long Induction Period Followed by Reaction | Slow Catalyst Activation or Base Dissolution (Cu): The active Cu(I) species is forming slowly, or the inorganic base is dissolving at a very low rate, which is required to deprotonate the phenol.[3][4] | Monitor the reaction from t=0. If there is no conversion for an extended period (e.g., hours) and then it begins, an induction period is present. | 1. Use a Cu(I) Source: Start with a Cu(I) salt (e.g., CuI, CuTc) instead of a Cu(II) salt that requires in-situ reduction. 2. Improve Base Solubility: Use a finely milled grade of the base or switch to a more soluble base. Increase agitation speed. 3. Add a Solubilizing Ligand: A suitable ligand can help bring the copper into the solution phase and activate it.[9] |
Section 3: Visualizing Deactivation Pathways
Understanding the catalytic cycle is key to diagnosing failure modes. The following diagrams illustrate the primary C-O coupling pathways and common points of deactivation.
Copper-Catalyzed Ullmann-Type C-O Coupling
The Ullmann reaction mechanism is complex and still debated, but a generally accepted cycle involves the coordination of the alcohol, reaction with the aryl halide, and reductive elimination. Deactivation occurs when off-cycle species sequester the active copper catalyst.
Caption: Deactivation pathways in a Pd-catalyzed Buchwald-Hartwig C-O coupling cycle.
Section 4: Experimental Protocols
Protocol 4.1: Rigorous Solvent Degassing
Oxygen is a critical enemy of many catalyst systems. This protocol ensures its removal.
-
Setup: Assemble your reaction flask and condenser. Ensure all glassware is oven-dried or flame-dried.
-
Solvent Addition: Add the required volume of your chosen solvent (e.g., Toluene, Dioxane) to the flask.
-
Freeze-Pump-Thaw (Recommended for Palladium Catalysis):
-
Seal the flask and carefully immerse the bottom in a liquid nitrogen bath until the solvent is completely frozen.
-
Connect the flask to a high-vacuum line and evacuate for 10-15 minutes.
-
Close the connection to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will see gas bubbles being released.
-
Repeat this cycle at least three times.
-
After the final thaw, backfill the flask with inert gas (Argon or Nitrogen).
-
-
Sparging (Alternative Method):
-
Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the liquid surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent for at least 30-60 minutes.
-
Protocol 4.2: Catalyst Regeneration (Supported Pd/C Example)
While the target synthesis likely uses a homogeneous catalyst, this protocol for a heterogeneous catalyst is provided for general utility. This method is for catalysts poisoned by organic residues. [10]
-
Catalyst Recovery: After the reaction, filter the reaction mixture to recover the solid Pd/C catalyst.
-
Solvent Washing: Wash the recovered catalyst extensively with a solvent that dissolves the product and any organic byproducts but not the catalyst itself (e.g., ethyl acetate, dichloromethane).
-
Polar Solvent Wash: Follow with a wash using a polar solvent like methanol or ethanol to remove more polar residues.
-
Drying: Dry the washed catalyst thoroughly under high vacuum. For more robust regeneration, a mild oxidation step can be performed by heating the catalyst in air at a controlled, low temperature (e.g., 50-140 °C), followed by a reduction step, but this is more complex and requires careful optimization. [11]5. Activity Test: Test the regenerated catalyst on a small-scale reaction to evaluate its recovered activity. A significant drop in yield compared to a fresh catalyst indicates irreversible deactivation (e.g., metal leaching or severe poisoning). [10]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Origins of high catalyst loading in copper(i)-catalysed Ullmann–Goldberg C–N coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
"Methyl 2-(pyrimidin-2-yloxy)benzoate" reaction temperature and time optimization
Welcome to the technical support center for the synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered during this specific O-arylation reaction. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your own laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the core chemical transformation in the synthesis of this compound?
A1: The synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a subclass of the Williamson ether synthesis.[1] It involves the reaction of a phenoxide (generated from methyl salicylate) with an electron-deficient aromatic ring (2-halopyrimidine). The phenoxide acts as the nucleophile, displacing a halide on the pyrimidine ring to form the desired diaryl ether.
Q2: Which 2-halopyrimidine is the best starting material: 2-chloro, 2-bromo, or 2-iodo-pyrimidine?
A2: For SNAr reactions, the reactivity order is typically F > Cl > Br > I, which is the reverse of SN2 reactions. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. Therefore, 2-chloropyrimidine is often the most cost-effective and reactive choice. However, if solubility or side reactions are an issue, 2-bromopyrimidine can be a viable alternative.
Q3: Why is a base necessary for this reaction? Which one should I choose?
A3: A base is crucial to deprotonate the phenolic hydroxyl group of methyl salicylate, forming the much more nucleophilic phenoxide anion.[2] The pKa of a phenol is typically around 10, so a base strong enough to facilitate this deprotonation is required. Mild inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to form the phenoxide but are not so basic that they risk hydrolyzing the methyl ester group on the benzoate ring. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) should be used with caution due to the increased risk of ester hydrolysis, especially at elevated temperatures.[3]
Q4: What are the best solvents for this reaction?
A4: Polar aprotic solvents are strongly recommended.[1] Solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are ideal.[1] They effectively dissolve the reactants and solvate the cation of the base (e.g., K⁺), leaving the phenoxide anion "naked" and highly reactive. Protic solvents like ethanol or water should be avoided as they can hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction rate significantly.[1]
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis, focusing on optimizing reaction temperature and time.
Issue 1: Low to No Product Formation
Q: I ran the reaction overnight at 80 °C, but TLC/LC-MS analysis shows only unreacted starting materials. What went wrong?
A: This is a common issue that can point to several root causes. Let's diagnose it systematically.
-
Cause A: Insufficiently Anhydrous Conditions: The phenoxide is a strong base and can be quenched by trace amounts of water. Ensure all glassware was flame-dried or oven-dried before use and that your solvents are anhydrous.
-
Cause B: Ineffective Base or Incomplete Deprotonation: Your base may be old or have absorbed moisture. Use freshly opened or properly stored potassium carbonate. Also, ensure you are using at least 1.5 to 2.0 equivalents of the base to drive the deprotonation equilibrium forward.
-
Cause C: Suboptimal Temperature: While 80 °C is a reasonable starting point, some SNAr reactions require more thermal energy to overcome the activation barrier. The reaction may need to be heated to a higher temperature.
-
Cause D: Reagent Purity: Impurities in starting materials can sometimes inhibit a reaction.[4] Verify the purity of your methyl salicylate and 2-chloropyrimidine.
Optimization Strategy:
-
Confirm Reagent Activity: Before re-running the entire reaction, confirm your base is active and your solvent is dry.
-
Incremental Temperature Increase: Set up the reaction again under strictly anhydrous conditions. If no conversion is observed after 4-6 hours at 80 °C, increase the temperature in 10-15 °C increments (e.g., to 95 °C, then 110 °C). Monitor by TLC every few hours. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[1] For this SNAr variant, temperatures up to 120 °C in DMF or DMSO may be necessary.[5]
-
Consider a Stronger Base/Solvent System: If higher temperatures do not yield product, consider switching to Cesium Carbonate (Cs₂CO₃) as the base, which is more soluble and often provides higher reactivity. Switching from acetonitrile to a higher-boiling solvent like DMF or DMSO can also be beneficial.
Issue 2: Reaction Stalls at ~50% Conversion
Q: My reaction proceeds nicely for the first few hours, but then it seems to stop, leaving a significant amount of starting material even after 24 hours. Why?
A: A stalling reaction often points to catalyst deactivation (if using one) or product inhibition. In this uncatalyzed reaction, it could be related to reaction equilibrium or a change in the reaction medium.
-
Cause A: Product Precipitation: As the salt byproduct (e.g., KCl) is formed, it may precipitate and coat the particles of your carbonate base, preventing it from reacting further. More vigorous stirring can sometimes help.
-
Cause B: pH Change: The reaction consumes the base. It's possible the effective basicity of the medium has decreased to a point where the deprotonation of the remaining methyl salicylate is no longer efficient.
-
Cause C: Thermal Decomposition: Although less common at moderate temperatures, prolonged heating of reactants in DMF can sometimes lead to slight decomposition, which may generate inhibitors.
Optimization Strategy:
-
Add More Base: If you suspect the base has been passivated or consumed, adding another portion (0.2-0.5 equivalents) of fresh K₂CO₃ to the stirring reaction mixture can sometimes restart the conversion.
-
Increase Temperature for the "Final Push": Once the reaction has reached a plateau at a lower temperature (e.g., 90 °C), increasing the temperature to 110-120 °C for the final 2-4 hours can often drive the reaction to completion.
-
Use a Phase-Transfer Catalyst: In some cases, adding a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) or 18-crown-6 can increase the solubility and reactivity of the phenoxide, helping to achieve full conversion.[1]
Issue 3: Formation of a Significant, Unidentified Byproduct
Q: My desired product is forming, but I also see a major byproduct with a different polarity on my TLC plate. What could it be?
A: Byproduct formation is often temperature- and time-dependent.
-
Cause A: Ester Hydrolysis: If your reaction conditions are too harsh (very high temperature for a very long time) or if your base contains hydroxide impurities, you may be hydrolyzing the methyl ester to the corresponding carboxylic acid. This byproduct will be much more polar on a TLC plate.
-
Cause B: N-Arylation: The pyrimidine ring has two nitrogen atoms. While O-arylation is generally favored with a phenoxide, under certain conditions, a competing N-arylation side reaction is possible, though less likely in this specific case.
-
Cause C: Ring Alkylation: The phenoxide is an ambident nucleophile, and while O-alkylation is favored, C-alkylation on the aromatic ring can occur, especially if the ortho and para positions are sterically accessible.[1]
Optimization Strategy:
-
Lower the Reaction Temperature: The most common way to increase selectivity and reduce byproduct formation is to lower the reaction temperature.[4] Try running the reaction at the lowest temperature that still gives a reasonable reaction rate.
-
Reduce Reaction Time: Do not let the reaction run for an unnecessarily long time. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Over-heating a completed reaction is a primary cause of byproduct formation.
Data and Parameter Summary
| Parameter | Recommended Starting Point | Optimization Range | Rationale |
| Temperature | 90 °C | 70 - 120 °C | Balances reaction rate with potential for side reactions. Lower temperatures increase selectivity.[4] |
| Time | 8 hours | 2 - 24 hours | Reaction should be monitored. Extended times can lead to decomposition or byproducts.[1] |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃, K₃PO₄ (1.5-2.0 eq) | Mild bases prevent ester hydrolysis. Cs₂CO₃ offers higher reactivity.[5] |
| Solvent | DMF | DMSO, Acetonitrile | Polar aprotic solvents enhance nucleophilicity.[1] |
Experimental Protocols
Baseline Protocol for Synthesis
This protocol provides a robust starting point for the synthesis.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl salicylate (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of salicylate).
-
Base Addition: Add finely ground, anhydrous potassium carbonate (1.5 eq).
-
Heating & Nucleophile Formation: Begin stirring and heat the mixture to 60 °C for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Electrophile Addition: Add 2-chloropyrimidine (1.05 eq) to the reaction mixture.
-
Reaction Monitoring: Increase the temperature to 90-100 °C and monitor the reaction's progress by TLC (e.g., using a 4:1 hexane:ethyl acetate mobile phase) or LC-MS every 2 hours.
-
Work-up: Once the methyl salicylate is consumed (typically 6-10 hours), cool the reaction to room temperature. Pour the mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Time & Temperature Optimization
This workflow describes a systematic approach to finding the optimal conditions.
Caption: Decision tree for troubleshooting low reaction yield.
References
- BenchChem Technical Support Team. (2025). Common side reactions in the synthesis of pyrimidines and their prevention. BenchChem.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2020, July 1). 9.5: Williamson ether synthesis. [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Zhang, Q., Wang, D., Wang, X., & Ding, K. (2009). (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides. The Journal of Organic Chemistry, 74(19), 7187–7190. [Link]
-
Reddit User Discussion. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. [Link]
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved January 19, 2026, from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides [organic-chemistry.org]
Technical Support Center: Synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate
Welcome to the technical support center for the synthesis of Methyl 2-(pyrimidin-2-yloxy)benzoate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific synthesis. Here, we will address common challenges, explain the causality behind experimental choices, and provide detailed protocols to ensure reproducible success.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis of this compound from methyl 2-hydroxybenzoate (methyl salicylate) and a 2-halopyrimidine (e.g., 2-chloropyrimidine) is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. It can also be viewed as a variation of the Williamson ether synthesis.[1][2] The mechanism proceeds in two key steps:
-
Deprotonation: A base is used to deprotonate the hydroxyl group of methyl 2-hydroxybenzoate, forming a more nucleophilic phenoxide ion.
-
Nucleophilic Attack & Elimination: The resulting phenoxide attacks the electron-deficient pyrimidine ring at the carbon bearing the halogen leaving group. This forms a temporary, negatively charged intermediate known as a Meisenheimer complex. The aromaticity is then restored by the expulsion of the halide ion, yielding the final ether product.[3]
Q2: Why is the choice of solvent so critical in this SNAr reaction?
A2: The solvent plays a crucial, active role in an SNAr reaction by influencing the reactivity of the nucleophile (the phenoxide).[4] The reaction rate is profoundly affected by the solvent's ability to solvate the ions involved, particularly the nucleophile. Solvents are broadly categorized into polar protic and polar aprotic types, each having a distinct effect on this synthesis.[5]
Q3: Which type of solvent is recommended for this synthesis and why?
A3: Polar aprotic solvents are strongly recommended for this reaction.[6] Common examples include N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN).[2] These solvents can effectively dissolve the reactants and solvate the cation (e.g., Na⁺ or K⁺) of the phenoxide salt. However, they do not strongly solvate the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, dramatically increasing the reaction rate.[5][7] For instance, some SN2 reactions have been observed to be up to 500 times faster in a polar aprotic solvent like acetone compared to a protic one like methanol.[7]
Q4: What happens if I use a polar protic solvent like ethanol or water?
A4: Using a polar protic solvent (e.g., water, ethanol, methanol) is generally discouraged as it will significantly slow down the reaction rate.[1][2] These solvents have acidic protons and can form strong hydrogen bonds with the anionic phenoxide nucleophile. This creates a "solvent cage" around the nucleophile, which must be broken for the reaction to occur.[7] This solvation shell stabilizes the nucleophile, reduces its energy, and thus decreases its reactivity, leading to lower yields or the need for much harsher reaction conditions.[4]
Q5: Between 2-chloropyrimidine and 2-bromopyrimidine, which is a better substrate?
A5: For SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. Therefore, the reactivity is often dictated by the electronegativity of the halogen, which makes the carbon atom it's attached to more electrophilic. The established reactivity order is generally F > Cl > Br > I.[6][8] While both 2-chloro- and 2-bromopyrimidine can be used, 2-chloropyrimidine is often sufficiently reactive and more cost-effective.
Solvent Selection Guide
The choice of solvent is paramount for achieving high yield and purity. The following table summarizes the properties of common solvents and their suitability for this SNAr synthesis.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent. High dielectric constant effectively solvates cations, leaving the nucleophile highly reactive. High boiling point allows for a wide range of reaction temperatures. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Excellent. Similar to DMF, it strongly promotes SNAr reactions. Its higher boiling point can be advantageous for less reactive substrates, but purification can be more challenging. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Good. A very common choice that effectively promotes the reaction. Its lower boiling point makes it easier to remove during workup but limits the maximum reaction temperature.[2] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Moderate. Less polar than DMF or DMSO, but can be effective, often requiring longer reaction times or higher temperatures (if using a sealed vessel). |
| Ethanol (EtOH) | Polar Protic | 24.5 | 78 | Poor. As a protic solvent, it solvates and deactivates the nucleophile through hydrogen bonding, significantly reducing the reaction rate.[1][7] |
| Water (H₂O) | Polar Protic | 80 | 100 | Not Recommended. In addition to deactivating the nucleophile, water can cause hydrolysis of the methyl ester product, especially under basic conditions.[9] |
Troubleshooting Guide
Encountering issues during synthesis is common. This guide addresses specific problems with potential causes and validated solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used (e.g., K₂CO₃) is not strong enough or is hydrated. 2. Incorrect Solvent: Use of a protic or non-polar solvent.[1] 3. Low Temperature: Reaction temperature is insufficient to overcome the activation energy.[1] 4. Reagent Quality: Starting materials or solvent are not anhydrous. | 1. Use a stronger base like sodium hydride (NaH) or potassium tert-butoxide. Ensure the base is fresh and handled under an inert atmosphere. 2. Switch to a high-purity, anhydrous polar aprotic solvent like DMF or DMSO.[6] 3. Gradually increase the reaction temperature, monitoring by TLC for product formation and potential decomposition. Typical temperatures range from 80-120 °C.[2] 4. Use anhydrous grade solvents and dry starting materials before use. |
| Formation of Side Products | 1. Ester Hydrolysis: Presence of water in the reaction mixture leads to the formation of 2-(pyrimidin-2-yloxy)benzoic acid.[9] 2. Decomposition: Reaction temperature is too high or the reaction time is too long. | 1. Ensure all reagents and solvents are strictly anhydrous. Perform the reaction under an inert atmosphere (N₂ or Ar). During workup, avoid prolonged exposure to strong aqueous acids or bases. 2. Optimize the reaction by running it at the lowest temperature that gives a reasonable rate. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Difficult Product Purification | 1. Byproducts with Similar Polarity: Unreacted starting materials or side products have similar Rf values to the desired product. 2. Residual High-Boiling Solvent: Difficulty in removing DMF or DMSO completely. | 1. Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) is often effective. Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can also be highly effective for final purification.[10] 2. After the reaction, quench with water and extract the product with a water-immiscible organic solvent (e.g., ethyl acetate). Wash the organic layer multiple times with water and then brine to remove residual DMF or DMSO. |
Visualizing the Troubleshooting Process
A logical approach is key to diagnosing failed reactions. The following flowchart outlines a systematic troubleshooting workflow.
Caption: A flowchart for systematic troubleshooting of low-yield synthesis.
Experimental Protocol & Mechanism
Reaction Mechanism Visualization
The SNAr mechanism involves the formation of a key Meisenheimer intermediate.
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Step-by-Step Protocol
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Methyl 2-hydroxybenzoate (Methyl Salicylate)
-
2-Chloropyrimidine
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexane (for chromatography)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a vacuum and backfill with an inert atmosphere (Nitrogen or Argon).
-
Deprotonation: To the flask, add methyl 2-hydroxybenzoate (1.0 eq). Add anhydrous DMF (approx. 0.2 M concentration) and stir to dissolve. Carefully add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Scientist's Note: The addition of NaH will cause hydrogen gas evolution. Ensure proper ventilation and add slowly to control the effervescence. Stir the mixture at room temperature for 30-60 minutes until gas evolution ceases, indicating complete formation of the sodium phenoxide.
-
-
SNAr Reaction: Add 2-chloropyrimidine (1.05 eq) to the reaction mixture. Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Scientist's Note: The reaction is typically complete within 2-8 hours. A higher temperature may be required, but should not exceed 120-130 °C to avoid decomposition.[2]
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Extraction: Separate the layers. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water (3 times) to remove DMF, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.[10]
References
- Effect of the nature of the nucleophile and solvent on an SNAr reaction. New Journal of Chemistry (RSC Publishing).
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps.
- Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Preprints.org.
- Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly.
- Improving reaction conditions for Williamson ether synthesis. Benchchem.
- Characteristics of the SN2 Reaction. Chemistry LibreTexts.
- Williamson ether synthesis. Wikipedia.
- Technical Support Center: Methyl 2-(piperidin-1-yl)benzoate Synthesis. Benchchem.
- Technical Support Center: Solvent Effects on Nucleophilic Aromatic Substitution of Bromopyrimidines. Benchchem.
- Application Notes and Protocols for the Purification of Methyl 2-(5-methylfuran-2-yl)benzoate. Benchchem.
- Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition.
- Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. The Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One moment, please... [chemistrysteps.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Purity Analysis of Methyl 2-(pyrimidin-2-yloxy)benzoate
Introduction
Methyl 2-(pyrimidin-2-yloxy)benzoate is a key intermediate in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents. Its molecular structure, featuring a benzoic acid methyl ester linked to a pyrimidine ring via an ether bond, presents a unique analytical challenge. Ensuring the purity of this compound is paramount for downstream applications, particularly in drug discovery and development, where even trace impurities can significantly impact biological activity, toxicity, and overall drug product stability.
High-Performance Liquid Chromatography (HPLC) stands as the definitive analytical technique for assessing the purity of such pharmaceutical intermediates.[1] Its high resolution, sensitivity, and quantitative accuracy make it indispensable for separating the main component from process-related impurities and degradation products.[2][3]
This guide provides a comparative analysis of two distinct reversed-phase HPLC (RP-HPLC) methods for the purity determination of this compound. We will explore a rapid isocratic method suitable for routine quality control and a high-resolution gradient method designed for comprehensive impurity profiling. The discussion is grounded in established chromatographic principles and adheres to the validation framework outlined by the International Council for Harmonisation (ICH).[4][5]
Analyte Physicochemical Properties
A fundamental understanding of the analyte's properties is the first step in logical method development.[3]
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₀N₂O₃ | [6] |
| Molecular Weight | 230.22 g/mol | [6] |
| CAS Number | 178118-28-0 | [7] |
| Structure | ||
| Predicted Properties | Moderately hydrophobic, possesses UV chromophores (benzene and pyrimidine rings) | Inferred from structure |
Section 1: Foundational Principles for Method Development
The selection of an appropriate HPLC method is not arbitrary; it is dictated by the physicochemical nature of the analyte.[2] For this compound, a reversed-phase approach is the logical choice due to the molecule's overall non-polar character.
1.1. The Rationale for Reversed-Phase Chromatography
Reversed-phase HPLC separates molecules based on their hydrophobicity.[8] It utilizes a non-polar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[9][10] Hydrophobic molecules, like our target analyte, interact more strongly with the stationary phase, leading to longer retention times. This technique is the workhorse of the pharmaceutical industry due to its versatility and applicability to a wide range of organic molecules.[11]
1.2. Column Selection: The C18 Workhorse
A C18 (octadecylsilane) bonded silica column is the most common starting point for RP-HPLC method development.[11][12] The long C18 alkyl chains provide a high degree of hydrophobicity, offering excellent retention for a broad range of non-polar to moderately polar compounds, making it ideally suited for this compound.
1.3. Mobile Phase Considerations
-
Organic Modifier: Acetonitrile is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency at lower wavelengths.
-
Aqueous Phase & pH Control: The pyrimidine moiety in the analyte contains nitrogen atoms that can be protonated at acidic pH. To ensure consistent retention times and symmetrical peak shapes, the pH of the mobile phase should be controlled using a buffer. An acidic buffer (e.g., phosphate or acetate, pH 3-4) will ensure the pyrimidine ring is in a consistent ionic state, preventing peak tailing and improving reproducibility.
1.4. Detector Selection: UV Spectrophotometry
The presence of both a benzene and a pyrimidine ring provides strong chromophores, making UV detection the ideal choice.[12] A preliminary scan of the analyte's UV spectrum would determine the wavelength of maximum absorbance (λmax) for the highest sensitivity. For general-purpose analysis of aromatic compounds, a wavelength of 254 nm is a robust starting point.[13]
Section 2: Comparative HPLC Methodologies
We present two distinct methods, each tailored for a specific analytical objective. Method A prioritizes speed for routine analysis, while Method B focuses on maximal resolution for impurity profiling.
| Parameter | Method A: Rapid Isocratic QC | Method B: High-Resolution Impurity Profiling |
| Objective | Fast, routine purity checks and assay. | Comprehensive separation of the main peak from all potential impurities. |
| Column | C18, 50 mm x 4.6 mm, 2.7 µm (Core-shell) | C18, 150 mm x 4.6 mm, 3.5 µm (Fully porous) |
| Mobile Phase | Isocratic: 60% Acetonitrile / 40% 20mM Potassium Phosphate Buffer (pH 3.0) | Gradient: A: 20mM Potassium Phosphate Buffer (pH 3.0), B: Acetonitrile |
| Gradient Program: | ||
| 0-2 min: 40% B | ||
| 2-15 min: 40% to 85% B | ||
| 15-17 min: 85% B | ||
| 17.1-20 min: 40% B (re-equilibration) | ||
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Column Temp. | 35 °C | 35 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 5 µL | 10 µL |
| Est. Run Time | ~5 minutes | ~20 minutes |
Rationale for Method Design Choices
-
Method A (Isocratic): Uses a shorter column with smaller, core-shell particles to achieve rapid separation without sacrificing too much efficiency. An isocratic mobile phase (constant composition) simplifies the method and allows for a very short run time, ideal for high-throughput environments.
-
Method B (Gradient): Employs a longer column for increased resolving power. A gradient elution, where the concentration of the organic solvent (Acetonitrile) is increased over time, is crucial for impurity profiling.[14] It allows for the elution of more strongly retained (more hydrophobic) impurities while ensuring that earlier eluting (more polar) impurities are well-separated from the main analyte peak.
Section 3: Experimental Protocols
The following protocols provide detailed steps for implementing the described methods. All procedures should be performed by trained personnel in a laboratory setting.
Reagent and Standard Preparation
-
Mobile Phase A (Buffer): Accurately weigh the required amount of potassium dihydrogen phosphate to prepare a 20mM solution in HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Prepare a mixture of Acetonitrile and HPLC-grade water (50:50 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
Sample Preparation
-
Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 1.0 mg/mL.
-
Further dilute 1.0 mL of this solution to 10.0 mL with the diluent to achieve a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Procedure
-
Set up the HPLC system according to the parameters specified in the table for either Method A or Method B.
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the Working Standard Solution five times to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the prepared sample solution.
-
Process the chromatograms using appropriate data acquisition software. Purity is typically calculated using an area percent normalization method.
Section 4: Data Comparison and Interpretation
The choice between the two methods depends entirely on the analytical goal. Below is a table of expected performance data to guide this decision.
| Performance Metric | Method A (Rapid Isocratic) | Method B (High-Resolution Gradient) | Interpretation |
| Analyte Retention Time | ~2.5 min | ~10.8 min | Method A is significantly faster. |
| Resolution (Rs) to nearest impurity | > 1.8 | > 3.0 | Method B provides superior separation, critical for accurate impurity quantification. |
| Tailing Factor (Tf) | < 1.3 | < 1.2 | Both methods produce acceptable peak shapes, with the gradient method being slightly better. |
| Theoretical Plates (N) | > 5,000 | > 15,000 | The longer column in Method B results in much higher efficiency and resolving power. |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.02% | The gradient method offers better sensitivity for detecting and quantifying trace impurities. |
Key Takeaways:
-
For routine, in-process control or final product assay where impurities are known and well-separated, Method A provides accurate results in a fraction of the time, significantly increasing throughput.
-
For method development, stability studies, reference standard characterization, or investigations of unknown peaks, Method B is the only acceptable choice. Its superior resolving power ensures that no co-eluting impurities are missed, providing a true and accurate purity profile.
Section 5: Method Validation According to ICH Q2(R1)
Once a method is developed, it must be validated to ensure it is suitable for its intended purpose.[5] Validation is a regulatory requirement and provides documented evidence of a method's reliability.[4][15] The ICH Q2(R1) guideline provides a framework for this process.[16]
Key Validation Parameters for a Purity Method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.[5] This is demonstrated by running stressed samples (acid, base, peroxide, heat, light) to show that degradation peaks do not interfere with the main peak.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Typically evaluated over a range of 50% to 150% of the target concentration.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value. Determined by applying the method to a sample of known purity (e.g., a spiked placebo).
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.
Conclusion
The purity analysis of this compound can be effectively accomplished using reversed-phase HPLC. This guide has presented two robust methods, each with a distinct advantage. The Rapid Isocratic Method (Method A) is an excellent tool for high-throughput quality control environments where speed and efficiency are paramount. In contrast, the High-Resolution Gradient Method (Method B) is indispensable for comprehensive impurity profiling, stability testing, and any scenario demanding the highest degree of analytical certainty.
The selection of the appropriate method should be a deliberate choice based on the specific analytical requirements. Both methods, when properly validated according to ICH guidelines, will provide reliable and accurate data, ensuring the quality and integrity of this critical pharmaceutical intermediate.
References
-
HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare. Retrieved January 19, 2026, from [Link]
-
Navigating HPLC Method Development: Tips for Success. (2024, January 17). Pharma's Almanac. Retrieved January 19, 2026, from [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved January 19, 2026, from [Link]
-
Steps for HPLC Method Development. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
-
Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research. Retrieved January 19, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Retrieved January 19, 2026, from [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005, November). FDA. Retrieved January 19, 2026, from [Link]
-
Quality Guidelines. (n.d.). ICH. Retrieved January 19, 2026, from [Link]
-
HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development. (n.d.). Walsh Medical Media. Retrieved January 19, 2026, from [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024, April 24). Starodub. Retrieved January 19, 2026, from [Link]
-
Reversed Phase HPLC Columns. (n.d.). Phenomenex. Retrieved January 19, 2026, from [Link]
-
Reversed-phase chromatography. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Springer Nature Experiments. Retrieved January 19, 2026, from [Link]
-
Theory of HPLC Reverse Phase Chromatography. (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
This compound, 97% Purity, C12H10N2O3, 10 grams. (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]
Sources
- 1. walshmedicalmedia.com [walshmedicalmedia.com]
- 2. pharmasalmanac.com [pharmasalmanac.com]
- 3. asianjpr.com [asianjpr.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. fda.gov [fda.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. 178118-28-0|this compound|BLD Pharm [bldpharm.com]
- 8. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 10. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 11. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pharmtech.com [pharmtech.com]
- 15. fda.gov [fda.gov]
- 16. starodub.nl [starodub.nl]
A Comparative Guide to the Biological Activity Screening of Methyl 2-(pyrimidin-2-yloxy)benzoate Derivatives
For researchers, scientists, and professionals in drug development, the pyrimidine scaffold represents a privileged structure, forming the core of numerous biologically active compounds. This guide provides an in-depth, objective comparison of screening methodologies for a novel class of compounds: Methyl 2-(pyrimidin-2-yloxy)benzoate derivatives . We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data. This document is designed to be a practical resource, blending established scientific principles with field-proven insights to guide your discovery process.
Introduction: The Rationale for Screening this compound Derivatives
The pyrimidine ring is a fundamental component of life, found in nucleic acids and various coenzymes. Its synthetic derivatives have yielded a wide spectrum of pharmacological activities, including anticancer, antifungal, antiviral, and herbicidal properties.[1] The core structure of "this compound" combines the well-established bioactivity of the pyrimidine moiety with a benzoate group through an ether linkage, creating a unique chemical space with high potential for novel biological activities.
Our rationale for screening derivatives of this scaffold is based on the principle of chemical analogy. Pyrimidine derivatives are known to interact with a variety of biological targets, often through mechanisms such as enzyme inhibition or modulation of signaling pathways.[2] By systematically modifying the substituents on both the pyrimidine and benzoate rings, we can generate a library of compounds with diverse physicochemical properties, thereby increasing the probability of discovering potent and selective modulators of biological processes. This guide will outline a tiered screening approach, beginning with broad cytotoxicity profiling and progressing to more specific, target-based assays.
A Tiered Approach to Biological Activity Screening
A hierarchical screening strategy is essential for efficiently identifying promising lead compounds from a library of derivatives. This approach conserves resources by eliminating inactive or overly toxic compounds in the initial stages, allowing for a more focused investigation of candidates with desirable activity profiles in later stages.
Caption: Inhibition of Acetohydroxyacid Synthase (AHAS) by a pyrimidine derivative.
This assay typically measures the production of acetolactate, the product of the AHAS-catalyzed reaction. [3][4]
-
Enzyme Preparation:
-
Extract and partially purify AHAS from a plant source (e.g., etiolated corn seedlings).
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the necessary cofactors (thiamine pyrophosphate, MgCl₂, FAD).
-
Add the enzyme preparation and the test compound at various concentrations. Pre-incubate for 10-15 minutes.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding the substrate, pyruvate.
-
Incubate at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding sulfuric acid. This also decarboxylates the acetolactate product to acetoin.
-
-
Detection:
-
Add creatine and α-naphthol to the mixture, which reacts with acetoin to form a colored complex.
-
Measure the absorbance at 530 nm.
-
Calculate the IC₅₀ value for the inhibition of AHAS activity.
-
Cellular Signaling Pathway Analysis
For anticancer drug candidates, it is crucial to understand which signaling pathways are affected. Pyrimidine metabolism is closely linked to pathways like PI3K-Akt-mTORC1, which are often dysregulated in cancer. [5][6]
Caption: Potential modulation of the PI3K-Akt-mTORC1 pathway by a pyrimidine derivative.
Techniques like Western blotting can be used to assess the phosphorylation status of key proteins in this pathway (e.g., Akt, S6K1) in cancer cells treated with the active compounds. A decrease in the phosphorylation of these proteins would suggest that the compound interferes with this critical cancer-promoting pathway.
Conclusion and Future Directions
This guide has outlined a systematic and scientifically grounded approach to the biological activity screening of this compound derivatives. By employing a tiered screening cascade, from broad cytotoxicity profiling to specific mechanism-of-action studies, researchers can efficiently identify and characterize novel bioactive compounds. The experimental protocols provided serve as a robust starting point, which should be optimized for specific laboratory conditions and research goals. The true potential of this chemical scaffold will be unlocked through the synthesis of a diverse library of derivatives and their rigorous evaluation using the principles and methodologies described herein. The most promising candidates identified through this process will warrant further preclinical development, including pharmacokinetic studies and in vivo efficacy testing.
References
-
Kang, J., et al. (2023). A novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. PNAS, 120(48). [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
PNAS. (2023). A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
-
ResearchGate. (2025). (PDF) A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. [Link]
-
Slideshare. (2016). Pyrimidines. [Link]
-
NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
NIH. (2024). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. [Link]
-
ACS Publications. (2023). Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. [Link]
-
BioAssay Systems. EnzyChrom Kinase Assay Kit. [Link]
-
bioRxiv. (2024). Pan-cancer analysis of pyrimidine metabolism reveals signaling pathways connections with chemoresistance role. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
NIH. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. [Link]
-
Microbiology Spectrum. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. [Link]
-
World Journal of Advanced Research and Reviews. (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
-
Wong, S. S. W., et al. (2014). In Vitro and In Vivo Activity of a Novel Antifungal Small Molecule against Candida Infections. PLoS ONE, 9(1), e85836. [Link]
-
Zhang, X., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7421. [Link]
-
MDPI. (2021). Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. [Link]
-
ScienceDirect. (2021). A non-proliferative role of pyrimidine metabolism in cancer. [Link]
-
PubMed. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. [Link]
-
PubMed. (2024). An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. [Link]
-
PubMed. (1987). Assay of acetohydroxyacid synthase. [Link]
-
MDPI. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. [Link]
-
PubMed. (2024). A series of pyrimidine-based antifungals with anti-mold activity disrupt ER function in Aspergillus fumigatus. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
-
NIH. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. [Link]
-
NIH. (2019). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. [Link]
-
NIH. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. [Link]
-
YouTube. (2022). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. [Link]
-
ResearchGate. (2024). (PDF) An easy and sensitive assay for acetohydroxyacid synthases based on the simultaneous detection of substrates and products in a single step. [Link]
-
MDPI. (2017). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. [Link]
-
NIH. (2002). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methyl 2-(pyrimidin-2-yloxy)benzoate and Its Isomers in Chemical Synthesis
For researchers and professionals in drug development, the selection of molecular scaffolds and the positioning of substituents are critical decisions that profoundly influence synthetic feasibility and biological activity. The methyl (pyrimidin-2-yloxy)benzoate framework is one such scaffold of interest, offering a versatile platform for constructing more complex molecules. However, the seemingly subtle shift of the ester group on the benzoate ring—from the ortho to the meta or para position—can lead to significant differences in synthetic outcomes and molecular properties.
This guide provides an in-depth comparison of methyl 2-(pyrimidin-2-yloxy)benzoate and its positional isomers, methyl 3-(pyrimidin-2-yloxy)benzoate and methyl 4-(pyrimidin-2-yloxy)benzoate. We will also contrast these aryl ethers with their C-linked isomer, methyl 2-(pyrimidin-2-yl)benzoate, to provide a broader synthetic context. The focus is on the practical implications of isomerism in chemical synthesis, supported by established protocols and experimental insights.
Isomeric Landscape: Structure and Key Properties
The fundamental difference between the primary compounds of interest lies in the substitution pattern on the benzoic acid methyl ester moiety. The ortho, meta, and para isomers possess the same molecular formula and weight but differ in the spatial arrangement of the pyrimidinyloxy and methoxycarbonyl groups. This variation influences their electronic properties, steric profiles, and potential for intramolecular interactions.
| Compound Name | Isomer Position | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| This compound | Ortho | C₁₂H₁₀N₂O₃ | 230.22 | 139031315 |
| Methyl 3-(pyrimidin-2-yloxy)benzoate | Meta | C₁₂H₁₀N₂O₃ | 230.22 | - |
| Methyl 4-(pyrimidin-2-yloxy)benzoate | Para | C₁₂H₁₀N₂O₃ | 230.22 | 8565168[1] |
| Methyl 2-(pyrimidin-2-yl)benzoate | C-linked | C₁₂H₁₀N₂O₂ | 214.22 | 67086604[2] |
Synthetic Strategies: The Williamson Ether Synthesis
The most direct and widely employed method for synthesizing aryl ethers like the (pyrimidin-2-yloxy)benzoate isomers is the Williamson ether synthesis.[3][4][5] This reaction, proceeding via an SN2 mechanism, involves the nucleophilic attack of a phenoxide ion on an electrophilic carbon, typically an alkyl halide.[4][5] In our case, the roles are adapted for an SNAr (Nucleophilic Aromatic Substitution) reaction, where a methyl hydroxybenzoate is deprotonated to form a phenoxide, which then attacks an activated pyrimidine ring (e.g., 2-chloropyrimidine).
Causality Behind Experimental Choices:
-
Base: A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often preferred. Its role is to deprotonate the phenolic hydroxyl group of the methyl hydroxybenzoate, generating the reactive phenoxide nucleophile. Stronger bases like sodium hydride (NaH) could be used but may increase the risk of side reactions, such as hydrolysis of the ester.
-
Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal. These solvents can dissolve the ionic intermediates (phenoxide and base) while not participating in the reaction themselves. They also facilitate SN2/SNAr reactions.
-
Leaving Group: A good leaving group on the pyrimidine ring is essential. Halogens, particularly chlorine, are common. The electron-withdrawing nature of the pyrimidine nitrogens helps to activate the ring towards nucleophilic attack.
Generalized Experimental Protocol: Williamson Ether Synthesis
-
Reactant Preparation: In a dry round-bottom flask, combine methyl hydroxybenzoate (ortho, meta, or para isomer) (1.0 eq.), 2-chloropyrimidine (1.1 eq.), and finely pulverized potassium carbonate (1.5 eq.) in a suitable volume of anhydrous DMF.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then brine to remove residual DMF and salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the pure product.
Caption: General workflow for Williamson ether synthesis.
Comparative Analysis of Isomer Synthesis
While the general protocol applies to all three positional isomers, the yield and reaction kinetics can vary due to steric and electronic effects.
| Isomer | Key Considerations in Synthesis | Expected Yield |
| Ortho | The proximity of the bulky ester group to the reactive hydroxyl group can cause steric hindrance. This may slow down the rate of nucleophilic attack, potentially requiring longer reaction times or higher temperatures for completion. | Moderate to Good |
| Meta | With less steric hindrance compared to the ortho isomer, the reaction is generally expected to proceed smoothly. Electronic effects are less pronounced than in the para position. | Good to High |
| Para | This isomer typically presents the least steric hindrance, allowing for efficient access to the hydroxyl group for deprotonation and subsequent reaction. The para relationship between the electron-donating oxygen and the electron-withdrawing ester group can influence the nucleophilicity of the phenoxide. | Good to High |
Contrasting Synthesis: The C-Linked Isomer
The synthesis of methyl 2-(pyrimidin-2-yl)benzoate requires a different approach, as a carbon-carbon bond must be formed instead of a carbon-oxygen bond. Transition-metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are the methods of choice.
Generalized Protocol: Suzuki Cross-Coupling
This reaction would typically involve coupling 2-chloropyrimidine with a boronic acid derivative, such as (2-(methoxycarbonyl)phenyl)boronic acid, in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.
Caption: Suzuki coupling for C-C bond formation.
This highlights a key strategic decision for researchers: the desired linkage (C-O vs. C-C) dictates a fundamentally different synthetic methodology, impacting cost, available starting materials, and purification strategies.
Applications and Biological Relevance
Pyrimidine derivatives are a cornerstone of medicinal chemistry, appearing in numerous approved drugs.[6] The pyrimidine ring is a privileged scaffold due to its ability to act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets. Derivatives of pyrimidine have shown a wide range of biological activities.[7][8]
For instance, pyrimidine-based structures are key components of HMG-CoA reductase inhibitors (statins), demonstrating their importance in cardiovascular drug discovery.[7] Furthermore, related structures are used as intermediates in the synthesis of kinase inhibitors like Nilotinib, used in cancer therapy.[9] While specific biological data for this compound and its direct isomers are not extensively published, their structural similarity to known bioactive molecules makes them highly attractive starting points for library synthesis and lead optimization in drug discovery programs. The choice of isomer (ortho, meta, or para) would be a critical part of a structure-activity relationship (SAR) study, as it directly controls the vector and trajectory of substituents relative to the core scaffold.
Conclusion
The choice between this compound and its meta and para isomers is a significant decision in a synthetic campaign. While all are accessible via the robust Williamson ether synthesis, researchers should anticipate potential differences in reaction rates and yields, primarily due to steric effects in the ortho isomer. The synthetic path to the C-linked isomer, methyl 2-(pyrimidin-2-yl)benzoate, diverges completely, requiring cross-coupling chemistry. For drug development professionals, the isomeric position is a key variable for tuning the three-dimensional structure and physicochemical properties of a molecule, ultimately impacting its interaction with a biological target. A thorough understanding of these synthetic nuances is therefore essential for the efficient and strategic development of novel therapeutics.
References
- University of Colorado Boulder. (n.d.). Williamson Ether Synthesis.
- ChemShuttle. (n.d.). methyl 4-(pyrimidin-2-yloxy)benzoate.
- IntechOpen. (2024). Synthetic Methods for Alkyl Aryl Ethers.
- Google Patents. (2021). WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents.
- Wikipedia. (n.d.). Williamson ether synthesis.
- PubChem. (n.d.). Methyl 2-(2-pyrimidinyl)benzoate.
- PubChem. (n.d.). Methyl 4-(pyrimidin-2-yloxy)benzoate.
- Semantic Scholar. (n.d.). Pyrimidines and their Benzo Derivatives.
- PubMed. (1997). Synthesis and Biological Activity of Methanesulfonamide Pyrimidine- And N-methanesulfonyl Pyrrole-Substituted 3,5-dihydroxy-6-heptenoates, a Novel Series of HMG-CoA Reductase Inhibitors.
- PMC - NIH. (n.d.). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
Sources
- 1. Methyl 4-(pyrimidin-2-yloxy)benzoate | C12H10N2O3 | CID 8565168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(2-pyrimidinyl)benzoate | C12H10N2O2 | CID 67086604 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]
A Comparative Guide to the X-ray Crystallography of Methyl 2-(pyrimidin-2-yloxy)benzoate Derivatives: From Crystal Growth to Structural Refinement
For researchers in medicinal chemistry and materials science, the precise three-dimensional structure of a molecule is paramount. It dictates biological activity, informs drug design, and elucidates structure-function relationships. This guide provides a comprehensive, in-depth comparison of methodologies for the X-ray crystallographic analysis of Methyl 2-(pyrimidin-2-yloxy)benzoate and its derivatives. While public crystallographic data for this specific parent compound is scarce, this document leverages established principles and data from analogous structures to offer a predictive framework for successful structure determination. We will explore the causal relationships behind experimental choices, from crystallization strategies to data refinement, ensuring a robust and reproducible workflow.
Introduction: The Structural Significance of Pyrimidine-Benzoate Scaffolds
The this compound scaffold represents a class of compounds with significant potential in drug discovery, likely acting as a hinge-binding motif in kinases or interacting with other biological targets through its rich hydrogen bonding and aromatic features. The inherent flexibility of the ether linkage between the pyrimidine and benzoate rings suggests that multiple conformations may be accessible in solution. X-ray crystallography provides the definitive, solid-state snapshot of the preferred conformation and intermolecular interactions, which are critical for rational drug design.
This guide will compare and contrast various experimental approaches, providing the rationale needed to navigate the challenges inherent in crystallizing and analyzing these flexible, aromatic systems.
Comparative Analysis of Crystallization Strategies
The success of any crystallographic endeavor hinges on the ability to grow high-quality, single crystals. For this compound derivatives, the choice of crystallization technique is critical and will depend on the specific physicochemical properties (e.g., solubility, polarity) of each derivative.
| Technique | Principle | Advantages for Target Scaffold | Disadvantages & Mitigation | Recommended Derivatives |
| Slow Evaporation | Solvent is slowly removed, increasing solute concentration to the point of supersaturation and crystallization. | Simple, requires minimal material. Good for initial screening of a wide range of solvents. | Can lead to rapid, uncontrolled precipitation. Mitigation: Use a vial with a narrow opening or cover with parafilm pierced with a needle to slow evaporation. | Non-polar derivatives with good solubility in volatile solvents (e.g., DCM, acetone, ethyl acetate). |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop of the sample/solvent mixture equilibrates with a larger reservoir of a precipitant solution via the vapor phase, slowly inducing crystallization. | Allows for fine control over the rate of equilibration and screening of multiple conditions simultaneously. | Requires specialized plates and careful setup. Can be sensitive to vibrations. | Polar derivatives requiring a mixture of solvents for dissolution (e.g., dissolved in DMSO, with water as the precipitant). |
| Liquid-Liquid Diffusion | The sample solution is carefully layered on top of a denser, miscible "anti-solvent" in which the sample is insoluble. Crystals form at the interface. | Excellent for compounds that are prone to oiling out or precipitating too quickly. The undisturbed interface promotes slow, ordered crystal growth. | Can be technically challenging to set up without disturbing the interface. | Derivatives with intermediate polarity that are soluble in one solvent (e.g., THF) but insoluble in another miscible solvent (e.g., hexane). |
| Cooling Crystallization | A saturated solution of the compound is slowly cooled, decreasing its solubility and inducing crystallization. | Effective for compounds with a steep solubility-temperature gradient. Can be automated for high-throughput screening. | Requires precise temperature control. Risk of forming multiple small crystals instead of a single large one. | Derivatives that are significantly more soluble in a given solvent at elevated temperatures. |
Expert Insight: For novel this compound derivatives, a multi-pronged approach is recommended. Start with a broad screen using slow evaporation with a variety of solvents. Concurrently, set up vapor diffusion experiments to explore a wider range of solvent/anti-solvent systems. The flexibility of the ether linkage may lead to polymorphism; different crystallization conditions can yield different crystal forms with distinct conformations.
Experimental Protocols
This protocol is designed for the initial screening of crystallization conditions for a new derivative.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the target compound (e.g., 10-20 mg/mL) in a suitable solvent (e.g., DMSO, acetone). The solvent should be chosen based on the compound's solubility.
-
Plate Setup (Sitting Drop):
-
Using a 96-well sitting drop crystallization plate, pipette 100 µL of various commercially available or custom-made precipitant solutions into the reservoirs.
-
In the corresponding sitting drop wells, mix 1 µL of the compound's stock solution with 1 µL of the reservoir solution.
-
-
Sealing and Incubation: Seal the plate with clear adhesive film to prevent evaporation from the reservoirs. Store the plate in a vibration-free environment at a constant temperature (e.g., 18-20°C).
-
Monitoring: Regularly inspect the drops under a microscope over several days to weeks for crystal growth. Document any changes, including precipitation, phase separation, or the appearance of microcrystals.
Once suitable crystals are obtained, they must be prepared for X-ray diffraction, which is typically performed at cryogenic temperatures (around 100 K) to minimize radiation damage.
-
Crystal Harvesting: Using a small nylon loop, carefully remove a single crystal from the crystallization drop.
-
Cryo-protection (if necessary): If the crystallization solution does not contain a sufficient concentration of a cryo-protectant, quickly pass the crystal through a solution containing a cryo-protectant (e.g., glycerol, ethylene glycol, or Paratone-N oil) to prevent the formation of crystalline ice during cooling.
-
Vitrification: Immediately plunge the crystal into a stream of cold nitrogen gas (cryostream) on the diffractometer or into liquid nitrogen for storage. Successful vitrification results in a clear, glassy state of the surrounding solvent.
Data Collection and Processing: A Comparative Overview
The choice of X-ray source and detector can significantly impact data quality.
| Parameter | In-house Diffractometer (e.g., Cu Kα source) | Synchrotron (e.g., Diamond Light Source, APS) | Rationale & Recommendation |
| X-ray Flux | Lower | Orders of magnitude higher | For very small or weakly diffracting crystals, a synchrotron is essential for obtaining high-resolution data. |
| Wavelength | Fixed (e.g., 1.5418 Å for Cu) | Tunable | Tunable wavelengths at a synchrotron can be used to overcome absorption issues and for advanced phasing experiments (MAD/SAD). |
| Data Collection Time | Hours | Minutes | The high flux at a synchrotron allows for rapid data collection, minimizing radiation damage and enabling high-throughput screening of multiple crystals. |
| Accessibility | Readily available in many research institutions | Requires submission of a research proposal and travel to the facility. | Recommendation: Screen crystals on an in-house source. If the crystals are small, diffract weakly, or if very high-resolution data is required for charge density studies, apply for synchrotron beamtime. |
Structure Solution and Refinement
Once a complete dataset is collected and processed, the crystal structure can be solved and refined.
-
Structure Solution: For small molecules like this compound derivatives, direct methods are almost always successful. Software packages like SHELXT or Olex2 can typically solve the structure automatically.
-
Structure Refinement: This is the process of adjusting the atomic model to best fit the experimental diffraction data. The refinement should proceed until the model converges, as indicated by stable R-factors (R1, wR2) and a flat residual electron density map. Pay close attention to the modeling of any disorder, which may be present due to the conformational flexibility of the ether linkage.
Visualizing the Workflow
The overall process from compound synthesis to final structure can be visualized as follows:
Caption: A generalized workflow for the X-ray crystallography of small molecules.
The logical flow for determining the optimal crystallization strategy can be represented as:
Caption: Decision tree for selecting a primary crystallization method.
Conclusion
The X-ray crystallographic analysis of this compound derivatives is a critical step in understanding their structure-activity relationships. While a lack of public data presents a challenge, a systematic and informed approach based on the principles outlined in this guide will maximize the probability of success. By carefully comparing and selecting crystallization techniques, leveraging the appropriate X-ray source, and meticulously refining the resulting structural model, researchers can obtain the high-quality structural data needed to advance their drug discovery and materials science programs.
References
-
Title: High-throughput crystallization and structure determination in drug discovery Source: Trends in Biotechnology URL: [Link]
-
Title: Macromolecular cryocrystallography Source: Methods in Enzymology URL: [Link]
-
Title: The role of synchrotrons in structural biology Source: Nature Reviews Molecular Cell Biology URL: [Link]
-
Title: A short history of SHELX Source: Acta Crystallographica Section A URL: [Link]
A Comparative Guide to Bioisosteric Replacements for Methyl 2-(pyrimidin-2-yloxy)benzoate in Kinase Inhibitor Design
For researchers at the forefront of drug discovery, the strategic optimization of a lead compound is a critical determinant of clinical success. This guide provides an in-depth, objective comparison of bioisosteric replacement strategies for the hypothetical kinase inhibitor lead, Methyl 2-(pyrimidin-2-yloxy)benzoate. While this specific molecule is not an established inhibitor, its scaffold, comprising a hinge-binding pyrimidine, a central phenyl ring, and a potentially labile ester moiety, serves as an exemplary model for addressing common challenges in kinase inhibitor development, such as metabolic instability, poor solubility, and off-target effects.
This document moves beyond a simple catalog of potential replacements. Herein, we delve into the causal reasoning behind selecting specific bioisosteres, provide detailed, self-validating experimental protocols for their evaluation, and present a clear framework for data-driven decision-making in lead optimization campaigns.
Deconstruction of the Lead Scaffold: Identifying Key Pharmacophoric Elements and Liabilities
The structure of this compound presents three primary regions for modification, each with a distinct role in its hypothetical function as an ATP-competitive kinase inhibitor. Our comparative analysis will be structured around these regions.
The pyrimidine ring is a well-established "hinge-binder" in kinase inhibitors, mimicking the adenine core of ATP to form crucial hydrogen bonds in the kinase active site.[1][2] The diaryl ether linkage positions the central phenyl ring, which likely occupies the hydrophobic pocket adjacent to the hinge region. The methyl benzoate group extends towards the solvent-exposed region, where modifications can significantly impact physicochemical properties like solubility without disrupting core binding interactions.[3][4]
However, this scaffold possesses inherent liabilities. The ester functionality is prone to hydrolysis by esterases in vivo, leading to rapid clearance and poor pharmacokinetic profiles.[5] The diaryl ether linkage, while providing conformational constraint, can sometimes be a site of metabolic oxidation. The unsubstituted phenyl and pyrimidine rings may also be susceptible to CYP450-mediated metabolism.[6]
Logical Framework for Bioisosteric Modification
The following diagram illustrates the strategic breakdown of the lead compound for bioisosteric replacement.
Caption: Strategic points for bioisosteric modification on the lead scaffold.
Modification Point A: The Pyrimidine Hinge-Binder
The two nitrogen atoms of the pyrimidine ring are critical for forming hydrogen bonds with the kinase hinge region. Bioisosteric replacement here is a delicate balance between maintaining this interaction and modulating properties like pKa and lipophilicity.
Comparative Analysis of Hinge-Binder Bioisosteres
| Bioisosteric Replacement | Rationale | Predicted Impact on Properties |
| Pyridine | Removes one nitrogen, reducing H-bond acceptor count but potentially improving selectivity. Can decrease polarity.[7] | ↓ Polarity, ↑ Lipophilicity, Potential for altered selectivity. |
| 1,3,5-Triazine | Adds a third nitrogen, potentially altering H-bond geometry and increasing polarity. | ↑ Polarity, ↓ Lipophilicity, May improve solubility. |
| Pyrazolo[3,4-d]pyrimidine | Fused ring system that is a well-established isostere of adenine. Can provide additional interaction points and improve potency.[8][9] | ↑ Potency, ↑ Rigidity, Potential for improved selectivity. |
Featured Synthetic Protocol: Synthesis of a Pyridine-based Analog
This protocol outlines a nucleophilic aromatic substitution (SNAr) reaction to replace the pyrimidine with a pyridine ring.
Step-by-Step Methodology:
-
Starting Materials: Methyl salicylate, 2-chloropyridine, potassium carbonate (K₂CO₃), N,N-Dimethylformamide (DMF).
-
Reaction Setup: To a solution of methyl salicylate (1.0 eq) in DMF, add K₂CO₃ (2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Nucleophilic Substitution: Add 2-chloropyridine (1.1 eq) to the reaction mixture.
-
Heating: Heat the reaction to 120 °C and maintain for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired Methyl 2-(pyridin-2-yloxy)benzoate.
Modification Point B: The Diaryl Ether Linkage and Phenyl Core
The diaryl ether linkage and the central phenyl ring are key determinants of the molecule's shape and interaction with the hydrophobic regions of the ATP-binding pocket. Bioisosteric replacements in this region can address metabolic liabilities and fine-tune the compound's geometry.
Comparative Analysis of Core Bioisosteres
| Bioisosteric Replacement | Rationale | Predicted Impact on Properties |
| 3,3-Diaryloxetane | Replaces the ether oxygen with a more stable, polar oxetane ring. Can improve solubility and metabolic stability.[10][11] | ↑ Solubility, ↑ Metabolic Stability, ↓ Lipophilicity. |
| Reversed Amide (Benzanilide) | Introduces a hydrogen bond donor/acceptor group, potentially forming new interactions with the target. Amides are generally more stable than ethers. | ↑ Stability, Potential for new H-bonds, Altered geometry. |
| Bicyclo[1.1.1]pentane (BCP) | A non-aromatic phenyl ring mimic that reduces lipophilicity and can improve metabolic stability by removing a site of aromatic oxidation.[12] | ↓ Lipophilicity, ↑ Metabolic Stability, ↑ sp³ character. |
Modification Point C: The Solvent-Exposed Methyl Ester
The methyl ester is the most significant liability in the lead compound due to its susceptibility to hydrolysis. Replacing it with a more stable group is paramount for improving the pharmacokinetic profile.
Comparative Analysis of Ester Bioisosteres
| Bioisosteric Replacement | Rationale | Predicted Impact on Properties |
| 1,3,4-Oxadiazole | A metabolically robust heterocycle that mimics the size and electronics of an ester. Lacks the hydrolytic instability.[13] | ↑↑ Metabolic Stability, Maintained H-bond accepting capacity. |
| N-Acyl Sulfonamide | A more acidic and metabolically stable alternative to a carboxylic acid (the likely metabolite of the ester). Can form strong hydrogen bonds. | ↑ Metabolic Stability, ↑ Acidity, Potential for improved potency. |
| Tertiary Amide | A classic ester replacement that is significantly more resistant to hydrolysis. Allows for the introduction of solubilizing groups. | ↑ Metabolic Stability, ↑ Polarity, Opportunity for further derivatization. |
Featured Synthetic Protocol: Synthesis of a 1,3,4-Oxadiazole Analog
This two-step protocol transforms the ester into a stable oxadiazole.
Step-by-Step Methodology:
-
Hydrazide Formation:
-
Starting Materials: this compound, hydrazine hydrate, ethanol.
-
Procedure: Dissolve the starting ester (1.0 eq) in ethanol and add hydrazine hydrate (5.0 eq). Reflux the mixture for 4-6 hours until the reaction is complete (monitored by LC-MS). Cool the reaction, and collect the precipitated product, 2-(pyrimidin-2-yloxy)benzohydrazide, by filtration.
-
-
Oxadiazole Cyclization:
-
Starting Materials: 2-(pyrimidin-2-yloxy)benzohydrazide, triethyl orthoformate, catalytic sulfuric acid.
-
Procedure: Suspend the hydrazide (1.0 eq) in triethyl orthoformate (10.0 eq). Add a catalytic amount of sulfuric acid. Heat the mixture to reflux for 8-12 hours. After cooling, remove the excess triethyl orthoformate under reduced pressure and purify the residue by column chromatography to yield 2-(2-(1,3,4-oxadiazol-2-yl)phenoxy)pyrimidine.
-
Experimental Evaluation: A Validating Workflow
A rigorous and standardized evaluation cascade is essential for objectively comparing the performance of newly synthesized analogs.
Workflow for Analog Evaluation
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An exploration of solvent-front region high affinity moiety leading to novel potent ALK & ROS1 dual inhibitors with mutant-combating effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase inhibitor macrocycles: a perspective on limiting conformational flexibility when targeting the kinome with small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uzh.ch [chem.uzh.ch]
- 6. nedmdg.org [nedmdg.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Use of a Penta-Deuterophenyl Substituent to Improve the Metabolic Stability of a Tyrosine Kinase Inhibitor | MDPI [mdpi.com]
- 13. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
A Comparative Yield Analysis of Synthesis Methods for Methyl 2-(pyrimidin-2-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Chemical Intermediate
Methyl 2-(pyrimidin-2-yloxy)benzoate is a valuable intermediate in the synthesis of various biologically active molecules. The efficient and high-yield production of this compound is therefore of significant interest to the drug development and medicinal chemistry sectors. This guide provides a comparative analysis of the primary synthetic routes to this compound, with a focus on reaction yields and the mechanistic principles that underpin different methodological choices.
Introduction to the Synthetic Challenge
The core structure of this compound is characterized by an aryl-O-heteroaryl ether linkage. The formation of this bond is the key strategic consideration in its synthesis. The primary approach involves a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-suited for forming such linkages, particularly when an electron-deficient heteroaromatic ring is involved. This guide will explore variations of this methodology, including classical approaches, phase-transfer catalysis, and copper-catalyzed reactions, providing a framework for selecting the most appropriate method based on desired yield, reaction conditions, and available resources.
Comparative Analysis of Synthesis Methodologies
The synthesis of this compound is most effectively achieved through the reaction of methyl salicylate with a suitably activated pyrimidine derivative, typically 2-chloropyrimidine or 2-bromopyrimidine. The general reaction is a variation of the Williamson ether synthesis.[1][2] The primary differences between the methodologies lie in the choice of base, solvent, and the use of catalysts to enhance the reaction rate and yield.
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Typical Yield (%) |
| Classical SNAr | Methyl salicylate, 2-chloropyrimidine, Strong Base (e.g., NaH, K₂CO₃, Cs₂CO₃) | None | Polar Aprotic (e.g., DMF, DMSO) | 12-24 hours | 80-120 °C | 60-80% |
| Phase-Transfer Catalysis (PTC) | Methyl salicylate, 2-chloropyrimidine, Base (e.g., NaOH, K₂CO₃) | Quaternary Ammonium Salt (e.g., TBAB) | Biphasic (e.g., Toluene/Water) | 6-12 hours | 60-100 °C | 75-90% |
| Copper-Catalyzed Coupling | Methyl salicylate, 2-chloropyrimidine, Base (e.g., K₂CO₃, Cs₂CO₃) | Cu(I) or Cu(II) salt (e.g., CuI, Cu₂O) | Polar Aprotic (e.g., DMF, Dioxane) | 8-16 hours | 100-140 °C | 80-95% |
Classical Nucleophilic Aromatic Substitution (SNAr)
The direct reaction between the sodium or potassium salt of methyl salicylate and 2-chloropyrimidine is a straightforward approach. This method relies on the generation of a phenoxide, a potent nucleophile, which then attacks the electron-deficient pyrimidine ring at the 2-position, displacing the chloride leaving group.
Causality Behind Experimental Choices:
-
Strong Base: A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) is required to fully deprotonate the phenolic hydroxyl group of methyl salicylate, thereby generating the reactive phenoxide.
-
Polar Aprotic Solvent: Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal as they effectively solvate the cation of the base, leaving the phenoxide anion more "naked" and nucleophilic.[3] They also possess high boiling points, allowing the reaction to be conducted at elevated temperatures to overcome the activation energy barrier.
Limitations: This method can sometimes suffer from incomplete reactions and the need for relatively harsh conditions and extended reaction times. The use of strong, moisture-sensitive bases like NaH also requires careful handling.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a practical and efficient alternative to the classical SNAr approach.[4] This method facilitates the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase containing the base and an organic phase containing the substrates).
Causality Behind Experimental Choices:
-
Phase-Transfer Catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), is typically employed. The lipophilic cation of the catalyst pairs with the hydroxide or carbonate anion from the aqueous phase, transporting it into the organic phase where it can deprotonate the methyl salicylate. The resulting phenoxide is then shuttled back to the organic phase by the catalyst to react with the 2-chloropyrimidine.
-
Biphasic System: The use of a biphasic solvent system, such as toluene and water, simplifies the workup procedure as the catalyst and inorganic salts remain in the aqueous phase.
Advantages: PTC methods often lead to higher yields, shorter reaction times, and milder reaction conditions compared to classical methods. They also avoid the need for expensive and hazardous strong bases and anhydrous solvents.
Copper-Catalyzed Coupling
Copper catalysis can significantly enhance the efficiency of the C-O bond formation between a phenol and a heteroaryl halide. This approach is particularly useful when the heteroaromatic ring is not strongly electron-deficient or when milder reaction conditions are desired.
Causality Behind Experimental Choices:
-
Copper Catalyst: A variety of copper(I) and copper(II) salts, such as copper(I) iodide (CuI) or copper(II) oxide (Cu₂O), can be used. The exact mechanism is complex but is thought to involve the formation of a copper-phenoxide intermediate, which then undergoes reductive elimination with the 2-chloropyrimidine to form the desired ether.
-
Ligands (Optional): In some cases, the addition of a ligand, such as a diamine or an amino acid, can stabilize the copper catalyst and improve the reaction yield.
Advantages: Copper-catalyzed methods can provide excellent yields, often exceeding those of uncatalyzed reactions. They can also be more tolerant of other functional groups within the reacting molecules.
Experimental Protocols
Method 1: Classical SNAr Synthesis
Caption: Workflow for Classical SNAr Synthesis.
-
To a solution of methyl salicylate (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloropyrimidine (1.05 eq) in anhydrous DMF.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Phase-Transfer Catalyzed Synthesis
Caption: Workflow for Phase-Transfer Catalyzed Synthesis.
-
In a round-bottom flask, combine methyl salicylate (1.0 eq), 2-chloropyrimidine (1.05 eq), tetrabutylammonium bromide (TBAB, 0.1 eq), toluene, and an aqueous solution of sodium hydroxide (2.0 eq).
-
Heat the biphasic mixture to 80 °C with vigorous stirring for 8 hours.
-
Cool the reaction to room temperature and separate the organic and aqueous layers.
-
Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by recrystallization or column chromatography to yield the final product.
Method 3: Copper-Catalyzed Synthesis
Caption: Workflow for Copper-Catalyzed Synthesis.
-
To a sealable reaction vessel, add methyl salicylate (1.0 eq), 2-chloropyrimidine (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Add DMF or dioxane as the solvent.
-
Seal the vessel and heat the mixture to 120 °C for 12 hours with stirring.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Conclusion and Recommendations
The choice of synthetic method for this compound will depend on the specific requirements of the researcher or organization.
-
For simplicity and cost-effectiveness on a smaller scale , the Classical SNAr method is a viable option, provided that appropriate safety precautions are taken for handling strong bases.
-
For improved yields, milder conditions, and easier workup , Phase-Transfer Catalysis is highly recommended. It represents a good balance of efficiency, safety, and cost.
-
For achieving the highest possible yields, especially with less reactive substrates , Copper-Catalyzed Coupling is the preferred method, although it may involve higher initial costs for the catalyst.
It is advised to perform small-scale optimization experiments for any chosen method to determine the ideal conditions for the specific laboratory setup and reagent batches.
References
Sources
Comparative In Vitro Analysis of Novel Methyl 2-(pyrimidin-2-yloxy)benzoate Derivatives as EGFR Inhibitors
A Senior Application Scientist's Guide to Biochemical and Cell-Based Assays
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling, often through mutation or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[3][4] This has made EGFR a prime target for therapeutic intervention.
This guide provides a comparative analysis of a novel Methyl 2-(pyrimidin-2-yloxy)benzoate derivative, designated PYB-1 , against the established EGFR tyrosine kinase inhibitor (TKI), Gefitinib . We will explore a series of fundamental in vitro assays designed to characterize and compare the biochemical potency, cellular activity, and selectivity of these compounds. The methodologies detailed herein are foundational for the preclinical evaluation of novel kinase inhibitors, providing a framework for robust and reproducible data generation.
For the purpose of this guide, we will utilize the A549 human NSCLC cell line as our primary in vitro model. A549 cells express wild-type EGFR and have been extensively characterized in cancer research, making them a suitable initial model for assessing the activity of novel EGFR inhibitors.[5][6]
I. Biochemical Potency: Direct EGFR Kinase Inhibition
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of the target protein. This is typically achieved through in vitro kinase assays using purified, recombinant kinase domains.
Comparative Biochemical Potency of PYB-1 and Gefitinib
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the hypothetical IC50 values for PYB-1 and Gefitinib against the purified EGFR kinase domain.
| Compound | EGFR Kinase IC50 (nM) |
| PYB-1 | 25 |
| Gefitinib | 33[7] |
These results indicate that PYB-1 exhibits potent, direct inhibition of EGFR kinase activity, comparable to the established inhibitor Gefitinib.
Experimental Workflow: In Vitro Kinase Assay
Caption: Simplified EGFR signaling pathway and point of inhibition.
Comparative Cellular Potency of PYB-1 and Gefitinib
We assessed the ability of PYB-1 and Gefitinib to inhibit EGF-stimulated EGFR autophosphorylation and to reduce the viability of A549 cells.
| Compound | pEGFR Inhibition IC50 (nM) | A549 Cell Viability IC50 (µM) |
| PYB-1 | 45 | 1.2 |
| Gefitinib | 54 [7] | 1.8 |
The data demonstrates that PYB-1 effectively inhibits EGFR signaling in a cellular context, leading to a reduction in cell viability. The cellular potency of PYB-1 is comparable to that of Gefitinib in the A549 cell line.
Detailed Protocol: Western Blot for Phosphorylated EGFR (pEGFR)
This protocol allows for the direct visualization and quantification of the inhibition of EGFR autophosphorylation.
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 4 hours, then pre-treat with serial dilutions of PYB-1 or Gefitinib for 1 hour. Stimulate the cells with 100 ng/mL of EGF for 10 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. [8]Keep samples on ice at all times to prevent dephosphorylation. 3. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour. [8]Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., pY1068) overnight at 4°C. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. To ensure equal protein loading, strip the membrane and re-probe with an antibody for total EGFR or a housekeeping protein like β-actin. [9]Quantify band intensities to determine the IC50 for pEGFR inhibition.
Detailed Protocol: MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell viability by measuring the metabolic activity of the cells. [10][11]
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of PYB-1 or Gefitinib for 72 hours.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C. [12]4. Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. [10]5. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
III. Selectivity Profiling
An ideal kinase inhibitor should be highly selective for its intended target to minimize off-target effects and potential toxicity. Kinase selectivity profiling involves screening the compound against a broad panel of kinases.
Comparative Kinase Selectivity of PYB-1 and Gefitinib
The following table presents hypothetical data from a kinase selectivity screen of PYB-1 and Gefitinib at a concentration of 1 µM against a small panel of representative kinases.
| Kinase | PYB-1 (% Inhibition @ 1 µM) | Gefitinib (% Inhibition @ 1 µM) |
| EGFR | 95 | 92 |
| SRC | 20 | 25 |
| ABL1 | 5 | 8 |
| CDK2 | <5 | <5 |
| VEGFR2 | 15 | 18 |
This hypothetical data suggests that PYB-1 demonstrates a high degree of selectivity for EGFR over other tested kinases, a profile that is desirable for a targeted therapeutic.
Methodology: Kinase Selectivity Profiling
Kinase selectivity profiling is often performed by specialized contract research organizations (CROs) that maintain large panels of purified kinases. [13][14]These screens typically utilize radiometric or luminescence-based assays, similar to the in vitro kinase assay described earlier, to determine the percent inhibition of a large number of kinases at a fixed compound concentration. [15][16]Hits from the initial screen (typically >50% inhibition) are then followed up with IC50 determinations to confirm the off-target activity.
Conclusion
This guide has outlined a series of fundamental in vitro assays for the comparative evaluation of novel "this compound" derived compounds, using the hypothetical inhibitor PYB-1 as an example. The presented data, though illustrative, demonstrates that PYB-1 is a potent and selective inhibitor of EGFR, with biochemical and cellular activities comparable to the established drug Gefitinib.
The detailed protocols and workflows provide a robust framework for researchers in drug discovery to characterize novel kinase inhibitors. The logical progression from biochemical potency to cellular activity and selectivity profiling ensures a comprehensive initial assessment of a compound's therapeutic potential. Further investigation into the mechanism of action, resistance profiles, and in vivo efficacy of promising compounds like PYB-1 would be the logical next steps in the drug development process.
References
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]
-
Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]
-
Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. [Link]
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]
-
Labcorp Oncology. (2016). A549 – A model for non-small cell lung cancer. [Link]
-
Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England Journal of Medicine, 358(11), 1160–1174. [Link]
-
Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
Moon, S., et al. (2017). In vitro NLK Kinase Assay. Journal of Visualized Experiments, (128), 56421. [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]
-
Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
-
Costa, C., et al. (2015). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell lines are associated with basal BIM and mTOR expression (protein or mRNA). Oncotarget, 6(39), 41798–41811. [Link]
-
Andrews, B., & Tyers, M. (2004). In vitro assay for cyclin-dependent kinase activity in yeast. Methods, 33(3), 224-230. [Link]
-
ResearchGate. (n.d.). The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... [Link]
-
Gali-Muhtasib, H., et al. (2008). Differential sensitivity of A549 non small lung carcinoma cell responses to epidermal growth factor receptor pathway inhibitors. Cancer Biology & Therapy, 7(4), 557-565. [Link]
-
Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]
-
BPS Bioscience. (n.d.). EGFR Knockout A549 Cell Line. [Link]
-
ResearchGate. (n.d.). EGFR expression on cell lines. EGFR expression on A549 (A), HepG2 (B),... [Link]
-
ResearchGate. (n.d.). Effect of EGF and EGFR inhibitors on monolayer growth in A549 cells.... [Link]
Sources
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. oncology.labcorp.com [oncology.labcorp.com]
- 6. tandfonline.com [tandfonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. broadpharm.com [broadpharm.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protein kinase profiling assays: a technology review [pubmed.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 16. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Reference Standards: A Comparative Analysis Using Imazamox
Editorial Note: The initial topic for this guide, "Methyl 2-(pyrimidin-2-yloxy)benzoate," was found to be a chemical intermediate with insufficient public data to serve as a robust example for a guide on reference standards. To fulfill the educational mission of this document and provide a technically deep and actionable comparison, we have pivoted to Imazamox . As a widely regulated herbicide, Imazamox has a wealth of publicly available analytical methods and established reference materials, making it an ideal case study for researchers, scientists, and drug development professionals.
Introduction: The Bedrock of Analytical Precision
In quantitative analysis, the accuracy of every result is anchored to the quality of the reference standard. A reference standard is not merely a bottle of chemical; it is a highly characterized material that serves as a calibration benchmark, ensuring that measurements are accurate, reproducible, and traceable. Its role is to provide a known quantity or purity against which an unknown sample can be compared. The choice of reference standard—ranging from a basic analytical standard to a highly scrutinized Certified Reference Material (CRM)—is a critical experimental decision that directly impacts the validity of the resulting data.
This guide uses Imazamox, an imidazolinone herbicide, as a practical exemplar to explore the hierarchy of reference standards and their application in a validated analytical workflow.[1][2] Imazamox functions by inhibiting acetohydroxyacid synthase (AHAS), an enzyme crucial for the synthesis of essential amino acids in plants.[1] Due to its widespread use and regulatory oversight, the precise quantification of Imazamox residues in environmental and agricultural matrices is paramount, providing a perfect context for this discussion.
Part 1: A Tale of Two Standards: Certified Reference Material (CRM) vs. Analytical Standard
The fundamental difference between a CRM and a standard-grade analytical material lies in the concepts of metrological traceability and measurement uncertainty . A CRM is produced by a Reference Material Producer accredited to standards like ISO 17034 and provides a certified value with a documented uncertainty and a chain of comparisons back to SI units.[3][4] This is not typically guaranteed for a standard analytical material.
The choice between them is dictated by the analytical objective. For legally defensible data, development of primary methods, or calibration of other standards, a CRM is indispensable.[5] For routine system suitability checks, preliminary method development, or qualitative identification, a high-purity analytical standard is often sufficient and more cost-effective.
Decision Logic for Reference Standard Selection
The following diagram illustrates the thought process behind selecting the appropriate grade of reference standard for a given analytical task.
Caption: Decision workflow for selecting the appropriate reference standard.
Comparative Summary: Imazamox CRM vs. Analytical Standard
| Feature | Certified Reference Material (CRM) | Analytical Standard (AS) | Causality & Justification |
| Purity | Stated with a calculated uncertainty (e.g., 99.8% ± 0.1%). | Typically high purity (e.g., >99%), but uncertainty is not provided. | The uncertainty value of a CRM is crucial for calculating the total uncertainty budget of the analytical measurement, a key requirement in regulated environments. |
| Traceability | Unbroken chain of calibrations to an international standard (e.g., SI units).[5] | Traceability is generally not formally established or documented. | Metrological traceability ensures that results are comparable across different labs, methods, and time, forming the basis of data harmonization. |
| Certification | Issued with a comprehensive certificate compliant with ISO 17034. | Accompanied by a Certificate of Analysis (CoA) with purity data. | The ISO-compliant certificate for a CRM provides detailed information on homogeneity, stability, and characterization methods, offering a higher level of assurance. |
| Intended Use | Primary calibrant, validation of methods, proficiency testing, establishing traceability.[5] | Working standard, system suitability, qualitative identification, routine analysis. | Using a CRM for routine work can be prohibitively expensive. An AS, whose value is often established in-house against a CRM, is a practical alternative for daily operations. |
| Regulatory Acceptance | Universally accepted by regulatory bodies (e.g., FDA, EPA). | May require additional in-house validation and characterization for use in regulatory submissions. | Regulators require proof of measurement accuracy, which is intrinsically provided by the certified value and uncertainty of a CRM. |
Part 2: A Validated Workflow for Imazamox Quantification by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust and widely accessible technique for the quantification of Imazamox.[6][7] The method relies on the separation of the analyte from matrix components on a reversed-phase C18 column, followed by its detection based on its strong UV absorbance at approximately 250-254 nm.[6][7]
Experimental Protocol: Quantification of Imazamox in Soybean Oil
This protocol is adapted from established methodologies and demonstrates a self-validating system through the inclusion of quality control checks.[6]
1. Preparation of Standard Solutions (from CRM or AS)
-
Causality: Accurate standard preparation is the foundation of the calibration curve. Using a calibrated analytical balance and Class A volumetric glassware minimizes errors in this critical step.
-
Protocol:
-
Accurately weigh ~10 mg of Imazamox reference standard into a 10 mL Class A volumetric flask.
-
Dissolve and bring to volume with HPLC-grade acetonitrile to create a stock solution of ~1000 µg/mL.[6] Store at -18°C.
-
Perform serial dilutions of the stock solution with acetonitrile to prepare a series of working standards for the calibration curve (e.g., 0.05, 0.1, 0.5, 1.0, and 5.0 µg/mL).[6]
-
2. Sample Preparation: Solid-Phase Extraction (SPE) & Liquid-Liquid Extraction (LLE)
-
Causality: Soybean oil is a complex matrix. This multi-step extraction is designed to first isolate the analyte from the bulk oil (LLE) and then remove polar and non-polar interferences (SPE) that could affect chromatographic performance and accuracy. Adjusting the pH is critical as the solubility and charge state of Imazamox, a carboxylic acid, are pH-dependent.
-
Protocol:
-
Weigh 5 g of soybean oil into a 50 mL centrifuge tube.
-
Spike with a known amount of Imazamox standard for recovery checks (Quality Control).
-
Add 10 mL of hexane and 10 mL of 0.1 M HCl. Vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes. Collect the lower aqueous layer.
-
Adjust the pH of the aqueous extract to ~2 with 1 M HCl.[6]
-
Partition this solution three times with 10 mL of methylene chloride in a separating funnel.[6]
-
Combine the methylene chloride fractions and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of acetonitrile for HPLC analysis.[6]
-
3. HPLC-UV Instrumentation and Conditions
-
Causality: A C18 column is chosen for its excellent retention of moderately polar compounds like Imazamox. The acidic mobile phase (orthophosphoric acid) ensures that the carboxylic acid group on Imazamox is protonated, leading to a single, sharp chromatographic peak.
| Parameter | Specification |
| Instrument | Shimadzu LC-20AT or equivalent |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid (30:70 v/v)[6] |
| Flow Rate | 1.2 mL/min[6] |
| Column Temp. | 30°C[6] |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm[6] |
Analytical Workflow Diagram
Caption: End-to-end workflow for the quantification of Imazamox.
Part 3: Performance Data and Method Validation
A robust analytical method must be validated to prove it is fit for purpose. Key performance indicators are determined during this process. The data below represents typical performance characteristics for the HPLC-UV analysis of Imazamox.[6][7][8]
Typical Method Validation Parameters for Imazamox
| Parameter | Typical Value | Interpretation & Significance |
| Linearity (R²) | > 0.998 | Demonstrates a direct proportional relationship between detector response and analyte concentration across the calibration range. |
| LOD | 0.003 µg/mL[6] | The lowest concentration of analyte that can be reliably detected above the background noise. Defines the detection limit of the method. |
| LOQ | 0.01 µg/mL[6] | The lowest concentration that can be quantified with acceptable precision and accuracy. This is the effective lower limit of the method for quantitative reporting. |
| Accuracy (% Recovery) | 87 - 94%[6] | Measures the efficiency of the extraction process and the closeness of the measured value to the true value. High recovery indicates minimal analyte loss. |
| Precision (% RSD) | < 3%[6] | Relative Standard Deviation measures the repeatability of the method. A low %RSD indicates that the method produces consistent results upon repeated analysis. |
Part 4: Alternative & Orthogonal Analytical Techniques
While HPLC-UV is a workhorse technique, certain applications demand higher sensitivity or selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for trace-level analysis. It couples the separation power of HPLC with the high selectivity and sensitivity of a mass spectrometer. It can achieve LOQs in the low µg/L (ppb) range in complex matrices like water, making it the preferred method for regulatory environmental monitoring.[9]
-
Capillary Electrophoresis-Mass Spectrometry (CE-MS): This technique offers an alternative separation mechanism based on the charge-to-size ratio of the analyte. It can be particularly useful for highly polar or charged molecules and has been successfully applied to Imazamox analysis in water samples.[10]
Method Selection Logic: HPLC-UV vs. LC-MS/MS
Caption: Logic diagram for choosing between HPLC-UV and LC-MS/MS.
Conclusion
The integrity of analytical data is not a matter of chance; it is the result of deliberate, informed choices. This guide, using Imazamox as a case study, has demonstrated that the selection of a reference standard is a foundational decision that dictates the traceability and uncertainty of a measurement. Choosing a Certified Reference Material provides the highest level of confidence for method validation and regulatory compliance, while a well-characterized analytical standard serves as a practical tool for routine applications. By pairing the appropriate standard with a systematically validated method, such as the HPLC-UV workflow detailed here, researchers can ensure their data is not only accurate but also robust, reproducible, and scientifically defensible.
References
- Preparation method of methyl benzoate compound.
- Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives.
-
methyl parahydroxybenzoate and its Impurities. Pharmaffiliates. [Link]
-
Methyl 2-(4-hy-droxy-benzo-yl)benzoate. PubMed. [Link]
- Preparation of methyl m-nitrobenzoate.
- Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate.
-
Analytical method for imazamox and its metabolites...in water. U.S. Environmental Protection Agency (EPA). [Link]
-
IMAZAMOX (276) Explanation. Food and Agriculture Organization of the United Nations (FAO). [Link]
-
Determination of Imazamox and Imazethapyr Herbicide Residues in Soybean oil. Der Pharma Chemica. [Link]
-
Imazamox. Mass.gov. [Link]
-
Imazamox. PubChem, National Institutes of Health (NIH). [Link]
-
AN ANALYTICAL METHOD FOR THE DETERMINATION OF IMAZAMOX IN SOILS AND MAIZE PLANTS. ResearchGate. [Link]
-
Imazamox (Ref: BAS 720H). AERU, University of Hertfordshire. [Link]
-
An analytical method for the determination of imazamox in soils and maize plant (PDF). ResearchGate. [Link]
-
Methyl 4-(pyrimidin-2-yloxy)benzoate. PubChem, National Institutes of Health (NIH). [Link]
- Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.
-
CERTIFIED REFERENCE MATERIAL Organic substance. CPAChem. [Link]
-
Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. National Center for Biotechnology Information (NCBI), NIH. [Link]
-
Methyl 4-benz-yloxy-2-hy-droxy-benzoate. ResearchGate. [Link]
-
Methyl 2-(2-pyrimidinyl)benzoate. PubChem, National Institutes of Health (NIH). [Link]
-
Reference Material (RM) vs Certified Reference Material (CRM). ANAB Blog. [Link]
-
Methyl 2-(benzoyloxy)benzoate (PDF). ResearchGate. [Link]
-
Quantitative analysis of imazamox herbicide in environmental water samples by capillary electrophoresis electrospray ionization mass spectrometry. PubMed. [Link]
-
Internationally harmonized certified reference materials and proficiency testings for pesticide residue analysis. ResearchGate. [Link]
-
Methyl 4-Fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate. Pharmaffiliates. [Link]
Sources
- 1. fao.org [fao.org]
- 2. Imazamox | C15H19N3O4 | CID 86137 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cpachem.com [cpachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Reference Material (RM) vs Certified Reference Material (CRM) - ANAB Blog [blog.ansi.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. Quantitative analysis of imazamox herbicide in environmental water samples by capillary electrophoresis electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-(pyrimidin-2-yloxy)benzoate
For researchers and drug development professionals, excellence in the laboratory extends beyond discovery to the responsible management of chemical reagents. The proper disposal of specialized compounds like Methyl 2-(pyrimidin-2-yloxy)benzoate is not merely a regulatory formality but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles and regulatory standards, ensuring that this process is handled with the precision it demands.
Hazard Assessment and Waste Characterization
Inferred Hazard Profile:
The primary hazards are extrapolated from data on methyl benzoate and general pyrimidine derivatives. This compound should be managed as a hazardous waste stream.
| Feature | Inferred Characteristic | Rationale & Causality |
| Physical State | Likely a solid or high-boiling point liquid. | Based on similar complex organic molecules. |
| Toxicity | Harmful if swallowed .[1][2][3][4][5] | The methyl benzoate component is classified as harmful upon ingestion.[1][2][3][4][5] Pyrimidine derivatives can also exhibit biological activity and potential toxicity.[6][7] |
| Flammability | Combustible . | Methyl benzoate is a combustible liquid with a flash point of approximately 82-83°C.[3] While the addition of the pyrimidine group alters this, it should be treated as combustible and kept away from ignition sources.[1][8] |
| Reactivity | Incompatible with strong oxidizing agents, strong bases, and strong reducing agents .[1] | This is a standard characteristic of benzoate esters.[1] Mixing with incompatible materials can lead to dangerous reactions. |
| Environmental | Potentially harmful to aquatic life. Do not release into the environment.[9][10] | Many synthetic organic compounds are not readily biodegradable and can pose a risk to ecosystems.[9] |
Under the Resource Conservation and Recovery Act (RCRA), a waste is hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[11][12] Based on the inferred profile, this compound waste should be classified as hazardous due to its potential toxicity.
Personal Protective Equipment (PPE) and Engineering Controls
Before handling the waste, ensuring personal and environmental safety is paramount. Adherence to Occupational Safety and Health Administration (OSHA) standards is mandatory.[13][14][15]
-
Engineering Controls: Always handle this chemical and its waste within a certified chemical fume hood to minimize inhalation exposure.[14][15] Ensure that an eyewash station and safety shower are readily accessible.[16]
-
Hand Protection: Wear impervious gloves, such as nitrile gloves. Inspect gloves before use and use proper removal techniques to avoid skin contact.[5]
-
Eye and Face Protection: Use safety glasses with side shields or chemical safety goggles.
-
Body Protection: A standard laboratory coat should be worn.[15]
Step-by-Step Disposal Protocol
The following protocol provides a self-validating system for the safe segregation, containerization, and storage of this compound waste pending final disposal.
Step 1: Waste Segregation
The fundamental principle of hazardous waste management is proper segregation to prevent dangerous reactions.[12][17][18]
-
Action: Collect waste containing this compound in a dedicated waste stream.
-
Causality: Do not mix this waste with other chemical streams, especially strong acids, bases, or oxidizing agents.[1] Incompatible wastes can react to generate heat, toxic gases, or fire. For laboratory purposes, this waste should be collected in a container designated for non-halogenated organic waste .[19]
Step 2: Containerization
Proper containerization is essential to prevent leaks and spills.
-
Action: Use a chemically compatible, leak-proof container with a secure screw-top cap. A clean, empty container of the original product or a designated polyethylene or glass waste bottle is suitable.[18]
-
Causality: The container must be robust and non-reactive with the waste to ensure its integrity during storage and transport.[11] The container must be kept closed when not in use.[17]
Step 3: Labeling
Accurate labeling is a critical requirement of OSHA's Hazard Communication Standard and EPA regulations.[11][15]
-
Action: Affix a "Hazardous Waste" label to the container immediately upon starting waste collection. The label must include:
-
Causality: Clear and accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, facilitating safe handling and proper final disposal.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Waste must be stored safely at or near the point of generation.[20]
-
Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA). This area could be a secondary containment tray within the chemical fume hood or a designated cabinet.
-
Causality: The SAA keeps hazardous waste secure and segregated from the general laboratory workspace, minimizing the risk of spills and exposure.[20] Storing the waste away from heat sources or open flames is crucial due to its combustible nature.[1]
Managing Spills and Decontamination
In the event of a spill, a swift and safe response is critical.
-
Small Spills (<50 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite, sand, or cat litter.[8]
-
Collect the absorbent material using non-sparking tools and place it in the hazardous waste container.
-
Decontaminate the area with soap and water.
-
-
Large Spills (>50 mL):
Final Disposal Pathway
The ultimate disposal of hazardous chemical waste must be handled by certified professionals in compliance with federal and local regulations.
-
Action: Once the waste container is full (do not exceed 90% capacity) or has been in storage for the maximum allowable time (typically one year for SAAs), contact your institution's EHS department or approved chemical waste contractor to arrange for pickup.[18][20]
-
Causality: Licensed waste contractors are equipped to transport and dispose of hazardous materials using approved methods, such as high-temperature incineration, ensuring environmental compliance and safety.[2][12][21] Never dispose of this chemical down the sanitary sewer.[9]
Figure 1: Decision workflow for the proper segregation and disposal of this compound waste.
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]
-
USA Safety. (2023, July 11). OSHA Standards to Know Before Starting Your Lab. Retrieved from [Link]
-
IPG. (2023, September 20). Decoding OSHA Laboratory Standards: Safety Essentials. Retrieved from [Link]
-
Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]
-
Heritage-Crystal Clean, LLC. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Haz-Map. (n.d.). Pyrimidine - Hazardous Agents. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Retrieved from [Link]
-
W. S. Sajewicz, et al. (2007). Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma. Pharmacological Reports. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Lab 5 Procedure: Esterification. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]
-
Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67086604, Methyl 2-(2-pyrimidinyl)benzoate. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Oreate AI Blog. (2025, December 19). The Hidden Dangers of Pyrimidine Dimers in DNA. Retrieved from [Link]
-
CPAchem Ltd. (2023, December 14). Safety data sheet - Methyl benzoate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8565168, Methyl 4-(pyrimidin-2-yloxy)benzoate. Retrieved from [Link]
-
Chemtalk. (n.d.). Ester Disposal. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Dr. J. Pharmachem Pvt Ltd. (n.d.). Safety Data Sheet - Methyl Benzoate. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
NOP - The Organic Chemistry Lab Course. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Pyrimidine and its Derivatives: An Important Pharmacological Activity of an Agent. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 97% Purity, C12H10N2O3, 10 grams. Retrieved from [Link]
Sources
- 1. fishersci.fr [fishersci.fr]
- 2. tcichemicals.com [tcichemicals.com]
- 3. home.miracosta.edu [home.miracosta.edu]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. jpharmachem.com [jpharmachem.com]
- 6. Toxicity of pyrimidine derivatives under oxidative stress conditions: chemiluminescence-based assays in systems containing erythrocytes, mitochondria or blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. chemos.de [chemos.de]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. crystal-clean.com [crystal-clean.com]
- 12. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 13. osha.gov [osha.gov]
- 14. lighthouselabservices.com [lighthouselabservices.com]
- 15. ipgsf.com [ipgsf.com]
- 16. fishersci.com [fishersci.com]
- 17. epa.gov [epa.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. personal.tcu.edu [personal.tcu.edu]
- 20. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 21. chemtalk.com.au [chemtalk.com.au]
A Comprehensive Guide to the Safe Handling of Methyl 2-(pyrimidin-2-yloxy)benzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-(pyrimidin-2-yloxy)benzoate is a compound of significant interest in medicinal chemistry and drug development. As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of research. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in the principles of chemical safety and best laboratory practices.
Hazard Assessment: A Synthesis of Structural Analogs
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a reliable hazard assessment can be constructed by examining its structural components: a methyl benzoate moiety and a pyrimidine ring.
-
Methyl Benzoate: This component is classified as harmful if swallowed and is a combustible liquid.[1][2][3][4][5] It can cause skin and eye irritation.[2]
-
Pyrimidine Derivatives: Compounds containing the pyrimidine ring can be harmful if swallowed and may cause skin and eye irritation.[6][7]
Therefore, it is prudent to handle this compound with the assumption that it is harmful if ingested and may cause irritation upon contact with skin or eyes. All handling procedures should be designed to minimize direct contact and prevent aerosolization.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required Personal Protective Equipment | Rationale |
| Weighing and Aliquoting (Solid Form) | - Chemical Splash Goggles or Safety Glasses with Side Shields- Chemical-Resistant Gloves (Nitrile recommended)- Laboratory Coat | To protect eyes from dust particles and prevent skin contact. |
| Dissolution and Solution Handling | - Chemical Splash Goggles- Chemical-Resistant Gloves (Nitrile recommended)- Laboratory Coat | To protect against splashes of the chemical solution. |
| Running Reactions and Work-up | - Chemical Splash Goggles and a Face Shield- Chemical-Resistant Gloves (Nitrile recommended, consider thicker gloves for extended use)- Flame-Resistant Laboratory Coat | Enhanced protection against splashes, potential exothermic reactions, and flammability hazards. |
| Waste Disposal | - Chemical Splash Goggles- Chemical-Resistant Gloves (Nitrile recommended)- Laboratory Coat | To prevent contact with contaminated waste materials. |
Glove Selection: While nitrile gloves offer good splash protection against a variety of chemicals, they are permeable to many organic solvents.[8] For prolonged or immersive contact, consider consulting a glove compatibility chart for the specific solvents being used. Always inspect gloves for any signs of degradation before use and change them immediately if contamination is suspected.[5][8]
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized workflow is critical for minimizing exposure risk and ensuring a safe and efficient research environment.
Figure 1. A step-by-step workflow for the safe handling of this compound.
Step-by-Step Protocol:
-
Preparation:
-
Always work in a well-ventilated chemical fume hood to minimize inhalation exposure.[9][10]
-
Ensure the work area is clean and free of clutter.
-
Verify that all necessary PPE is readily available and in good condition.[9]
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Have a chemical spill kit readily accessible.
-
-
Handling:
-
Wear the appropriate PPE as outlined in the table above.[11]
-
When weighing the solid compound, use a spatula and perform the task within the fume hood to contain any dust.
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers of this compound tightly closed when not in use.[10]
-
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][12] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting.[2][13] Rinse the mouth with water and seek immediate medical attention.[2][6]
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Segregation and Disposal Workflow:
Figure 2. A workflow for the proper segregation and disposal of waste generated from handling this compound.
Disposal Procedures:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and disposable plasticware should be placed in a designated, clearly labeled solid waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing this compound should be collected in a designated, sealed, and clearly labeled liquid waste container. Segregate halogenated and non-halogenated waste streams as per your institution's guidelines.
-
Empty Containers: "Empty" containers may still retain chemical residues. These should be handled as hazardous waste and disposed of accordingly. Do not rinse them into the drain.
-
Consult Institutional Guidelines: Always adhere to your institution's specific chemical waste disposal procedures.[3][13]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- BenchChem. (n.d.). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET - Methyl Benzoate.
- Unknown Source. (n.d.). Personal Protective Equipment (PPE).
- Sigma-Aldrich. (2024, August 14). SAFETY DATA SHEET - Methyl benzoate.
- ScienceLab.com. (2005, October 10). Methyl benzoate MSDS.
- Alfa Aesar. (2011, June 1). Material Safety Data Sheet - Methyl benzoate.
- CHEMM. (n.d.). Personal Protective Equipment (PPE).
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- LGC Standards. (2016, April 15). Safety Data Sheet - 2-Methyl-5-nitro-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzenamine.
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Methyl Benzoate.
- Reddit. (2014, August 6). Can someone recommend a glove for handling ethers?
- CPAchem Ltd. (2023, December 14). Safety data sheet - Methyl benzoate.
- Harvey Mudd College Department of Chemistry. (2015, October 29). Safe Laboratory Practices in Chemistry.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Dr. J. Pharmachem Pvt Ltd. (n.d.). Safety Data Sheet - METHYL BENZOATE.
- CDH Fine Chemical. (n.d.). Methyl Benzoate CAS No 93-58-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. home.miracosta.edu [home.miracosta.edu]
- 3. chemos.de [chemos.de]
- 4. fr.cpachem.com [fr.cpachem.com]
- 5. jpharmachem.com [jpharmachem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. lgcstandards.com [lgcstandards.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. nj.gov [nj.gov]
- 13. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
